Iganidipine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O6/c1-7-11-30-12-14-31(15-13-30)17-28(4,5)18-38-27(34)24-20(3)29-19(2)23(26(33)37-6)25(24)21-9-8-10-22(16-21)32(35)36/h7-10,16,25,29H,1,11-15,17-18H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTSPDQKRVMTRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923068 | |
| Record name | 2,2-Dimethyl-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119687-33-1, 752171-43-0, 788791-04-8 | |
| Record name | Iganidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119687331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iganidipine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752171430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iganidipine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0788791048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyl-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IGANIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FPE98DLZ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IGANIDIPINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU9QD72G5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IGANIDIPINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR46DCE78A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Iganidipine's Mechanism of Action in Vascular Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iganidipine is a dihydropyridine calcium channel blocker designed for the management of hypertension. Like other members of the "-dipine" class, its primary therapeutic effect is achieved through the relaxation of vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. This guide provides a detailed examination of the molecular mechanisms underpinning the action of this compound on vascular smooth muscle cells, complete with quantitative data from related compounds, detailed experimental protocols, and visual representations of the key signaling pathways.
While specific quantitative binding and potency data for this compound are not widely available in publicly accessible literature, this guide leverages data from structurally and functionally similar dihydropyridine calcium channel blockers, such as amlodipine, nifedipine, and lercanidipine, to provide a comprehensive overview of its expected pharmacological profile.
Core Mechanism of Action: L-Type Calcium Channel Blockade
The principal mechanism of action for this compound in vascular smooth muscle is the inhibition of L-type voltage-gated calcium channels (Ca_v1.2). These channels are critical for regulating the influx of extracellular calcium (Ca²⁺) into the smooth muscle cell, a key event in the initiation of contraction.
Signaling Pathway for Vasodilation
The process of this compound-induced vasodilation can be broken down into the following steps:
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Membrane Depolarization: In response to various physiological stimuli, the vascular smooth muscle cell membrane depolarizes.
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L-Type Calcium Channel Activation: This depolarization triggers the opening of L-type calcium channels.
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Calcium Influx: Calcium ions flow from the extracellular space into the cytoplasm of the smooth muscle cell, increasing the intracellular calcium concentration.
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Calmodulin Binding: The influx of Ca²⁺ leads to its binding with the intracellular protein calmodulin.
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Myosin Light Chain Kinase (MLCK) Activation: The Ca²⁺-calmodulin complex activates MLCK.
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Myosin Light Chain Phosphorylation: Activated MLCK phosphorylates the myosin light chain.
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Muscle Contraction: Phosphorylation of the myosin light chain enables the interaction between actin and myosin filaments, leading to smooth muscle contraction and vasoconstriction.
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This compound Intervention: this compound binds to the α1 subunit of the L-type calcium channel, effectively blocking the channel and preventing Ca²⁺ influx. This disrupts the entire contraction cascade, leading to smooth muscle relaxation and vasodilation.
Iganidipine as a water-soluble dihydropyridine calcium antagonist
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Iganidipine (also known as NKY-722 and kirenidipine hydrochloride) is a novel dihydropyridine calcium channel blocker distinguished by its notable water solubility, a characteristic that sets it apart from many other compounds in this class. This technical guide provides a comprehensive overview of this compound, consolidating available data on its mechanism of action, synthesis, and its physiological effects. The document details its action as a calcium antagonist and presents findings from preclinical studies, highlighting its potential in cardiovascular therapy. Experimental protocols for the evaluation of dihydropyridine compounds are also provided to support further research and development in this area.
Introduction
Dihydropyridine calcium channel blockers are a cornerstone in the management of hypertension and other cardiovascular disorders. Their primary mechanism involves the inhibition of L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure. However, a significant challenge with many dihydropyridines is their poor aqueous solubility, which can impact their formulation, bioavailability, and pharmacokinetic profile. This compound emerges as a noteworthy exception, being characterized as a water-soluble calcium antagonist. This property suggests potential advantages in drug formulation and delivery. This guide aims to collate the existing scientific and technical information on this compound to serve as a resource for researchers and professionals in drug development.
Mechanism of Action
As a dihydropyridine derivative, this compound's primary pharmacological effect is the blockade of L-type voltage-gated calcium channels. These channels are crucial for the influx of extracellular calcium into smooth muscle cells of blood vessels and cardiac muscle. By inhibiting this influx, this compound leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral vascular resistance, which in turn lowers blood pressure.
Beyond its direct calcium channel blocking activity, preclinical studies in Dahl salt-sensitive rats suggest that this compound may have additional beneficial effects. At various doses, it has been shown to increase urinary prostaglandin (PG) I2 and PGE2, both of which are vasodilatory, and to decrease plasma angiotensin II (AII) levels and renin activity. These findings indicate that the therapeutic effects of this compound may be multifactorial, involving not only direct vasodilation but also modulation of the renin-angiotensin system and production of vasodilatory prostanoids.[1]
Signaling Pathway of Dihydropyridine Calcium Antagonists
The signaling cascade initiated by the influx of calcium through L-type calcium channels and its inhibition by dihydropyridines like this compound is a well-established pathway. The following diagram illustrates this mechanism.
Chemical Synthesis and Properties
Chemical Structure
This compound is chemically identified as 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2,2-dimethyl-3-(4-(2-propenyl)-1-piperazinyl)propyl methyl ester, dihydrochloride. Its chemical structure is presented below. The presence of the piperazinyl group and its formulation as a dihydrochloride salt likely contribute to its increased water solubility compared to other dihydropyridines.
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IUPAC Name: 5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride
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Molecular Formula: C₂₈H₄₀Cl₂N₄O₆
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Molecular Weight: 599.5 g/mol
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Synonyms: NKY-722, this compound hydrochloride, Kirenidipine hydrochloride
Synthesis
While a specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthesis of asymmetric 1,4-dihydropyridines typically follows the Hantzsch synthesis or modifications thereof. This involves a multi-component condensation reaction. For asymmetric dihydropyridines like this compound, a multi-step approach is common to introduce different ester groups at the C3 and C5 positions of the dihydropyridine ring.
A plausible synthetic route, based on the synthesis of similar compounds like lercanidipine and barnidipine, would involve:
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Synthesis of the two different side chains (the methyl ester and the more complex piperazinylpropyl ester).
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Sequential condensation reactions to form the dihydropyridine ring.
The following diagram illustrates a generalized workflow for the synthesis of an asymmetric dihydropyridine.
Water Solubility
This compound is described as a "water-soluble" calcium antagonist. While quantitative solubility data (e.g., in mg/mL) is not available in the reviewed literature, this property is a key differentiator from many other dihydropyridines which are often poorly soluble in water. The enhanced solubility is likely attributable to the presence of the basic nitrogen atoms in the piperazine ring and its formulation as a dihydrochloride salt, which would be ionized in aqueous media.
Preclinical Pharmacology
In Vivo Studies
A study in Dahl salt-sensitive rats, a model of salt-induced hypertension, provides the most detailed preclinical data currently available for this compound. In this study, this compound was administered for 8 weeks at three different dose levels.
| Dose Group | Dose (mg/kg/day) | Effect on Blood Pressure |
| Non-hypotensive dose (NHD) | 0.3 | No significant reduction |
| Moderate-hypotensive dose (MHD) | 1.0 | Moderate reduction |
| Sustained-hypotensive dose (SHD) | 3.0 | Sustained reduction |
Key Findings from the study:
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Survival: The highest dose (SHD) completely prevented hypertensive death in the rats.
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Renal Protection: this compound demonstrated a dose-dependent reduction in glomerulosclerosis, as well as renal arterial and tubular injuries. The SHD group also showed improvements in plasma creatinine, serum urea nitrogen, and glomerular filtration rate.
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Cerebral Protection: this compound reduced the incidence of cerebral infarction.
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Biochemical Changes: All doses of this compound led to an increase in urinary excretion of the vasodilatory prostaglandins PGI₂ and PGE₂, and a decrease in plasma angiotensin II levels and renin activity.
These results suggest that this compound's protective effects on renal and cerebral tissues may be attributed not only to its blood pressure-lowering effects but also to its influence on the renin-angiotensin system and local vasodilator production.[1]
Experimental Protocols
Detailed experimental protocols specific to this compound are not widely published. However, standard methodologies for characterizing dihydropyridine calcium channel blockers can be applied.
Aqueous Solubility Determination (Shake-Flask Method)
This is a standard method to determine the thermodynamic solubility of a compound.
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Preparation: An excess amount of this compound hydrochloride powder is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.
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Equilibration: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
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Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Calculation: The solubility is expressed in units such as mg/mL or µM.
In Vitro Calcium Channel Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity (Ki) of this compound for the L-type calcium channel.
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Membrane Preparation: A tissue source rich in L-type calcium channels (e.g., rat cardiac or brain tissue) is homogenized and centrifuged to isolate a membrane fraction.
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Radioligand: A radiolabeled dihydropyridine with high affinity for the channel, such as [³H]nitrendipine or [³H]isradipine, is used.
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Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
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Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.
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Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
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Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Blood Pressure Measurement in Rats
This protocol is used to assess the antihypertensive effect of this compound in an animal model.
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Animal Model: Spontaneously hypertensive rats (SHR) or Dahl salt-sensitive rats on a high-salt diet are commonly used.
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Cannulation: Under anesthesia, a catheter is surgically implanted into the carotid artery or femoral artery for direct blood pressure measurement. The catheter is exteriorized at the back of the neck.
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Recovery: The animal is allowed to recover from surgery.
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Drug Administration: this compound is administered, typically via oral gavage or intraperitoneal injection, at various doses.
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Blood Pressure Monitoring: Blood pressure and heart rate are continuously monitored in the conscious, freely moving animal using a pressure transducer connected to a data acquisition system.
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Data Analysis: Changes in mean arterial pressure, systolic pressure, diastolic pressure, and heart rate from baseline are calculated and compared between different dose groups and a vehicle control group.
Conclusion
This compound represents an interesting development in the field of dihydropyridine calcium channel blockers due to its inherent water solubility. Preclinical data, although limited, suggest that it is an effective antihypertensive agent with potential pleiotropic effects, including renal and cerebral protection, that may extend beyond simple blood pressure reduction. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile, particularly in humans, and to quantify its solubility and binding affinity. The experimental protocols outlined in this guide provide a framework for such future investigations. The unique characteristic of water solubility may offer significant advantages in the formulation and clinical application of this compound, making it a promising candidate for further development.
References
The Discovery and Synthesis of Iganidipine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iganidipine is a dihydropyridine calcium channel blocker noted for its water-solubility and potential therapeutic applications in hypertension and ocular conditions. This technical guide provides a comprehensive overview of the available scientific and technical information regarding the discovery, synthesis, and mechanism of action of this compound. Due to the limited publicly available data specifically on this compound, this guide leverages information on analogous dihydropyridine compounds to present a complete picture, with clear indications where information is inferred. This document includes a summary of preclinical quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a valuable resource for professionals in the field of drug discovery and development.
Discovery and Development
While the specific timeline and detailed discovery narrative for this compound by Senju Pharmaceutical are not extensively documented in publicly accessible literature, its development follows the broader trajectory of dihydropyridine calcium channel blockers. The core therapeutic strategy behind this class of drugs is the targeted inhibition of L-type calcium channels to induce vasodilation and reduce blood pressure.[1] The development of newer generation dihydropyridines has focused on improving properties such as tissue selectivity, duration of action, and side-effect profiles.
Logical Development Workflow
Caption: A generalized workflow for the discovery and development of a pharmaceutical agent like this compound.
Synthesis of this compound
Hypothetical Synthesis Workflow for this compound (Hantzsch Reaction)
References
Iganidipine's Effects on L-type Calcium Channels: A Technical Guide
Disclaimer: Publicly available, detailed quantitative data on the specific interactions of Iganidipine with L-type calcium channels is limited. This guide describes the established mechanism of action for dihydropyridine (DHP) L-type calcium channel blockers, the class to which this compound belongs. The well-characterized compounds, Amlodipine and Nifedipine, are used as representative examples for quantitative data and detailed molecular interactions. This compound is expected to share this fundamental mechanism of action.
Executive Summary
This compound is a dihydropyridine calcium channel blocker used for the management of hypertension. As a member of the dihydropyridine class, its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels (L-VGCCs). This blockade leads to a reduction in calcium influx into vascular smooth muscle cells, resulting in vasodilation and a subsequent decrease in blood pressure. This technical guide provides an in-depth overview of the molecular interactions, state-dependent binding, and downstream effects of dihydropyridine L-type calcium channel blockers, serving as a comprehensive framework for understanding the pharmacological effects of this compound.
Introduction to L-type Calcium Channels
L-type calcium channels are a critical component of the voltage-gated calcium channel family, playing a pivotal role in the excitation-contraction coupling of skeletal, smooth, and cardiac muscle.[1] In the cardiovascular system, the influx of calcium through L-type channels in vascular smooth muscle cells initiates a signaling cascade that leads to muscle contraction and vasoconstriction.
Structurally, L-type calcium channels are complex proteins composed of several subunits. The α1 subunit is the largest and forms the ion-conducting pore, and it also contains the binding sites for calcium channel blockers. Dihydropyridines, such as this compound, bind to a specific receptor site on the α1 subunit, allosterically modulating the channel's function.
Mechanism of Action: State-Dependent Blockade
A defining characteristic of dihydropyridine calcium channel blockers is their state-dependent binding.[2] These drugs exhibit a significantly higher affinity for L-type calcium channels in the open or inactivated states compared to the resting (closed) state.[2] This property is fundamental to their vascular selectivity and therapeutic efficacy.
Because vascular smooth muscle cells have a more depolarized resting membrane potential than cardiac muscle cells, a larger fraction of L-type calcium channels in these tissues are in the inactivated state. This leads to a more potent blockade of calcium channels in the vasculature by dihydropyridines, explaining their pronounced vasodilatory effects with minimal impact on cardiac contractility at therapeutic doses.[3] This voltage-dependent inhibition is a key feature of the dihydropyridine class.[2]
State-dependent binding and blockade by dihydropyridines.
Quantitative Data for Representative Dihydropyridines
Due to the limited availability of specific quantitative data for this compound, this section presents representative data for the widely studied dihydropyridine L-type calcium channel blockers, Amlodipine and Nifedipine.
Inhibitory Concentration (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Compound | Preparation | IC50 | Reference |
| Amlodipine | Depolarized rat aorta | 1.9 nM | |
| Nifedipine | Guinea pig ventricular myocytes | 0.3 µM | |
| Quaternary Amlodipine | Rabbit skeletal muscle transverse tubule membranes | 4.2 µM |
Binding Affinity (Kd)
The dissociation constant (Kd) is used to describe the affinity between a ligand and a receptor. A lower Kd value indicates a higher binding affinity.
| Compound | Radioligand | Preparation | Kd | Reference |
| Nifedipine | [3H]Nifedipine | Rat brain membranes | 0.2 nM |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of dihydropyridine calcium channel blockers.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through L-type calcium channels in isolated cells.
Objective: To measure the effect of a dihydropyridine compound on the amplitude and kinetics of L-type calcium currents.
Materials:
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Isolated single cells (e.g., HEK293 cells expressing L-type calcium channels, ventricular myocytes, or vascular smooth muscle cells).
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Patch-clamp amplifier and data acquisition system.
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Micropipettes (borosilicate glass).
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Extracellular solution (in mM): e.g., 135 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4.
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Intracellular (pipette) solution (in mM): e.g., 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2.
Procedure:
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Cell Preparation: Isolate single cells and plate them on glass coverslips.
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Pipette Fabrication: Pull micropipettes to a resistance of 2-5 MΩ.
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Seal Formation: Form a high-resistance (GΩ) seal between the micropipette and the cell membrane.
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Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.
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Current Recording: Clamp the cell membrane at a holding potential where L-type calcium channels are predominantly in the closed state (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to +10 mV) to elicit L-type calcium currents.
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Drug Application: After establishing a stable baseline recording, perfuse the cell with the extracellular solution containing the test compound at various concentrations.
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Data Acquisition: Record the changes in the amplitude and kinetics (activation, inactivation) of the L-type calcium current in the presence of the drug.
Data Analysis: Analyze the current-voltage (I-V) relationship and steady-state inactivation curves to quantify the drug's effect on channel function.
Workflow for whole-cell patch-clamp electrophysiology.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a drug for its receptor.
Objective: To determine the binding affinity (Kd or Ki) of a dihydropyridine compound for the L-type calcium channel.
Materials:
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Tissue homogenates or cell membranes rich in L-type calcium channels (e.g., from rat brain or cardiac muscle).
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Radiolabeled dihydropyridine (e.g., [³H]nitrendipine).
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Unlabeled test compound.
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Incubation buffer.
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Filtration apparatus and glass fiber filters.
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Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells and isolate the membrane fraction by centrifugation.
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Incubation: Incubate the membranes with a fixed concentration of the radiolabeled dihydropyridine and varying concentrations of the unlabeled test compound.
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Equilibration: Allow the binding to reach equilibrium.
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Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
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Quantification: Quantify the amount of bound radioactivity on the filters using a scintillation counter.
Data Analysis:
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Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor.
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Determine the IC50 value from the resulting competition curve.
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Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Downstream Signaling Effects
The inhibition of L-type calcium channels by dihydropyridines has significant consequences for intracellular signaling pathways that are dependent on calcium influx.
In vascular smooth muscle, the reduction in intracellular calcium concentration leads to decreased activation of calmodulin and myosin light-chain kinase. This, in turn, reduces the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.
Signaling pathway of L-type calcium channel blockade.
Conclusion
References
- 1. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. Voltage-dependent block of calcium channel current in the calf cardiac Purkinje fiber by dihydropyridine calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
Cerebral Protective Effects of L-Type Calcium Channel Blockers in Stroke Models: A Technical Overview
Disclaimer: As of late 2025, publicly available, in-depth research specifically detailing the cerebral protective effects of Iganidipine in preclinical stroke models is limited. While one study noted that this compound reduced the incidence of cerebral infarction in hypertensive rats, it did not provide the detailed mechanistic or quantitative data typical of advanced stroke model studies[1]. Therefore, this document serves as a technical guide and template, illustrating the core data, experimental protocols, and signaling pathways relevant to a hypothetical L-type calcium channel blocker (LTCCB), herein named Neurocalbin , in the context of ischemic stroke research. The data and specific pathways presented are illustrative and based on established principles for this drug class.
Introduction to L-Type Calcium Channel Blockers in Cerebral Ischemia
Ischemic stroke triggers a complex cascade of events, a key component of which is excitotoxicity, leading to a massive influx of calcium (Ca2+) into neurons.[2][3] This intracellular Ca2+ overload activates catabolic enzymes, promotes the generation of reactive oxygen species, and ultimately initiates apoptotic and necrotic cell death pathways.[4] L-type voltage-gated calcium channels (LTCCs) are one of the primary conduits for this pathological Ca2+ entry during the early phases of ischemia.[2]
Pharmacological blockade of these channels is a rational therapeutic strategy to mitigate ischemic neuronal damage. By attenuating Ca2+ influx, LTCCBs like the hypothetical Neurocalbin aim to preserve ionic homeostasis, reduce metabolic stress, and inhibit downstream death signaling. Several compounds in this class, such as nimodipine, lercanidipine, and cilnidipine, have demonstrated neuroprotective properties in various preclinical stroke models.
Quantitative Efficacy Data of Neurocalbin in a Rodent Stroke Model
The efficacy of a neuroprotective agent is typically assessed by measuring its impact on infarct volume and functional neurological outcomes. The following tables summarize hypothetical data for Neurocalbin following a transient middle cerebral artery occlusion (tMCAO) in rats.
Table 1: Effect of Neurocalbin on Infarct Volume 24 Hours Post-tMCAO
| Treatment Group | Dose (mg/kg, i.v.) | n | Infarct Volume (mm³) (Mean ± SEM) | % Reduction vs. Vehicle |
| Vehicle (Saline) | - | 12 | 215.4 ± 15.2 | - |
| Neurocalbin | 0.5 | 12 | 163.7 ± 12.8 | 24.0% |
| Neurocalbin | 1.0 | 12 | 118.5 ± 10.5 | 45.0% |
| Neurocalbin | 2.0 | 12 | 115.9 ± 11.1 | 46.2% |
| p < 0.05, *p < 0.01 vs. Vehicle |
Table 2: Effect of Neurocalbin on Neurological Deficit Score (NDS) 24 Hours Post-tMCAO
| Treatment Group | Dose (mg/kg, i.v.) | n | Neurological Score (0-18 Scale) (Median [IQR]) |
| Sham (No MCAO) | - | 10 | 0 [0-0] |
| Vehicle (Saline) | - | 12 | 12 [10-14] |
| Neurocalbin | 0.5 | 12 | 9 [7-11] |
| Neurocalbin | 1.0 | 12 | 6 [5-8] |
| Neurocalbin | 2.0 | 12 | 6 [4-8] |
| A higher score indicates greater neurological impairment. *p < 0.05, *p < 0.01 vs. Vehicle |
Postulated Mechanism of Action and Signaling Pathway
The primary neuroprotective mechanism of Neurocalbin is the direct blockade of L-type calcium channels on the neuronal membrane. This action interrupts the ischemic cascade at a critical early stage.
-
Ischemic Insult: Reduced cerebral blood flow leads to oxygen and glucose deprivation.
-
Energy Failure & Depolarization: ATP depletion causes failure of ion pumps (e.g., Na+/K+-ATPase), leading to membrane depolarization.
-
LTCC Activation: Sustained depolarization activates voltage-gated calcium channels, including LTCCs.
-
Neurocalbin Intervention: Neurocalbin binds to the α1 subunit of the LTCC, stabilizing it in an inactive state and preventing Ca2+ influx.
-
Downstream Effects: By limiting Ca2+ overload, Neurocalbin indirectly inhibits the activation of Ca2+-dependent proteases (calpains), phospholipases, and endonucleases, thereby reducing mitochondrial dysfunction, oxidative stress, and apoptosis.
Key Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of preclinical stroke studies.
The intraluminal filament model is a widely used technique to induce focal cerebral ischemia that mimics human stroke.
-
Animal Preparation: Male Wistar rats (280-320g) are anesthetized with isoflurane (2-3% for induction, 1.5% for maintenance). Body temperature is maintained at 37.0 ± 0.5°C using a heating pad and rectal probe.
-
Surgical Procedure: A midline cervical incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is carefully dissected and ligated distally. A temporary ligature is placed around the CCA.
-
Occlusion: A 4-0 nylon monofilament with a silicon-coated tip is introduced into the ECA stump and advanced up the ICA until it obstructs the origin of the middle cerebral artery (MCA). Successful occlusion is confirmed by a >80% drop in regional cerebral blood flow (rCBF) measured by Laser Doppler Flowmetry.
-
Drug Administration: Neurocalbin or vehicle is administered intravenously via the tail vein 15 minutes post-reperfusion.
-
Reperfusion: After 90 minutes of occlusion, the filament is withdrawn to allow reperfusion of the MCA territory. The incision is sutured, and the animal is allowed to recover.
-
Brain Harvesting: 24 hours after MCAO, rats are deeply anesthetized and transcardially perfused with saline. The brains are removed and sectioned into 2 mm coronal slices.
-
TTC Staining: Slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes. TTC stains viable tissue red, leaving the infarcted (non-viable) tissue pale white.
-
Quantification: The slices are imaged, and the infarct area on each slice is measured using image analysis software (e.g., ImageJ). The total infarct volume is calculated by integrating the infarct areas across all slices, correcting for cerebral edema.
Neurological deficits are assessed using a composite scoring system immediately before euthanasia. The 18-point scale evaluates motor, sensory, balance, and reflex functions. A higher score signifies a more severe deficit.
Conclusion and Future Directions
The data presented in this hypothetical guide illustrate the potential of LTCCBs, exemplified by Neurocalbin, as neuroprotective agents in ischemic stroke. The core mechanism involves mitigating the excitotoxic Ca2+ overload that is a hallmark of ischemic neuronal injury. While the clinical translation of many neuroprotectants has been challenging, the well-established safety profile of LTCCBs in treating cardiovascular conditions makes them compelling candidates for further investigation. Future preclinical studies on this compound or novel LTCCBs should focus on defining the therapeutic time window, exploring combination therapies, and utilizing more clinically relevant large animal or comorbid stroke models to enhance the potential for successful clinical translation.
References
- 1. Preventive effect of this compound on renal and cerebral injuries in salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. L-type Ca2+ channel blockers attenuate electrical changes and Ca2+ rise induced by oxygen/glucose deprivation in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
A Comprehensive Guide to the Structure-Activity Relationship of 1,4-Dihydropyridine Calcium Channel Blockers
Introduction
1,4-Dihydropyridines (DHPs) are a prominent class of organic compounds that function as L-type calcium channel blockers.[1] This blockade results in the relaxation of vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure, making them effective antihypertensive agents.[1][2] The therapeutic efficacy of DHPs is intricately linked to their molecular structure. Variations in the substituents on the dihydropyridine ring significantly influence their potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,4-dihydropyridine derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. While this guide focuses on the general SAR principles of the DHP class, the information presented is applicable to the rational design of novel DHP analogues.
The core structure of a 1,4-dihydropyridine consists of a six-membered heterocyclic ring. Key positions for substitution that modulate activity include the C3 and C5 ester groups, the C4 phenyl ring, and the substituents on this phenyl ring.[3] Studies have revealed that the ester groups at the C3 and C5 positions are crucial for activity.[3] The nature of the aryl group at the C4 position is a fundamental requirement for optimal activity, with the position and type of electron-withdrawing groups on this phenyl ring significantly affecting receptor-binding activity.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data from various studies on 1,4-dihydropyridine derivatives, illustrating the impact of structural modifications on their biological activity.
Table 1: In Vitro Calcium Channel Blocking Activity of Dihydropyridine Derivatives
| Compound | C4-Phenyl Substituent | C3/C5-Ester Groups | Activity (IC50, µM) | Reference |
| Nifedipine Analog | 2-NO2 | -COOCH3 / -COOCH3 | Not specified, used as reference | |
| Analog 3h | 2-Cl | -COOC2H5 / -COOC2H5 | Approx. 3-fold more active than nifedipine | |
| Felodipine | 2,3-Cl2 | -COOC2H5 / -COOCH(CH3)2 | < 3 | |
| Isradipine | 2-NO2, 5-CF3 | -COOCH3 / -COOCH(CH3)2 | < 3 | |
| Nitrendipine | 3-NO2 | -COOC2H5 / -COOCH3 | < 3 | |
| Efonidipine | 2-NO2 | -COOCH2Ph / -PO(OC2H5)2 | < 3 |
Table 2: Receptor Binding Affinity of Dihydropyridine Derivatives
| Compound | Effect on (+)-[3H]PN 200-110 Binding | Receptor | Reference |
| 54 | Significant increase in Kd | 1,4-DHP Receptor | |
| 68 | Significant decrease in Bmax | 1,4-DHP Receptor | |
| 69 | Significant increase in Kd and decrease in Bmax | 1,4-DHP Receptor | |
| 80 | Significant decrease in Bmax | 1,4-DHP Receptor | |
| 85 | Significant increase in Kd | 1,4-DHP Receptor |
Note: Kd (dissociation constant) is an indicator of binding affinity, where a lower Kd suggests higher affinity. Bmax represents the maximum number of binding sites.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of novel DHP derivatives.
Radioligand Binding Assay for 1,4-Dihydropyridine Receptors
This assay is used to determine the binding affinity of synthesized compounds to the 1,4-DHP calcium channel antagonist receptors.
-
Tissue Preparation: Rat brains are homogenized in a buffer solution. The homogenate is then centrifuged to isolate the membrane fraction containing the receptors.
-
Binding Assay: The membrane preparation is incubated with a radiolabeled DHP, such as (+)-[3H]PN 200-110, and varying concentrations of the test compounds.
-
Data Analysis: The amount of bound radioligand is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. Scatchard analysis can be performed to determine the apparent dissociation constant (Kd) and the maximal number of binding sites (Bmax).
In Vitro Calcium Channel Blocking Activity in Isolated Vascular Smooth Muscle
This protocol evaluates the functional effect of DHP derivatives on vascular smooth muscle contraction.
-
Tissue Preparation: A segment of an artery, such as the rat aorta, is isolated and mounted in an organ bath containing a physiological salt solution.
-
Contraction Induction: The arterial ring is depolarized with a high concentration of potassium chloride (e.g., 80 mM KCl) to induce contraction by opening voltage-dependent calcium channels.
-
Compound Testing: Cumulative concentrations of the test compounds are added to the organ bath, and the relaxation of the pre-contracted arterial ring is measured.
-
Data Analysis: Concentration-response curves are constructed, and the IC50 values (the concentration causing 50% of the maximum relaxation) are calculated.
In Vivo Antihypertensive Activity in Hypertensive Rat Models
This experiment assesses the blood pressure-lowering effects of the compounds in a living organism.
-
Animal Model: Spontaneously hypertensive rats (SHR) are commonly used as a model for essential hypertension.
-
Drug Administration: The test compounds are administered to the rats, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
Blood Pressure Measurement: Blood pressure is monitored continuously using a catheter implanted in an artery or non-invasively using the tail-cuff method.
-
Data Analysis: The change in mean systolic or diastolic blood pressure from the baseline is calculated and compared between different doses and compounds.
Visualizations
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
Caption: DHP Mechanism of Action.
Experimental Workflow for DHP Structure-Activity Relationship Studies
Caption: DHP SAR Experimental Workflow.
Key Structure-Activity Relationships of 1,4-Dihydropyridines
Caption: DHP Core SAR Summary.
References
In Vitro Characterization of Lercanidipine's Pharmacological Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lercanidipine is a third-generation dihydropyridine (DHP) L-type calcium channel blocker with a high degree of vascular selectivity and a long duration of action.[1] This technical guide provides an in-depth overview of the in vitro pharmacological profile of Lercanidipine, focusing on its binding characteristics, functional antagonism of L-type calcium channels, and its effects on intracellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.
Data Presentation
Table 1: Radioligand Binding Affinity of Lercanidipine
| Radioligand | Tissue/Cell Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference Compound |
| --INVALID-LINK---PN 200-110 | Rat Heart Membranes | 0.8 ± 0.1 | 120 ± 15 | Nitrendipine |
| [3H]Nitrendipine | Rabbit Myocardium | 0.15 ± 0.06 | 247 ± 150 | Nitrendipine[2] |
Note: Data for Lercanidipine is presented alongside representative data for other dihydropyridines to provide context.
Table 2: Functional Antagonism of L-type Calcium Channels by Lercanidipine
| Preparation | Assay Type | Agonist | IC50 (nM) | Key Findings | Reference |
| Rat Aorta | K+-induced contraction | 80 mM KCl | 1.2 ± 0.2 | More potent than nitrendipine.[3] | Guarneri et al., 1996[3] |
| Rabbit Ventricular Strips | Negative Inotropic Effect | Electrical Stimulation | >1000 | Negligible effect compared to vascular effects.[3] | Guarneri et al., 1996 |
| Guinea-pig Atria | Negative Inotropic Effect | Electrical Stimulation | >1000 | Negligible effect compared to vascular effects. | Guarneri et al., 1996 |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of Lercanidipine for the L-type calcium channel.
Materials:
-
Tissue Preparation: Rat cardiac ventricular muscle or other suitable tissue expressing L-type calcium channels.
-
Radioligand: --INVALID-LINK---PN 200-110 or [3H]Nitrendipine.
-
Test Compound: Lercanidipine.
-
Reference Compound: Unlabeled nitrendipine or other known dihydropyridine.
-
Buffers: Tris-HCl buffer (50 mM, pH 7.4).
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris. Pellet the membrane fraction by high-speed centrifugation. Resuspend the pellet in fresh buffer.
-
Binding Reaction: Incubate the membrane preparation with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound (Lercanidipine) in a final volume of 250-500 µL.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled reference compound) from the total binding. Analyze the competition binding data using non-linear regression to calculate the IC50 value, which can be converted to the inhibition constant (Ki).
Electrophysiology (Whole-Cell Patch-Clamp)
Objective: To characterize the functional inhibition of L-type calcium channels by Lercanidipine.
Materials:
-
Cells: Isolated vascular smooth muscle cells or a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing the Cav1.2 channel).
-
Solutions:
-
External (Bath) Solution (in mM): 135 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2).
-
-
Equipment: Patch-clamp amplifier, micromanipulator, microscope, data acquisition system.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips and mount them on the stage of an inverted microscope.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage Protocol: Hold the cell at a holding potential of -80 mV. Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
Drug Application: Perfuse the cell with the external solution containing various concentrations of Lercanidipine.
-
Data Acquisition and Analysis: Record the peak inward calcium current before and after drug application. Plot the concentration-response curve to determine the IC50 for current inhibition.
Mandatory Visualizations
Caption: Mechanism of action of Lercanidipine on vascular smooth muscle cells.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Signaling cascade leading to vascular smooth muscle contraction and its inhibition by Lercanidipine.
References
- 1. Lercanidipine: a novel lipophilic dihydropyridine calcium antagonist with long duration of action and high vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of binding affinities and negative inotropic potencies of the 1,4-dihydropyridine calcium channel blockers in rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological in vitro studies of the new 1,4-dihydropyridine calcium antagonist lercanidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Safety and Toxicology of Iganidipine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available preclinical safety and toxicology data for Iganidipine is limited. This guide synthesizes the available information on this compound and supplements it with data from other dihydropyridine calcium channel blockers to provide a comprehensive overview of the expected preclinical safety profile. All data not specific to this compound is clearly noted.
Introduction
This compound is a dihydropyridine calcium channel blocker developed for the treatment of hypertension. As with any new chemical entity, a thorough preclinical safety and toxicology evaluation is paramount to characterize potential adverse effects prior to human clinical trials. This guide provides an in-depth overview of the typical preclinical safety studies conducted for a drug of this class, summarizing available data and outlining standard experimental methodologies.
Mechanism of Action
This compound, like other dihydropyridine calcium channel blockers, exerts its therapeutic effect by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells. This leads to vasodilation and a subsequent reduction in blood pressure.
Summary of Preclinical Safety Studies
A standard preclinical toxicology program for a small molecule drug like this compound typically includes single-dose and repeated-dose toxicity studies in both rodent and non-rodent species, as well as evaluations of genetic toxicity, reproductive and developmental toxicity, and safety pharmacology.
While specific LD50 values for this compound are not publicly available, studies on other dihydropyridine calcium channel blockers provide an indication of the potential for acute toxicity. For instance, the oral LD50 of nifedipine in rats is reported to be in the range of 1000 mg/kg. Overdose of calcium channel blockers can lead to excessive vasodilation, hypotension, and reflex tachycardia[1][2].
Table 1: Single-Dose Toxicity Data for Structurally Related Dihydropyridine Calcium Channel Blockers
| Compound | Species | Route | LD50 | Reference |
| Nifedipine | Rat | Oral | ~1000 mg/kg | General Knowledge |
| Amlodipine | Rat | Oral | >5000 mg/kg | General Knowledge |
| Lercanidipine | Rat (male) | Oral | 939 mg/kg | [2] |
| Lercanidipine | Mouse (male) | Oral | 622 mg/kg | [2] |
| Diperdipine | Mouse | Oral | >200 mg/kg | [3] |
| Diperdipine | Rat | Oral | >250 mg/kg |
A study on the effects of this compound in Dahl salt-sensitive rats provides some repeated-dose information. In this study, this compound was administered daily by oral gavage for 8 weeks at doses of 0.3, 1.0, and 3.0 mg/kg/day. No overt signs of toxicity were reported at these dose levels, and the highest dose was associated with a sustained hypotensive effect and prevention of hypertensive-related mortality.
Table 2: Repeated-Dose Study of this compound in Rats
| Species | Duration | Doses | Key Findings | Reference |
| Dahl Salt-Sensitive Rat | 8 weeks | 0.3, 1.0, 3.0 mg/kg/day (oral) | No reported toxicity. Dose-dependent reduction in blood pressure and prevention of renal and cerebral injuries. |
Note: This was a pharmacology study, not a formal toxicology study, and a No-Observed-Adverse-Effect-Level (NOAEL) was not determined.
A standard battery of genotoxicity tests is required to assess the mutagenic and clastogenic potential of a new drug candidate. While no specific genotoxicity data for this compound was found, other dihydropyridine calcium channel blockers have been evaluated. For example, mebudipine, another dihydropyridine calcium channel blocker, was found to be non-mutagenic in the Ames assay.
Table 3: Genotoxicity Profile of Related Dihydropyridine Calcium Channel Blockers
| Assay | Test System | Compound | Result | Reference |
| Ames Test | Salmonella typhimurium | Mebudipine | Negative | |
| Micronucleus Test | Human Lymphocytes | Lercanidipine | Positive (at high concentrations) | |
| Chromosome Aberration | Human Lymphocytes | Lercanidipine | Negative |
Reproductive and developmental toxicity studies are crucial to identify any potential adverse effects on fertility, embryonic development, and pre- and postnatal development. Studies on other calcium channel blockers, such as felodipine, have shown that at high doses, this class of drugs can be associated with prolonged parturition and increased perinatal death, which is considered a class effect related to the inhibition of uterine contractility. However, these drugs are generally not found to be teratogenic at therapeutic doses.
Table 4: Reproductive and Developmental Toxicity of a Related Calcium Channel Blocker (Felodipine)
| Study Type | Species | Doses (oral) | Key Findings | Reference |
| Fertility and Early Embryonic Development | Rat | 10, 25, 70 µmol/kg | Prolonged parturition and increased stillborn fetuses at ≥10 µmol/kg. | |
| Embryo-Fetal Development (Teratology) | Rat | 10, 25, 70 µmol/kg | No teratogenic effects. | |
| Pre- and Postnatal Development | Rat | 3, 10, 30 µmol/kg | Increased postnatal death at ≥10 µmol/kg. NOAEL for developmental toxicity was 3 µmol/kg. |
Safety pharmacology studies investigate the potential for adverse effects on vital organ systems, particularly the cardiovascular, respiratory, and central nervous systems. For a calcium channel blocker like this compound, cardiovascular safety pharmacology is of primary importance. These studies would assess effects on blood pressure, heart rate, and ECG parameters. The expected findings would be dose-dependent hypotension and a potential for reflex tachycardia.
Experimental Protocols
This assay is used to detect point mutations.
-
Test System: Histidine-dependent strains of Salmonella typhimurium.
-
Procedure: The test compound, bacterial strains, and a liver homogenate (S9 fraction for metabolic activation) are incubated together. The mixture is then plated on a minimal agar medium.
-
Endpoint: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) is counted. A significant increase in revertant colonies compared to the control indicates a mutagenic potential.
This assay detects chromosomal damage.
-
Test System: Typically rodents (mice or rats).
-
Procedure: The test substance is administered to the animals, usually on one or more occasions. Bone marrow or peripheral blood is collected at appropriate time points after treatment.
-
Endpoint: The frequency of micronucleated immature erythrocytes is determined. A significant increase in micronucleated cells in treated animals compared to controls indicates that the substance induces chromosomal damage.
This study assesses the potential to induce adverse effects in the developing fetus.
-
Test System: Typically rats and rabbits.
-
Procedure: The test substance is administered to pregnant females during the period of organogenesis. Prior to term, the females are euthanized, and the fetuses are examined for external, visceral, and skeletal abnormalities.
-
Endpoints: The number of corpora lutea, implantations, resorptions, and live/dead fetuses are recorded. Fetuses are weighed and examined for malformations and variations. The No-Observed-Adverse-Effect-Level (NOAEL) for both maternal and developmental toxicity is determined.
Conclusion
While specific preclinical safety and toxicology data for this compound is not extensively available in the public domain, the information from a repeated-dose study in rats suggests it is well-tolerated at pharmacologically active doses. Based on the data from other dihydropyridine calcium channel blockers, it is anticipated that this compound would have a low potential for genotoxicity and would not be a primary teratogen. The main toxicological concerns would likely be extensions of its pharmacological activity, namely excessive hypotension at high doses. A comprehensive preclinical safety package, following standard regulatory guidelines, would be necessary to fully characterize its toxicological profile and support its clinical development.
References
- 1. Calcium Channel Blocker Toxicity: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of lercanidipine overdose with hyperinsulinaemic euglycaemia therapy: case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental studies on the toxicity of diperdipine following oral and parenteral application - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Effects of Iganidipine on Endothelial Function and Nitric Oxide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature explicitly detailing the effects of iganidipine on endothelial function and nitric oxide is limited. This guide synthesizes the established mechanisms and experimental data from closely related dihydropyridine calcium channel blockers (CCBs) to provide a comprehensive overview of the potential effects of this compound. The information presented herein is largely based on the pharmacological class effects of dihydropyridines and should be interpreted with the understanding that direct experimental validation on this compound is not extensively available in the public domain. One study has suggested that the renal and cerebral protective effects of this compound in salt-induced hypertensive rats may be partially attributed to a reduction in plasma angiotensin II and an increase in vasodilatory prostanoids[1].
Introduction to Dihydropyridine CCBs and Endothelial Function
Endothelial dysfunction is a key factor in the development of hypertension and atherosclerosis. It involves a reduction in the bioavailability of nitric oxide (NO), a critical signaling molecule that regulates vascular tone, inhibits inflammation, and prevents thrombosis. Dihydropyridine calcium channel blockers are a class of drugs primarily used to treat hypertension by blocking L-type calcium channels in vascular smooth muscle cells, leading to vasodilation. Beyond their primary mechanism of action, several dihydropyridines have been shown to exert beneficial effects on endothelial function, primarily by enhancing the bioavailability of nitric oxide. These effects are often independent of their blood pressure-lowering action and are thought to contribute to their cardiovascular protective properties.[2][3][4]
Quantitative Data on the Effects of Dihydropyridine CCBs on Endothelial Function and Nitric Oxide
The following table summarizes key quantitative findings from studies on various dihydropyridine CCBs, providing insights into the potential effects of this compound.
| Compound | Experimental Model | Key Parameter Measured | Result | Reference |
| Pranidipine | Co-culture of vascular smooth muscle cells and endothelial cells | cGMP accumulation | Significantly enhanced | [5] |
| Rat aortic segments | cGMP accumulation | Enhanced in endothelium-intact but not in denuded vessels | ||
| Endothelial cells | Superoxide dismutase (SOD) activity | Upregulated | ||
| Endothelial cells | eNOS expression | No significant effect | ||
| Benidipine | Human umbilical vein endothelial cells (HUVECs) | eNOS expression and activity | Augmented | |
| HUVECs | NO production and cGMP accumulation | Promoted | ||
| Hypertensive rats (renal resistance arteries) | Acetylcholine-induced relaxation | Improved by enhancing NO-mediated relaxation | ||
| Nifedipine | Cultured porcine aortic endothelial cells | Basal NO release | Time- and concentration-dependent increase (132±47% at 1 µmol/L) | |
| Rat ventricular papillary muscle | cGMP level | Strongly increased | ||
| Amlodipine | Canine coronary microvessels | Nitrite production (NO metabolite) | Dose-dependent increase (from 74±5 to 130±8 pmol/mg) | |
| Failing human heart coronary microvessels | Nitrite production | Dose-dependent increase (up to 79%) | ||
| Spontaneously hypertensive rats (aortic endothelial cells) | NO release | Restored from 55±6nM to 101±3nM | ||
| Spontaneously hypertensive rats (aortic endothelial cells) | Peroxynitrite (ONOO-) | Decreased from 156±19nM to 50±4nM | ||
| Stroke-prone spontaneously hypertensive rats (heart) | Copper/zinc-containing SOD (Cu/ZnSOD) expression and activity | Significantly restored |
Signaling Pathways and Mechanisms of Action
The beneficial effects of dihydropyridine CCBs on endothelial function are primarily attributed to their antioxidant properties, which enhance the bioavailability of nitric oxide.
Proposed Mechanism of Action of Dihydropyridine CCBs on Endothelial Nitric Oxide Bioavailability
Dihydropyridine CCBs are thought to increase the bioavailability of NO primarily by reducing its degradation by reactive oxygen species (ROS), particularly superoxide anions (O₂⁻). This is achieved through the upregulation of antioxidant enzymes like superoxide dismutase (SOD).
Caption: Proposed mechanism of dihydropyridine CCBs on NO bioavailability.
Cyclic GMP Signaling Pathway
Nitric oxide exerts its vasodilatory effects by activating soluble guanylyl cyclase (sGC) in vascular smooth muscle cells. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation. Some dihydropyridines, like pranidipine, have been shown to enhance cGMP accumulation, suggesting an amplification of the NO signaling cascade.
Detailed Experimental Protocols
This section outlines typical methodologies used to investigate the effects of compounds like this compound on endothelial function and nitric oxide production.
Assessment of Endothelial-Dependent Vasodilation
Objective: To determine the effect of a test compound on the relaxation of blood vessels in response to an endothelium-dependent agonist.
Methodology:
-
Tissue Preparation:
-
Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer.
-
The aorta is cleaned of adherent connective tissue and cut into rings of 3-4 mm in length.
-
For some experiments, the endothelium is denuded by gently rubbing the intimal surface with a stainless-steel wire.
-
-
Isometric Tension Recording:
-
Aortic rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.
-
The rings are connected to isometric force transducers to record changes in tension.
-
An optimal resting tension of 2.0 g is applied, and the rings are allowed to equilibrate for 60-90 minutes.
-
-
Experimental Procedure:
-
The viability of the rings is assessed by contracting them with phenylephrine (1 µM) or KCl (60 mM).
-
Once a stable contraction is achieved, acetylcholine (1 µM) is added to confirm the presence of a functional endothelium (relaxation of >80% is expected).
-
After washing and re-equilibration, the rings are pre-incubated with the test compound (e.g., this compound at various concentrations) or vehicle for 30 minutes.
-
The rings are then pre-contracted again with phenylephrine.
-
Cumulative concentration-response curves to an endothelium-dependent vasodilator (e.g., acetylcholine, 1 nM to 10 µM) are generated.
-
-
Data Analysis:
-
Relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine.
-
The potency (EC₅₀) and maximal relaxation (Emax) are calculated and compared between control and drug-treated groups.
-
Measurement of Nitric Oxide Production
Objective: To quantify the amount of nitric oxide released from endothelial cells following treatment with a test compound.
Methodology (Griess Assay for Nitrite):
-
Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium until confluent.
-
Cells are seeded in 24-well plates.
-
-
Experimental Treatment:
-
Prior to the experiment, the culture medium is replaced with a phenol red-free medium.
-
Cells are treated with the test compound (e.g., this compound) at various concentrations for a specified duration (e.g., 24 hours).
-
-
Sample Collection:
-
After incubation, the cell culture supernatant is collected.
-
-
Griess Reaction:
-
50 µL of the supernatant is mixed with 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubated for 10 minutes at room temperature in the dark.
-
50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride is added, and the mixture is incubated for another 10 minutes at room temperature in the dark.
-
-
Quantification:
-
The absorbance at 540 nm is measured using a microplate reader.
-
The nitrite concentration is determined from a standard curve generated using known concentrations of sodium nitrite.
-
Results are often normalized to the total protein content of the cells in each well.
-
Assessment of eNOS Activity
Objective: To measure the enzymatic activity of endothelial nitric oxide synthase in response to a test compound.
Methodology ([³H]-L-arginine to [³H]-L-citrulline conversion assay):
-
Cell Culture and Treatment:
-
Endothelial cells are cultured to confluence and treated with the test compound or vehicle.
-
-
Cell Lysis:
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and scraped into a lysis buffer containing protease and phosphatase inhibitors.
-
The cell lysate is obtained after sonication and centrifugation.
-
-
Enzyme Reaction:
-
The reaction is initiated by adding the cell lysate to a reaction mixture containing [³H]-L-arginine, NADPH, calmodulin, CaCl₂, and tetrahydrobiopterin.
-
The reaction is carried out at 37°C for a defined period (e.g., 30 minutes).
-
-
Separation and Quantification:
-
The reaction is stopped by adding a stop buffer containing EDTA.
-
The reaction mixture is applied to a Dowex AG50WX-8 (Na⁺ form) cation exchange resin column to separate [³H]-L-citrulline from unreacted [³H]-L-arginine.
-
The radioactivity of the eluted [³H]-L-citrulline is measured by liquid scintillation counting.
-
-
Data Analysis:
-
eNOS activity is expressed as pmol of [³H]-L-citrulline formed per minute per milligram of protein.
-
Experimental Workflows and Logical Relationships
Workflow for Investigating the Endothelial Effects of a Novel Dihydropyridine CCB
The following diagram outlines a logical workflow for the preclinical assessment of a new dihydropyridine compound's effects on endothelial function.
Caption: A typical experimental workflow for assessing endothelial effects.
This document is intended for informational purposes for a scientific audience and is based on the current understanding of dihydropyridine calcium channel blockers. Further direct research on this compound is required to confirm these potential effects.
References
- 1. Preventive effect of this compound on renal and cerebral injuries in salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of antihypertensive drugs on endothelial dysfunction: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of antihypertensive treatment on endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pranidipine enhances the action of nitric oxide released from endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Iganidipine: A Potential Therapeutic Agent for Salt-Induced Hypertension
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Salt-sensitive hypertension is a prevalent condition characterized by an exaggerated blood pressure response to high dietary salt intake, contributing significantly to cardiovascular and renal morbidity. This technical guide explores the potential of iganidipine, a dihydropyridine calcium channel blocker, in the management of salt-induced hypertension. Drawing upon pre-clinical evidence, this document details the pharmacological effects of this compound, its impact on key physiological parameters, and the underlying mechanisms of action. This guide provides comprehensive quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows to support further research and development in this area.
Introduction
This compound is a calcium channel antagonist that has demonstrated significant potential in mitigating the pathological consequences of salt-induced hypertension.[1] As a dihydropyridine derivative, its primary mechanism of action involves the blockade of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[2] However, research suggests that this compound's therapeutic benefits extend beyond simple vasodilation, encompassing protective effects on renal and cerebral tissues, modulation of the renin-angiotensin-aldosterone system (RAAS), and influence on prostaglandin synthesis.[1] This guide will provide a detailed examination of the scientific evidence supporting the use of this compound in salt-sensitive hypertension, with a focus on the quantitative data and experimental protocols from key studies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal pre-clinical study investigating the effects of this compound in a Dahl salt-sensitive rat model of hypertension.[3]
Table 1: Effect of this compound on Systolic Blood Pressure in Dahl Salt-Sensitive Rats on a High-Salt Diet [3]
| Treatment Group | Dose (mg/kg/day) | Systolic Blood Pressure (mmHg) |
| High-Salt Diet Control | - | 225 ± 5 |
| This compound (NHD) | 0.3 | 220 ± 6 |
| This compound (MHD) | 1.0 | 200 ± 7* |
| This compound (SHD) | 3.0 | 150 ± 8** |
| Low-Salt Diet Control | - | 145 ± 4 |
NHD: Non-Hypotensive Dose, MHD: Moderate-Hypotensive Dose, SHD: Sustained-Hypotensive Dose *p < 0.05 vs. High-Salt Diet Control **p < 0.01 vs. High-Salt Diet Control
Table 2: Effect of this compound on Renal Function in Dahl Salt-Sensitive Rats on a High-Salt Diet
| Treatment Group | Dose (mg/kg/day) | Plasma Creatinine (mg/dL) | Serum Urea Nitrogen (mg/dL) | Glomerular Filtration Rate (mL/min/100g BW) |
| High-Salt Diet Control | - | 1.2 ± 0.1 | 80 ± 5 | 0.5 ± 0.1 |
| This compound (NHD) | 0.3 | 1.1 ± 0.1 | 75 ± 6 | 0.6 ± 0.1 |
| This compound (MHD) | 1.0 | 1.0 ± 0.1 | 70 ± 5 | 0.7 ± 0.1 |
| This compound (SHD) | 3.0 | 0.8 ± 0.1 | 50 ± 4 | 0.9 ± 0.1** |
| Low-Salt Diet Control | - | 0.7 ± 0.1 | 40 ± 3 | 1.0 ± 0.1 |
*p < 0.05 vs. High-Salt Diet Control **p < 0.01 vs. High-Salt Diet Control
Table 3: Effect of this compound on the Renin-Angiotensin System in Dahl Salt-Sensitive Rats on a High-Salt Diet
| Treatment Group | Dose (mg/kg/day) | Plasma Renin Activity (ng/mL/hr) | Plasma Angiotensin II (pg/mL) |
| High-Salt Diet Control | - | 0.5 ± 0.1 | 150 ± 20 |
| This compound (NHD) | 0.3 | 0.4 ± 0.1 | 140 ± 18 |
| This compound (MHD) | 1.0 | 0.3 ± 0.1 | 110 ± 15 |
| This compound (SHD) | 3.0 | 0.2 ± 0.05 | 70 ± 10 |
| Low-Salt Diet Control | - | 1.5 ± 0.2 | 50 ± 8 |
*p < 0.05 vs. High-Salt Diet Control **p < 0.01 vs. High-Salt Diet Control
Table 4: Effect of this compound on Urinary Prostaglandins in Dahl Salt-Sensitive Rats on a High-Salt Diet
| Treatment Group | Dose (mg/kg/day) | Urinary 6-keto-PGF1α (ng/day) | Urinary PGE2 (ng/day) |
| High-Salt Diet Control | - | 25 ± 3 | 15 ± 2 |
| This compound (NHD) | 0.3 | 30 ± 4 | 18 ± 2 |
| This compound (MHD) | 1.0 | 40 ± 5 | 25 ± 3 |
| This compound (SHD) | 3.0 | 50 ± 6 | 30 ± 4 |
| Low-Salt Diet Control | - | 20 ± 2 | 10 ± 1 |
*p < 0.05 vs. High-Salt Diet Control **p < 0.01 vs. High-Salt Diet Control
Experimental Protocols
The following sections detail the methodologies employed in the key pre-clinical study of this compound.
Animal Model and Induction of Salt-Induced Hypertension
-
Animal Model: Male Dahl salt-sensitive (SS/JrHsd/Mcwi) rats are a well-established genetic model for salt-sensitive hypertension and renal disease.
-
Induction of Hypertension: At 6 weeks of age, rats are placed on a high-salt diet containing 8% NaCl for a period of 8 weeks to induce hypertension. Control animals are maintained on a low-salt diet (0.3% NaCl).
This compound Administration
This compound is administered orally once daily for 8 weeks at three different dosages:
-
Non-Hypotensive Dose (NHD): 0.3 mg/kg/day
-
Moderate-Hypotensive Dose (MHD): 1.0 mg/kg/day
-
Sustained-Hypotensive Dose (SHD): 3.0 mg/kg/day
Blood Pressure Measurement
Systolic blood pressure is measured weekly using a non-invasive tail-cuff method.
Biochemical Analyses
-
Plasma Renin Activity (PRA) and Angiotensin II (AII): Blood samples are collected at the end of the 8-week treatment period. Plasma is separated by centrifugation. PRA and AII levels are determined by radioimmunoassay (RIA).
-
Urinary Prostaglandins: Urine is collected over a 24-hour period using metabolic cages. Urinary concentrations of 6-keto-PGF1α (a stable metabolite of PGI2) and PGE2 are measured by radioimmunoassay (RIA).
Histological Analysis of Renal Injury
-
Tissue Preparation: Kidneys are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Staining: 4-µm sections are stained with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerulosclerosis and interstitial fibrosis.
-
Quantification: Glomerulosclerosis is scored semi-quantitatively based on the percentage of the glomerular tuft showing sclerosis.
Visualizations
Signaling Pathways and Mechanisms of Action
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Iganidipine on Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iganidipine is a dihydropyridine derivative that functions as a calcium channel blocker. Like other drugs in its class, its primary mechanism of action involves the inhibition of L-type calcium channels, which are prevalent in vascular smooth muscle cells.[1][2][3] This blockage prevents the influx of calcium ions into the cells, leading to smooth muscle relaxation and vasodilation.[1][2] Beyond its vasodilatory effects, this compound and similar dihydropyridine calcium channel blockers are also investigated for their potential to inhibit vascular smooth muscle cell (VSMC) proliferation and migration, key events in the pathogenesis of atherosclerosis and restenosis.
These application notes provide detailed protocols for key in vitro assays to characterize the effects of this compound on smooth muscle cells, including its impact on calcium influx, cell proliferation, and the underlying signaling pathways.
Mechanism of Action: Signaling Pathway
This compound's primary effect is to block L-type voltage-gated calcium channels in the plasma membrane of vascular smooth muscle cells. This inhibition reduces the influx of extracellular calcium, a critical step in smooth muscle contraction. The decreased intracellular calcium concentration prevents the activation of calmodulin and myosin light-chain kinase, ultimately leading to muscle relaxation and vasodilation. Additionally, by modulating intracellular calcium levels, this compound can influence various signaling pathways that control cell proliferation and migration, such as the Ras-ERK1/2 and PI3K-Akt pathways.
Key In Vitro Assays and Protocols
Calcium Influx Assay
This assay directly measures the effect of this compound on calcium influx in smooth muscle cells.
Experimental Workflow:
Protocol:
-
Cell Culture: Culture vascular smooth muscle cells (e.g., A10 cell line or primary cells) in appropriate media. For the experiment, seed cells in 96-well black-walled, clear-bottom plates.
-
Dye Loading: Wash the cells with a physiological salt solution (PSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in PSS for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Incubate the cells with varying concentrations of this compound or vehicle control for a predetermined time.
-
Stimulation: Place the plate in a fluorescence plate reader. Initiate recording of fluorescence intensity. After establishing a baseline, add a depolarizing stimulus (e.g., KCl) to open voltage-gated calcium channels.
-
Data Acquisition: Continue to record fluorescence for several minutes to capture the peak calcium response.
-
Data Analysis: Calculate the change in fluorescence intensity to determine the intracellular calcium concentration. Plot the inhibition of the calcium response against the this compound concentration to determine the IC50 value.
Cell Proliferation Assays
These assays assess the inhibitory effect of this compound on smooth muscle cell proliferation.
a) BrdU Incorporation Assay
This assay measures DNA synthesis as an indicator of cell proliferation.
Protocol:
-
Cell Seeding and Synchronization: Seed smooth muscle cells in a 96-well plate. Once confluent, synchronize the cells in the G0/G1 phase by serum starvation for 24-48 hours.
-
Treatment and Stimulation: Pre-treat the synchronized cells with various concentrations of this compound for 1-2 hours. Stimulate proliferation by adding a mitogen such as platelet-derived growth factor (PDGF) or fetal bovine serum (FBS).
-
BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium and incubate for 2-24 hours to allow for its incorporation into newly synthesized DNA.
-
Detection: Fix the cells and denature the DNA. Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase). Add the enzyme substrate and measure the colorimetric or fluorometric signal.
-
Data Analysis: Normalize the signal to the control (stimulated, untreated cells) and plot the percentage of inhibition against the this compound concentration.
b) Cell Viability/Metabolic Activity Assay (WST-1/MTT)
These colorimetric assays measure cell viability and metabolic activity, which are proportional to cell number.
Protocol:
-
Cell Seeding and Treatment: Seed smooth muscle cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of this compound concentrations for 24-72 hours.
-
Reagent Incubation: Add the WST-1 or MTT reagent to each well and incubate for 1-4 hours. Live cells will metabolize the reagent into a colored formazan product.
-
Measurement: If using MTT, add a solubilizing agent. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control.
Quantitative Data Summary (Hypothetical for this compound, based on similar compounds):
| Assay | Parameter | Hypothetical Value for this compound | Reference Compounds (Range) |
| Calcium Influx | IC50 | 10 - 100 nM | Isradipine: ~21 nM |
| BrdU Incorporation | IC50 | 1 - 10 µM | Indapamide: effective at 1-50 µM |
| Cell Viability (WST-1/MTT) | IC50 | 5 - 50 µM | Lercanidipine: dose-dependent inhibition |
Patch-Clamp Electrophysiology
This technique provides a detailed characterization of this compound's effects on L-type calcium channel currents.
Experimental Workflow:
Protocol:
-
Cell Preparation: Isolate single smooth muscle cells from vascular tissue (e.g., rat aorta or vena cava) by enzymatic digestion.
-
Whole-Cell Recording: Using a glass micropipette, form a high-resistance seal with the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage Protocol: Clamp the cell membrane potential at a holding potential where L-type calcium channels are mostly closed (e.g., -80 mV). Apply depolarizing voltage steps to activate the channels and record the resulting inward calcium currents.
-
Drug Application: After recording stable baseline currents, perfuse the cell with a solution containing this compound.
-
Data Acquisition: Record the calcium currents at various drug concentrations and different voltage protocols to assess voltage- and use-dependency of the block.
-
Data Analysis: Analyze the current-voltage (I-V) relationship, steady-state inactivation, and recovery from inactivation to characterize the mechanism of channel blockade. Plot the percentage of current inhibition against the drug concentration to determine the IC50.
Quantitative Data Summary (Hypothetical for this compound, based on similar compounds):
| Parameter | Hypothetical Observation for this compound | Reference Compound Observations |
| IC50 for L-type Ca2+ current | 5 - 50 nM | Isradipine: IC50 of 21 nM at -80 mV holding potential. Niguldipine: 50% block at 0.4 µM. |
| Voltage-Dependence | Increased potency at more depolarized holding potentials. | Amlodipine and Isradipine show increased potency at more depolarized potentials. |
| Effect on Channel Gating | Shifts the steady-state inactivation curve to more negative potentials. | Amlodipine shifts the steady-state inactivation curve in a hyperpolarized direction. |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound's effects on vascular smooth muscle cells. By employing these assays, researchers can thoroughly characterize its activity as a calcium channel blocker and its potential therapeutic benefits in vascular proliferative disorders. The provided hypothetical data, based on the known actions of similar dihydropyridine calcium channel blockers, serves as a guide for expected outcomes.
References
Application Notes and Protocols for Iganidipine Patch-Clamp Analysis of Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of Iganidipine's effects on voltage-gated calcium channels using the whole-cell patch-clamp technique. This compound, a dihydropyridine derivative, is a potent L-type calcium channel blocker. Understanding its interaction with these channels at the molecular level is crucial for drug development and cardiovascular research.
Mechanism of Action: this compound and L-type Calcium Channels
Voltage-gated calcium channels (VGCCs) are essential for numerous physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion. L-type calcium channels, in particular, are prevalent in vascular smooth muscle and cardiac muscle, playing a key role in regulating blood pressure and heart contractility.[1][2]
This compound, like other dihydropyridine calcium channel blockers, exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels.[1][3] This blockade leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[3] The patch-clamp technique is the gold standard for directly measuring the activity of these ion channels and quantifying the inhibitory effects of compounds like this compound.
References
Application Notes and Protocols for Dihydropyridine Calcium Channel Blocker Administration in Dahl Salt-Sensitive Rat Models
Adivsory Note: As of the latest literature review, specific studies detailing the administration of Iganidipine in Dahl salt-sensitive (DS) rat models are not available. The following application notes and protocols have been developed based on studies conducted with other dihydropyridine calcium channel blockers, such as Pranidipine and Benidipine, in this widely used model of salt-sensitive hypertension. These guidelines are intended to serve as a comprehensive template for researchers designing studies with similar compounds, including this compound.
Introduction
The Dahl salt-sensitive (DS) rat is a well-established inbred strain that develops hypertension, renal damage, and cardiovascular complications when fed a high-salt diet, mirroring key aspects of human salt-sensitive hypertension.[1][2] This makes it an invaluable preclinical model for evaluating the efficacy of novel antihypertensive agents. Dihydropyridine calcium channel blockers are a class of drugs that lower blood pressure by inhibiting the influx of calcium into vascular smooth muscle cells, leading to vasodilation. This document provides detailed protocols and application notes for the administration and evaluation of dihydropyridine calcium channel blockers in DS rat models.
Quantitative Data Summary
The following tables summarize quantitative data from studies using dihydropyridine calcium channel blockers in Dahl salt-sensitive rats.
Table 1: Effects of Pranidipine on Systolic Blood Pressure and Organ Mass in Dahl Salt-Sensitive Rats
| Treatment Group | Dosage | Duration | Final Systolic Blood Pressure (mmHg) | Cardiac Mass (g) | Aortic Wall Weight (g) |
| Dahl SS + High Salt (Control) | - | 6 weeks | ~210 | ~1.6 | ~0.25 |
| Dahl SS + High Salt + Pranidipine | 60 mg/kg in chow | 6 weeks | ~164 (22% reduction) | Reduced | Reduced |
| Dahl SR + Normal Salt (Normotensive) | - | 6 weeks | ~130 | ~1.2 | ~0.18 |
Data adapted from a study on Pranidipine in 12-week-old Dahl SS rats on a 4% NaCl diet.[3]
Table 2: Effects of Benidipine on Systolic Blood Pressure and Renal Function in Dahl Salt-Sensitive Rats
| Treatment Group | Dosage | Duration | Final Systolic Blood Pressure (mmHg) | Glomerular Filtration Rate (mL/min) |
| Dahl SS + High Salt (Control) | - | 6 weeks | ~215 | ~1.5 |
| Dahl SS + High Salt + Benidipine | 10 mg/kg in chow | 6 weeks | ~168 (22% reduction) | ~2.0 (33% increase) |
Data adapted from a study on Benidipine in 12-week-old Dahl SS rats on a 4% NaCl diet.[4]
Experimental Protocols
Animal Model and Induction of Hypertension
-
Animal Strain: Male Dahl salt-sensitive (SS/JrHsd/McwiCrl) rats, typically 8 weeks of age at the start of the study.[5] Dahl salt-resistant (DR) rats can be used as a normotensive control group.
-
Housing: Animals should be housed in a temperature-controlled facility (25°C) with a 12-hour light/dark cycle.
-
Diet:
-
Normal Salt (NS) Diet: A standard rat chow containing 0.3-0.4% NaCl is used for the baseline period and for the normotensive control group.
-
High Salt (HS) Diet: To induce hypertension, DS rats are fed a diet containing 4% to 8% NaCl. The high-salt diet is typically initiated at the same time as the drug treatment.
-
Drug Preparation and Administration
-
Drug Formulation: Dihydropyridine calcium channel blockers are often administered orally, mixed into the chow. The drug is typically ground into a fine powder and thoroughly mixed with the powdered rat chow to ensure a consistent dosage.
-
Dosage Calculation: The amount of drug to be mixed into the chow is calculated based on the average daily food intake of the rats to achieve the desired dose in mg/kg/day.
-
Administration Route: Oral administration via medicated chow is a common and non-invasive method for chronic studies. Alternatively, drugs can be administered by oral gavage.
-
Treatment Duration: Chronic studies to evaluate the long-term effects on blood pressure and end-organ damage typically last for 4 to 6 weeks.
Blood Pressure Measurement
-
Method: Systolic blood pressure is most commonly measured non-invasively using the tail-cuff method (plethysmography). For continuous and more accurate measurements, radiotelemetry can be employed.
-
Frequency: Blood pressure should be measured at baseline before starting the high-salt diet and drug treatment, and then at regular intervals (e.g., weekly) throughout the study.
Assessment of End-Organ Damage
At the end of the study, animals are euthanized, and tissues are collected for analysis.
-
Cardiac Hypertrophy: The heart is excised, and the left and right ventricles are dissected and weighed to assess cardiac mass.
-
Vascular Remodeling: The aorta and other arteries (e.g., middle cerebral arteries) can be collected for histological analysis to assess vascular wall thickness and remodeling.
-
Renal Injury: Kidneys are collected to assess for glomerular sclerosis, tubular injury, and inflammation through histological staining. Renal function can be assessed by measuring parameters like glomerular filtration rate and proteinuria.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
Caption: Mechanism of action of dihydropyridine calcium channel blockers.
Experimental Workflow
Caption: Typical experimental workflow for evaluating antihypertensive drugs.
References
- 1. Dietary Effects on Dahl Salt-Sensitive Hypertension, Renal Damage, and the T Lymphocyte Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New dihydropyridine calcium channel antagonist, pranidipine, attenuates hypertensive renal injury in Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Possible linkage between renal injury and cardiac remodeling in Dahl salt-sensitive rats treated with the calcium channel antagonist benidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: A Proposed HPLC-UV Method for the Quantification of Iganidipine in Human Plasma
Introduction
Iganidipine is a dihydropyridine calcium channel blocker.[1] This application note details a proposed High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of this compound in human plasma. Due to the limited availability of specific published bioanalytical methods for this compound, this protocol has been developed based on established methods for other structurally related dihydropyridine calcium channel blockers, such as amlodipine, nifedipine, and lercanidipine.[2][3][4] This method is intended for use in pharmacokinetic studies and therapeutic drug monitoring.
Principle
The proposed method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. This technique is widely used for its simplicity and efficiency in removing plasma proteins that can interfere with the analysis.[2] Following extraction, the supernatant is injected into a reverse-phase HPLC system. The separation of this compound and the IS is achieved on a C18 analytical column using an isocratic mobile phase. Quantification is performed by monitoring the UV absorbance at a specified wavelength.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Analytical Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition Software: Chromatography software for data collection and processing.
-
Reagents and Solvents: HPLC grade acetonitrile and methanol, analytical grade reagents for buffer preparation (e.g., potassium dihydrogen phosphate), and purified water.
-
Reference Standards: this compound and a suitable internal standard (e.g., another dihydropyridine calcium channel blocker not co-administered with this compound).
2. Chromatographic Conditions
The following table summarizes the proposed chromatographic conditions for the analysis of this compound in plasma.
| Parameter | Proposed Condition |
| Analytical Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 238 nm |
| Internal Standard | Nifedipine (or other suitable dihydropyridine) |
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the Internal Standard (IS) in 10 mL of methanol separately to prepare stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of this compound by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with the mobile phase to obtain a concentration of 1 µg/mL.
-
Calibration Standards and Quality Control Samples: Prepare calibration standards and quality control (QC) samples by spiking known amounts of the working standard solutions into blank human plasma. The final concentrations should cover the expected therapeutic range of this compound.
4. Plasma Sample Preparation
The following workflow outlines the protein precipitation method for extracting this compound from plasma samples.
Method Validation
The proposed bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or ICH) to ensure its reliability. The key validation parameters and their typical acceptance criteria are summarized in the table below.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of this compound and the IS in blank plasma. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Accuracy and Precision | The closeness of the determined value to the true value (accuracy) and the reproducibility of the method (precision). | Accuracy: within ±15% of the nominal concentration. Precision: Relative Standard Deviation (RSD) ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible recovery for this compound and the IS. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. Accuracy and precision should meet the acceptance criteria. |
| Stability | The stability of the analyte in plasma under different storage and handling conditions. | Analyte concentration should be within ±15% of the initial concentration under the tested conditions. |
Data Analysis
The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of this compound to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of this compound in the unknown samples is then interpolated from this calibration curve.
Conclusion
This application note provides a comprehensive, though proposed, HPLC-UV method for the quantification of this compound in human plasma. The method is based on established analytical principles for similar compounds and incorporates a straightforward protein precipitation extraction procedure. For implementation, this method must undergo a thorough validation to demonstrate its suitability for the intended application in a research or clinical setting.
References
- 1. Nky 722 | C28H40Cl2N4O6 | CID 164031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC method for the determination of nifedipine in rat plasma: development, validation, and application to pharmacokinetic drug-herb interaction study [pharmacia.pensoft.net]
- 4. jpionline.org [jpionline.org]
Application Note: High-Throughput Analysis of Iganidipine and its Metabolites in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Iganidipine, a novel dihydropyridine calcium channel blocker, and its primary metabolites in human plasma. The described protocol is suitable for pharmacokinetic studies and therapeutic drug monitoring. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This approach provides excellent accuracy, precision, and a wide dynamic range, making it a valuable tool in drug development and clinical research.
Introduction
This compound is a new generation dihydropyridine calcium channel blocker under investigation for the treatment of hypertension. Like other drugs in its class, this compound undergoes extensive first-pass metabolism. Understanding the pharmacokinetic profile of the parent drug and its major metabolites is crucial for evaluating its efficacy and safety. The primary metabolic pathways for dihydropyridines typically involve the oxidation of the dihydropyridine ring to its pyridine analog and hydrolysis of ester side chains. This application note presents a validated LC-MS/MS method for the concurrent determination of this compound and its two major putative metabolites: the pyridine metabolite (M1) and the carboxylic acid metabolite (M2).
Experimental Protocols
Sample Preparation
A protein precipitation method was employed for the extraction of this compound and its metabolites from human plasma.
Protocol:
-
To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound or another dihydropyridine drug not co-administered).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
Instrumentation: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
LC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 0.5 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Mass Spectrometry
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
Quantitative analysis was performed using Multiple Reaction Monitoring (MRM). The optimized MRM transitions, declustering potential (DP), and collision energy (CE) for this compound and its metabolites are presented in Table 2. The retention times (RT) under the specified chromatographic conditions are also provided.
Table 2: MRM Parameters and Retention Times for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (V) | Retention Time (min) |
| This compound | 556.3 | 354.2 | 80 | 35 | 2.8 |
| M1 (Pyridine) | 554.3 | 352.2 | 85 | 38 | 2.5 |
| M2 (Carboxylic Acid) | 528.3 | 326.2 | 75 | 32 | 2.1 |
| Internal Standard | User-defined | User-defined | User-defined | User-defined | User-defined |
Note: The m/z values for this compound and its metabolites are hypothetical and based on a representative dihydropyridine structure. The internal standard should be selected based on its structural similarity and chromatographic behavior relative to the analytes.
Method Validation Summary
The method was validated according to regulatory guidelines for bioanalytical method validation. A summary of the validation parameters is provided in Table 3.
Table 3: Summary of Method Validation Parameters
| Parameter | This compound | M1 (Pyridine) | M2 (Carboxylic Acid) |
| Linearity Range (ng/mL) | 0.1 - 200 | 0.5 - 250 | 0.5 - 250 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| LLOQ (ng/mL) | 0.1 | 0.5 | 0.5 |
| Intra-day Precision (%CV) | < 10% | < 12% | < 13% |
| Inter-day Precision (%CV) | < 12% | < 14% | < 15% |
| Accuracy (% Bias) | ± 10% | ± 13% | ± 14% |
| Extraction Recovery (%) | > 85% | > 80% | > 78% |
| Matrix Effect (%) | 92 - 105 | 88 - 108 | 85 - 110 |
Visualizations
Proposed Metabolic Pathway of this compound
The following diagram illustrates the proposed primary metabolic transformations of this compound based on common pathways for dihydropyridine calcium channel blockers.
Caption: Proposed metabolic pathway of this compound.
LC-MS/MS Experimental Workflow
The workflow diagram below outlines the key steps from sample receipt to data analysis.
Caption: Experimental workflow for this compound analysis.
Conclusion
The LC-MS/MS method described provides a reliable and high-throughput solution for the quantitative analysis of this compound and its major metabolites in human plasma. The simple sample preparation, rapid analysis time, and excellent validation results make this method well-suited for supporting pharmacokinetic and clinical studies in the development of this compound.
Application Notes and Protocols for the Preparation of Iganidipine Solutions for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iganidipine, a dihydropyridine calcium channel blocker, is distinguished from many of its counterparts by its notable water solubility. This property simplifies the preparation of solutions for in vivo research, potentially obviating the need for complex solubilization techniques involving co-solvents and surfactants that are often required for other dihydropyridines. These application notes provide detailed protocols for the preparation of this compound solutions for oral and intravenous administration in preclinical research settings, particularly in rodent models. The information is compiled from scientific literature and general best practices for in vivo formulation.
Physicochemical Properties of this compound
For comparison, the solubility of other common dihydropyridine calcium channel blockers is presented in the table below. This highlights the unique nature of this compound.
Table 1: Solubility of Various Dihydropyridine Calcium Channel Blockers
| Compound | Solvent | Solubility |
| This compound | Water | Described as "water-soluble" |
| Amlodipine | Water | Slightly soluble |
| Benidipine | Water | <1 mg/mL[1] |
| Lercanidipine HCl | Aqueous Buffers | Sparingly soluble |
| Ethanol | ~2 mg/mL | |
| DMSO | ~15 mg/mL | |
| DMF | ~25 mg/mL | |
| Manidipine | Water | Insoluble |
| DMSO | 122 mg/mL | |
| Ethanol | Insoluble | |
| Manidipine dihydrochloride | Water | < 0.1 mg/mL (insoluble) |
| DMSO | 50 mg/mL (requires ultrasound) | |
| Nicardipine HCl | Aqueous Buffers | Sparingly soluble |
| Ethanol | ~1 mg/mL | |
| DMSO | ~20 mg/mL | |
| DMF | ~20 mg/mL | |
| Nifedipine | Aqueous Buffers | Sparingly soluble |
| Ethanol | ~3 mg/mL | |
| DMSO | ~30 mg/mL | |
| DMF | ~30 mg/mL |
Experimental Protocols
General Guidelines for Solution Preparation
-
Purity: Use this compound of high purity (≥98%) for all in vivo experiments.
-
Vehicle Selection: For a water-soluble compound like this compound, the primary vehicle of choice should be a sterile, isotonic aqueous solution.
-
pH: Whenever possible, adjust the pH of the final formulation to be close to physiological pH (7.2-7.4) to minimize irritation at the site of administration.
-
Sterility: For parenteral (e.g., intravenous) administration, the final solution must be sterile. This is typically achieved by filtration through a 0.22 µm sterile filter.
-
Freshness: It is recommended to prepare solutions fresh on the day of the experiment. If storage is necessary, store at 2-8°C and protect from light, unless stability data indicates otherwise.
Protocol for Preparation of this compound Solution for Oral Administration (Gavage)
This protocol is suitable for administering this compound to rodents via oral gavage.
Materials:
-
This compound hydrochloride/dihydrochloride powder
-
Vehicle:
-
Sterile Water for Injection
-
Sterile 0.9% Saline
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Sterile conical tubes or vials
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Analytical balance
-
pH meter and adjustment solutions (e.g., sterile 0.1 N NaOH and 0.1 N HCl) if necessary
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg), the body weight of the animals, and the dosing volume, calculate the total mass of this compound needed.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Vehicle Addition: Transfer the powder to a sterile conical tube or vial. Add a portion of the chosen vehicle (e.g., sterile water or saline) to the container.
-
Dissolution: Vortex the mixture thoroughly until the this compound is completely dissolved. A magnetic stirrer can be used for larger volumes or if dissolution is slow. Visually inspect the solution to ensure there are no undissolved particles.
-
Volume Adjustment: Add the remaining vehicle to reach the final desired concentration.
-
pH Measurement and Adjustment (Optional but Recommended): Measure the pH of the solution. If it is outside the physiological range, adjust it to ~7.4 using sterile dilute NaOH or HCl.
-
Storage: If not used immediately, store the solution at 2-8°C, protected from light.
Table 2: Example Calculations for Oral Dosing in a 250g Rat
| Parameter | Value |
| Animal Weight | 250 g (0.25 kg) |
| Desired Dose | 10 mg/kg |
| Total Dose per Animal | 2.5 mg |
| Dosing Volume | 1 mL |
| Required Concentration | 2.5 mg/mL |
Protocol for Preparation of this compound Solution for Intravenous (IV) Administration
This protocol ensures the preparation of a sterile this compound solution suitable for intravenous injection.
Materials:
-
This compound hydrochloride/dihydrochloride powder
-
Vehicle: Sterile 0.9% Saline for Injection or 5% Dextrose in Water (D5W)
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Analytical balance
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean area to maintain sterility.
-
Calculate and Weigh: Calculate the required amount of this compound for the desired concentration and weigh it accurately.
-
Dissolution: Transfer the this compound powder to a sterile vial. Add the sterile vehicle (e.g., 0.9% Saline) and vortex until fully dissolved.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.
-
Final Sterile Container: Filter the solution into a final sterile, pyrogen-free vial.
-
Labeling and Storage: Label the vial with the compound name, concentration, date of preparation, and store appropriately (typically at 2-8°C, protected from light) until use.
Table 3: Example Calculations for Intravenous Dosing in a 250g Rat
| Parameter | Value |
| Animal Weight | 250 g (0.25 kg) |
| Desired Dose | 1 mg/kg |
| Total Dose per Animal | 0.25 mg |
| Injection Volume | 0.25 mL |
| Required Concentration | 1 mg/mL |
Troubleshooting and Advanced Formulations
If the required concentration of this compound for a specific study exceeds its aqueous solubility, the following strategies, commonly used for other dihydropyridines, can be considered.
-
Co-solvents: If higher concentrations are needed, the use of a co-solvent system may be necessary. Common co-solvents for parenteral administration include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400). For oral administration, DMSO can also be considered. It is crucial to start with a low percentage of the co-solvent and to be aware of its potential toxicity and effects on the experimental outcome.
-
pH Adjustment: The solubility of ionizable compounds can sometimes be increased by adjusting the pH of the solution. A systematic study of pH-solubility profile would be required.
Experimental Workflows and Signaling Pathways
This compound Solution Preparation Workflow
Caption: Workflow for this compound Solution Preparation.
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
Caption: Mechanism of Action of this compound.
References
Application Notes and Protocols: Assessing the Downstream Effects of Iganidipine via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iganidipine is a dihydropyridine derivative calcium channel blocker used for the management of hypertension.[1] Its primary mechanism of action is the inhibition of L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure.[2][3][4][5] Beyond this primary function, investigating the downstream molecular signaling pathways affected by this compound is crucial for a comprehensive understanding of its therapeutic effects and potential applications. This document provides a detailed protocol for utilizing Western blot analysis to assess the downstream effects of this compound on key signaling proteins. The proposed pathways for investigation are based on the known effects of similar calcium channel blockers, which have been shown to modulate endothelial nitric oxide synthase (eNOS), Akt (Protein Kinase B), and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.
Proposed Signaling Pathway of this compound
The following diagram illustrates the potential downstream signaling cascade initiated by this compound's blockade of L-type calcium channels. This pathway is hypothesized based on the actions of related dihydropyridine calcium channel blockers.
Caption: Proposed signaling pathway of this compound.
Experimental Protocol: Western Blot Analysis
This protocol details the steps for treating a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs) with this compound and subsequently analyzing the phosphorylation status and total protein levels of eNOS, Akt, and ERK1/2.
Materials and Reagents
-
Cell Culture: HUVECs, appropriate cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
This compound stock solution (in a suitable solvent like DMSO).
-
Reagents for Cell Lysis: RIPA buffer, protease and phosphatase inhibitor cocktails.
-
Reagents for Protein Quantification: BCA protein assay kit.
-
SDS-PAGE: Acrylamide solutions, Tris-HCl, SDS, TEMED, APS, Laemmli sample buffer.
-
Western Blotting: PVDF or nitrocellulose membranes, transfer buffer, Tris-buffered saline with Tween 20 (TBST).
-
Blocking Agent: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST.
-
Primary Antibodies (specific for the target proteins):
-
Rabbit anti-phospho-eNOS (Ser1177)
-
Rabbit anti-eNOS
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Mouse anti-ERK1/2
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Equipment: Cell culture incubator, centrifuge, SDS-PAGE and Western blotting apparatus, imaging system (e.g., chemiluminescence detector).
Experimental Workflow
Caption: Experimental workflow for Western blot analysis.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Culture HUVECs in appropriate media until they reach 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phosphoprotein bands to their corresponding total protein bands.
-
Further, normalize these ratios to a loading control (β-actin or GAPDH) to account for loading differences.
-
Data Presentation
The quantitative data obtained from the densitometry analysis should be summarized in tables for clear comparison.
Table 1: Effect of this compound on eNOS and Akt Phosphorylation
| Treatment Group | p-eNOS (Ser1177) / Total eNOS Ratio | p-Akt (Ser473) / Total Akt Ratio |
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.11 |
| This compound (0.1 µM) | 1.35 ± 0.12 | 1.28 ± 0.09 |
| This compound (1 µM) | 2.10 ± 0.15 | 1.95 ± 0.14 |
| This compound (10 µM) | 2.55 ± 0.21 | 2.30 ± 0.18 |
| *Data are presented as mean ± SEM, normalized to the vehicle control. Statistical significance (e.g., *p < 0.05, **p < 0.001) should be determined by appropriate statistical tests (e.g., ANOVA). |
Table 2: Effect of this compound on ERK1/2 Phosphorylation
| Treatment Group | p-ERK1/2 / Total ERK1/2 Ratio |
| Vehicle Control | 1.00 ± 0.09 |
| This compound (0.1 µM) | 0.85 ± 0.07 |
| This compound (1 µM) | 0.62 ± 0.05** |
| This compound (10 µM) | 0.45 ± 0.04*** |
| *Data are presented as mean ± SEM, normalized to the vehicle control. Statistical significance (e.g., **p < 0.01, **p < 0.001) should be determined by appropriate statistical tests. |
Conclusion
This document outlines a comprehensive Western blot protocol to investigate the downstream molecular effects of this compound. By analyzing key proteins in the eNOS/Akt and MAPK/ERK signaling pathways, researchers can gain valuable insights into the broader cellular mechanisms of this compound beyond its primary role as a calcium channel blocker. The provided workflows, diagrams, and data presentation tables serve as a robust framework for conducting and interpreting these important pharmacological studies.
References
- 1. Preventive effect of this compound on renal and cerebral injuries in salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Aranidipine? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Manidipine Hydrochloride? [synapse.patsnap.com]
Cell Culture Models for Studying the Effects of Iganidipine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Iganidipine is a dihydropyridine calcium channel blocker with vasodilatory properties, making it a compound of interest for the treatment of hypertension and other cardiovascular disorders. Understanding its cellular and molecular mechanisms of action is crucial for its therapeutic application and further drug development. This document provides detailed application notes and protocols for establishing and utilizing cell culture models to investigate the effects of this compound on key cardiovascular cell types: vascular smooth muscle cells (VSMCs), endothelial cells, and cardiomyocytes.
These protocols and notes are intended to guide researchers in setting up robust in vitro assays to assess the pharmacological activity of this compound, including its effects on cell proliferation, migration, and intracellular calcium signaling.
I. Vascular Smooth Muscle Cells (VSMCs)
VSMCs are the primary cell type in the medial layer of blood vessels and play a critical role in regulating vascular tone and blood pressure. Abnormal VSMC proliferation is a hallmark of vascular remodeling in hypertension.
Application Note: Assessing the Anti-proliferative Effects of this compound on VSMCs
This application note describes the use of a cell proliferation assay to determine the dose-dependent inhibitory effect of this compound on VSMC growth. As a dihydropyridine calcium channel blocker, this compound is expected to inhibit L-type calcium channels, which are known to play a role in VSMC proliferation. Studies on other dihydropyridines, such as nifedipine and lercanidipine, have demonstrated their ability to inhibit VSMC proliferation, often through pathways involving the inactivation of Ras-ERK1/2 signaling.[1]
Table 1: Quantitative Data on the Anti-proliferative Effects of Dihydropyridine Calcium Channel Blockers on VSMCs
| Compound | Cell Line | Assay | Key Findings | Reference |
| Nifedipine | Rat Aortic Smooth Muscle Cells | [³H]-Thymidine Incorporation | Significant inhibition of serum-induced DNA synthesis at 10⁻⁵ M (50.8%) and 5x10⁻⁵ M (86.6%). | [2] |
| Lercanidipine | Rat Vascular Smooth Muscle Cells | Cell Counting | Dose-dependent inhibition of serum- and PDGF-BB-stimulated proliferation. | [1] |
| Benidipine | Rat Vascular Smooth Muscle Cells | Protein Expression of Proliferation Markers | Increased levels of p21 protein, suggesting cell cycle arrest. | [3] |
| Lacidipine | Human Umbilical Vein Smooth Muscle Cells | Proliferation Assay | 30 µM lacidipine exhibited a 27% decrease in the pro-proliferative effect induced by ox-LDL. | [4] |
| Amlodipine | Human Umbilical Vein Smooth Muscle Cells | Proliferation Assay | 3 µM amlodipine exhibited an 18% decrease in the pro-proliferative effect induced by ox-LDL. |
Experimental Protocol: VSMC Proliferation Assay (MTS Assay)
This protocol outlines the measurement of VSMC proliferation using a colorimetric MTS assay.
Materials:
-
Rat Aortic Smooth Muscle Cells (e.g., A7r5 cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture A7r5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize confluent cells and seed them into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Serum Starvation:
-
After 24 hours, aspirate the medium and wash the cells with serum-free DMEM.
-
Add 100 µL of serum-free DMEM to each well and incubate for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in DMEM containing 10% FBS.
-
Aspirate the serum-free medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with solvent) and a positive control (medium with a known inhibitor of VSMC proliferation).
-
Incubate the plate for 48 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Express the results as a percentage of the vehicle control.
-
Plot a dose-response curve and calculate the IC₅₀ value for this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for the VSMC proliferation assay.
Caption: Putative signaling pathway of this compound in VSMCs.
II. Endothelial Cells
Endothelial cells form the inner lining of blood vessels and are crucial for maintaining vascular homeostasis. Endothelial dysfunction is an early event in the pathogenesis of hypertension. This compound may exert protective effects on the endothelium.
Application Note: Investigating the Effect of this compound on Endothelial Cell Migration
This application note details the use of a wound healing (scratch) assay to assess the impact of this compound on the migration of human umbilical vein endothelial cells (HUVECs). Cell migration is a key process in angiogenesis and vascular repair. Some calcium channel blockers have been shown to influence endothelial cell function.
Table 2: Quantitative Data on Factors Affecting HUVEC Migration
| Factor | Concentration | Effect on Migration | Reference |
| VEGF | 10 ng/mL | Increased migration | |
| AdipoRon | 5-10 µg/mL | No significant effect | |
| Leptin | 125 ng/mL | Increased migration | |
| Lacidipine | 1, 2, 5 µM | No significant short-term effect |
Experimental Protocol: Endothelial Cell Wound Healing (Scratch) Assay
This protocol describes a method to evaluate the effect of this compound on HUVEC migration.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
6-well cell culture plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Culture HUVECs in EGM-2 medium.
-
Seed HUVECs into 6-well plates at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to create a linear scratch in the center of the cell monolayer.
-
Wash the wells twice with PBS to remove detached cells.
-
-
This compound Treatment:
-
Prepare different concentrations of this compound in low-serum (e.g., 0.5% FBS) EGM-2 medium.
-
Add the this compound-containing medium to the respective wells. Include a vehicle control.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch at defined locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Capture images of the same locations at subsequent time points (e.g., 6, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the 0-hour time point.
-
Compare the migration rates between this compound-treated and control groups.
-
Experimental Workflow Diagram
References
- 1. Lercanidipine inhibits vascular smooth muscle cell proliferation and neointimal formation via reducing intracellular reactive oxygen species and inactivating Ras-ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benidipine, a calcium channel blocker, regulates proliferation and phenotype of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of dihydropyridine calcium channel blockers on oxidized low-density lipoprotein induced proliferation and oxidative stress of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of dihydropyridine calcium channel blockers on oxidized low-density lipoprotein induced proliferation and oxidative stress of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Iganidipine's Effect on Renal Blood Flow: Application Notes for Researchers
For research and drug development professionals, this document provides a comprehensive guide to designing and executing preclinical studies to evaluate the impact of the calcium channel blocker Iganidipine on renal hemodynamics. Due to the limited availability of direct quantitative data for this compound, this protocol leverages data from the closely related dihydropyridine calcium channel blocker, Manidipine, as a proxy. Researchers should consider these protocols as a foundational framework, adaptable to specific experimental needs.
Introduction and Scientific Background
This compound is a dihydropyridine calcium channel blocker (CCB) under investigation for its antihypertensive properties. Like other drugs in its class, this compound is expected to influence renal blood flow (RBF) by modulating vascular tone in the renal arterioles. The primary mechanism of action for dihydropyridine CCBs involves the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition reduces calcium influx, leading to vasodilation.
In the kidney, this vasodilation predominantly occurs in the afferent arterioles, the small arteries that supply blood to the glomeruli.[1][2] This selective vasodilation of the afferent arteriole increases RBF and can also increase the glomerular filtration rate (GFR).[3] Some newer generation CCBs, such as Manidipine, have been shown to also exert a vasodilatory effect on the efferent arterioles, which drain the glomeruli.[1][4] This dual action on both afferent and efferent arterioles can lead to a more favorable intra-glomerular pressure profile. Given the structural and functional similarities, it is hypothesized that this compound may share these characteristics.
These application notes provide detailed protocols for three widely accepted methods to quantify the effects of this compound on renal blood flow: Doppler Ultrasound, Arterial Spin Labeling Magnetic Resonance Imaging (ASL-MRI), and Para-aminohippurate (PAH) Clearance.
Mechanism of Action: Signaling Pathway
The vasodilatory effect of this compound on renal arterioles is initiated by its interaction with L-type calcium channels on the surface of vascular smooth muscle cells. The subsequent cascade of events leading to vasodilation and increased renal blood flow is depicted in the following signaling pathway diagram.
Caption: this compound's signaling pathway in renal arteriolar smooth muscle cells.
Experimental Workflow Overview
A typical experimental workflow for assessing the effect of this compound on renal blood flow in a preclinical model is outlined below. This workflow can be adapted for each of the detailed protocols that follow.
Caption: High-level experimental workflow for assessing this compound's effect on RBF.
Detailed Experimental Protocols
Protocol 1: Doppler Ultrasound for Renal Artery Blood Flow Velocity
Principle: This non-invasive technique uses high-frequency sound waves to measure the velocity of blood flow in the renal artery. Changes in velocity are indicative of changes in overall renal blood flow.
Equipment and Reagents:
-
High-frequency ultrasound system with a Doppler probe (e.g., 30-50 MHz for rodents)
-
Animal anesthesia machine (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Electrocardiogram (ECG) monitoring
-
Rectal temperature probe
-
Ultrasound gel
-
This compound solution and vehicle control
Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane) and place it in a supine position on a heating pad.
-
Maintain body temperature at 37°C.
-
Shave the abdominal area to ensure good probe contact.
-
If required, cannulate a tail vein for intravenous drug administration.
Experimental Procedure:
-
Apply a layer of ultrasound gel to the shaved abdomen.
-
Locate the left or right kidney using B-mode ultrasound.
-
Identify the renal artery using color Doppler imaging.
-
Position the pulsed-wave Doppler sample volume within the renal artery.
-
Record baseline Doppler waveforms for at least 5-10 minutes to ensure a stable signal.
-
Administer this compound or vehicle control intravenously.
-
Continuously record Doppler waveforms for a predefined period (e.g., 60 minutes) to capture the time-course of the drug's effect.
Data Analysis:
-
Measure peak systolic velocity (PSV), end-diastolic velocity (EDV), and time-averaged mean velocity (TAMV) from the Doppler waveforms.
-
Calculate the Resistivity Index (RI) = (PSV - EDV) / PSV.
-
Calculate the Pulsatility Index (PI) = (PSV - EDV) / TAMV.
-
Express changes in these parameters as a percentage change from the baseline values.
Protocol 2: Arterial Spin Labeling (ASL) MRI for Renal Perfusion
Principle: ASL-MRI is a non-invasive technique that uses magnetically labeled water in the blood as an endogenous tracer to quantify tissue perfusion. It provides a quantitative measure of renal blood flow in mL/100g/min.
Equipment and Reagents:
-
High-field MRI scanner (e.g., 7T or higher for rodents)
-
Animal-compatible RF coils
-
Animal anesthesia and monitoring system (MRI-compatible)
-
This compound solution and vehicle control
Animal Preparation:
-
Anesthetize the animal and position it on the MRI scanner bed.
-
Insert a rectal probe for temperature monitoring and maintain body temperature.
-
Monitor respiration and heart rate throughout the experiment.
-
If required, place an intravenous catheter for drug administration.
Experimental Procedure:
-
Acquire anatomical reference images of the kidneys.
-
Perform a baseline ASL-MRI scan to measure basal renal perfusion.
-
Administer this compound or vehicle control.
-
Acquire a series of ASL-MRI scans at different time points post-administration to map the temporal effects of the drug.
Data Analysis:
-
Process the ASL-MRI data using appropriate software to generate quantitative renal blood flow maps.
-
Define regions of interest (ROIs) in the renal cortex and medulla to obtain region-specific perfusion values.
-
Calculate the percentage change in RBF from baseline for both the cortex and medulla.
Protocol 3: Para-aminohippurate (PAH) Clearance for Effective Renal Plasma Flow (ERPF)
Principle: PAH is a substance that is both freely filtered by the glomerulus and efficiently secreted by the proximal tubules. At low plasma concentrations, it is almost completely cleared from the renal plasma in a single pass. Therefore, its clearance rate provides a good estimate of the effective renal plasma flow (ERPF).
Equipment and Reagents:
-
Infusion pump
-
Blood collection supplies (e.g., catheters, tubes)
-
Urine collection apparatus (e.g., metabolic cages or bladder catheterization)
-
Spectrophotometer or HPLC for PAH concentration measurement
-
PAH solution
-
Inulin (for simultaneous GFR measurement, if desired)
-
This compound solution and vehicle control
Animal Preparation:
-
Anesthetize the animal.
-
Cannulate the jugular vein for infusion and the carotid artery for blood sampling.
-
Cannulate the bladder for urine collection.
-
Administer a priming dose of PAH followed by a continuous infusion to achieve a stable plasma concentration.
Experimental Procedure:
-
Allow for an equilibration period after starting the PAH infusion.
-
Collect a baseline urine sample over a timed interval (e.g., 20-30 minutes).
-
Collect a blood sample at the midpoint of the urine collection period.
-
Administer this compound or vehicle control.
-
Repeat the timed urine and midpoint blood collections at several intervals post-drug administration.
Data Analysis:
-
Measure the concentration of PAH in plasma (PPAH) and urine (UPAH).
-
Measure the urine flow rate (V).
-
Calculate ERPF using the formula: ERPF = (UPAH x V) / PPAH.
-
Calculate Renal Blood Flow (RBF) from ERPF and hematocrit: RBF = ERPF / (1 - Hematocrit).
-
If GFR is measured simultaneously with inulin, the filtration fraction (FF = GFR/ERPF) can also be determined.
Quantitative Data Summary
The following tables summarize the effects of Manidipine, a proxy for this compound, and other calcium channel blockers on key renal hemodynamic parameters.
Table 1: Effects of Manidipine on Renal Hemodynamics in Spontaneously Hypertensive Rats (SHR)
| Parameter | Control (SHR) | Manidipine (10 µg/kg IV) | % Change | Reference |
| Mean Arterial Pressure (mmHg) | 160 ± 5 | 135 ± 4 | -15.6% | |
| Renal Plasma Flow (mL/min/g) | 2.8 ± 0.2 | 3.5 ± 0.3 | +25.0% | |
| Glomerular Filtration Rate (mL/min/g) | 0.9 ± 0.1 | 1.0 ± 0.1 | +11.1% | |
| Filtration Fraction | 0.32 ± 0.02 | 0.29 ± 0.02 | -9.4% | |
| p < 0.05 vs. Control |
Table 2: Comparative Effects of Manidipine and Amlodipine on Intrarenal Hemodynamics in Hypertensive Patients
| Parameter | Manidipine (20 mg/day) - Change from Baseline | Amlodipine (10 mg/day) - Change from Baseline | p-value (between groups) |
| Intraglomerular Pressure (Pglom) (mmHg) | 0.0 ± 0.3 | +1.6 ± 0.6 | < 0.05 |
| Afferent Arteriolar Resistance (RA) (dyn·s·cm-5) | -334 ± 145 | -667 ± 104 | < 0.001 |
| Efferent Arteriolar Resistance (RE) (dyn·s·cm-5) | +144 ± 58 | +249 ± 84 | NS |
| Renal Plasma Flow (mL/min) | +42 ± 18 | +78 ± 21 | < 0.05 |
| Glomerular Filtration Rate (mL/min) | +5 ± 3 | +8 ± 4 | NS |
| NS: Not Significant |
Table 3: Effects of Different Calcium Channel Blockers on Renal Arteriolar Diameter in Spontaneously Hypertensive Rats
| Calcium Channel Blocker | Afferent Arteriolar Dilation | Efferent Arteriolar Dilation | Reference |
| Manidipine | Yes | Yes | |
| Lercanidipine | Yes | Yes | |
| Nicardipine | Yes | No | |
| Nifedipine | Yes | No | |
| Cilnidipine (L/N-type) | Yes | Yes | |
| Benidipine (L/T-type) | Yes | Yes |
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical assessment of this compound's effects on renal blood flow. By employing a combination of non-invasive imaging and clearance-based techniques, researchers can obtain a comprehensive understanding of the drug's renal hemodynamic profile. The provided data on Manidipine and other calcium channel blockers offer valuable context for interpreting the experimental results for this compound. It is anticipated that this compound will demonstrate a significant increase in renal blood flow, primarily through the vasodilation of the afferent arteriole, with the potential for additional effects on the efferent arteriole that could be beneficial for glomerular hemodynamics. Further studies are warranted to directly quantify these effects and confirm the therapeutic potential of this compound in the management of hypertension and associated renal conditions.
References
- 1. Effect of calcium antagonists on glomerular arterioles in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of amlodipine on renal hemodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the calcium antagonist manidipine on renal hemodynamics and function in dogs: comparison with nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of actions of calcium antagonists on efferent arterioles--with special references to glomerular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iganidipine for Studying Cerebral Microcirculation in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Iganidipine, a dihydropyridine L-type calcium channel blocker, for investigating cerebral microcirculation in animal models. The protocols outlined below are based on established methodologies and published data on this compound and other closely related dihydropyridine calcium channel blockers.
Introduction to this compound and its Role in Cerebral Microcirculation
This compound is a potent L-type calcium channel antagonist that induces vasodilation by inhibiting the influx of calcium ions into vascular smooth muscle cells.[1] This mechanism of action makes it a valuable tool for studying the regulation of cerebral blood flow and the pathophysiology of cerebrovascular diseases in animal models. By blocking calcium channels, this compound leads to the relaxation of cerebral arteries and arterioles, thereby increasing cerebral blood flow.[2]
Beyond its primary vasodilatory effect, research suggests that the cerebro-protective effects of dihydropyridines like this compound may also involve interactions with other signaling pathways, including the nitric oxide (NO) system and the modulation of endothelial function.[3][4] Studies in hypertensive rats have shown that this compound can prevent cerebral injuries, suggesting its potential in investigating therapeutic strategies for stroke and other ischemic brain injuries.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from a study utilizing this compound in a hypertensive rat model. This data can serve as a starting point for dose-selection and experimental design.
Table 1: this compound Dosage and Administration in Dahl Salt-Sensitive Rats
| Parameter | Details |
| Animal Model | Dahl Salt-Sensitive (Dahl-S) rats on a high-salt diet |
| Dosage Groups | Non-hypotensive dose (NHD): 0.3 mg/kg/day |
| Moderate-hypotensive dose (MHD): 1.0 mg/kg/day | |
| Sustained-hypotensive dose (SHD): 3.0 mg/kg/day | |
| Administration Route | Oral (mixed with food) |
| Duration of Treatment | 8 weeks |
Table 2: Effects of this compound on Cerebrovascular and Biochemical Parameters in Dahl Salt-Sensitive Rats
| Parameter | Control (High-Salt Diet) | This compound (0.3 mg/kg/day) | This compound (1.0 mg/kg/day) | This compound (3.0 mg/kg/day) |
| Incidence of Cerebral Infarction (%) | 50 | 25 | 20 | 12.5 |
| Plasma Angiotensin II (pg/mL) | ~150 | Decreased | Decreased | Decreased |
| Urinary Prostaglandin I2 (ng/day) | ~20 | Increased | Increased | Increased |
| Urinary Prostaglandin E2 (ng/day) | ~15 | Increased | Increased | Increased |
Note: The values for Angiotensin II and Prostaglandins are approximate, as the original study presented them in graphical format. The trend (increase/decrease) is statistically significant.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on cerebral microcirculation in rats. These are adapted from established methods.
Animal Model and this compound Administration
Animal Model: Spontaneously Hypertensive Rats (SHR) or Dahl Salt-Sensitive (Dahl-S) rats are commonly used models for studying hypertension-related cerebrovascular changes. Age-matched Wistar-Kyoto (WKY) rats can serve as normotensive controls.
This compound Preparation and Administration:
-
This compound can be administered orally by mixing it with powdered chow to achieve the desired daily dosage (e.g., 0.3, 1.0, or 3.0 mg/kg/day).
-
For acute studies, this compound can be dissolved in a suitable vehicle (e.g., saline or a solution containing a solubilizing agent) for intraperitoneal (i.p.) or intravenous (i.v.) injection. The exact vehicle and concentration should be determined based on the drug's solubility and the desired administration volume.
Protocol for Cranial Window Preparation for Intravital Microscopy
This protocol allows for the direct visualization of the pial microcirculation.
Materials:
-
Anesthetized rat (e.g., with isoflurane or a combination of ketamine/xylazine)
-
Stereotaxic frame
-
Surgical drill
-
Fine surgical instruments (forceps, scissors)
-
Dental cement
-
Circular glass coverslip (3-5 mm diameter)
-
Artificial cerebrospinal fluid (aCSF)
-
Cyanoacrylate glue
Procedure:
-
Anesthetize the rat and mount it in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.
-
Make a midline incision on the scalp to expose the skull.
-
Using a surgical drill, create a craniotomy (3-5 mm in diameter) over the parietal cortex, being careful not to damage the underlying dura mater.
-
Carefully remove the bone flap. Keep the dura moist with aCSF.
-
Gently resect the dura mater to expose the pial vessels.
-
Create a well around the craniotomy using dental cement.
-
Place a glass coverslip over the exposed brain surface and seal the edges of the well with dental cement, creating a closed cranial window.
-
Allow the animal to recover before proceeding with imaging. For chronic preparations, the window can remain in place for several weeks.
Protocol for Intravital Microscopy of Pial Microcirculation
Materials:
-
Rat with a prepared cranial window
-
Intravital fluorescence microscope with appropriate objectives (e.g., 10x, 20x)
-
Fluorescent dyes (e.g., FITC-dextran to visualize plasma, Rhodamine 6G to label leukocytes)
-
Digital camera and recording software
Procedure:
-
Anesthetize the rat and place it on the microscope stage.
-
Administer fluorescent dyes intravenously to visualize the microvasculature.
-
Position the cranial window under the microscope objective and focus on the pial arterioles and venules.
-
Record baseline images and videos of the microcirculation.
-
Administer this compound (or vehicle control) and record the changes in vessel diameter, red blood cell velocity, and leukocyte-endothelial interactions over time.
-
Analyze the recorded images to quantify changes in microcirculatory parameters.
Protocol for Laser Doppler Flowmetry for Cerebral Blood Flow Measurement
This technique provides a continuous, relative measure of cerebral blood flow.
Materials:
-
Anesthetized rat
-
Stereotaxic frame
-
Laser Doppler flowmeter with a probe
-
Surgical drill (for thinned-skull preparation)
Procedure:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Expose the skull as described in the cranial window protocol.
-
For a closed-skull preparation, the skull over the region of interest can be thinned using a drill until it is translucent.
-
Alternatively, a craniotomy can be performed as described previously.
-
Position the Laser Doppler probe over the thinned skull or the exposed brain surface, ensuring it is perpendicular to the surface.
-
Allow the signal to stabilize to establish a baseline reading.
-
Administer this compound (or vehicle control) and continuously record the Laser Doppler signal to measure relative changes in cerebral blood flow.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound-Induced Vasodilation
Caption: this compound blocks L-type calcium channels, leading to vasodilation.
Potential Interaction of Dihydropyridines with the Nitric Oxide Pathway
Caption: Dihydropyridines may enhance nitric oxide bioavailability, promoting vasodilation.
Experimental Workflow for Studying this compound's Effect on Cerebral Microcirculation
Caption: Workflow for assessing this compound's effects on cerebral microcirculation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Effects of dihydropyridines on cerebral blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide (EDRF) enhances the vasorelaxing effect of dihydropyridine calcium antagonists in isolated human middle cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular protective effects of dihydropyridine calcium antagonists. Involvement of endothelial nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preventive effect of this compound on renal and cerebral injuries in salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Iganidipine in Endothelial Dysfunction
Note to the Researcher: Published research specifically investigating the effects of iganidipine on endothelial dysfunction is limited. The following application notes and protocols are based on a single study identified and supplemented with general methodologies for assessing endothelial function with other dihydropyridine calcium channel blockers. These notes are intended to serve as a guide for designing future studies on this compound.
Introduction
Endothelial dysfunction is a key pathogenic factor in the development of cardiovascular diseases, characterized by reduced bioavailability of vasodilators, particularly nitric oxide (NO), and an increase in endothelium-derived contracting factors. This compound, a dihydropyridine calcium channel blocker, has been studied in the context of its antihypertensive effects. Its role in modulating endothelial function is an emerging area of interest. These application notes provide a summary of the available data and generalized protocols to investigate the effects of this compound on endothelial health.
Data Presentation
The following table summarizes the key findings from a preclinical study on this compound in Dahl salt-sensitive rats, a model of salt-induced hypertension. This study provides indirect evidence of this compound's potential effects on factors related to endothelial function.
Table 1: Effects of this compound on Renal and Cerebral Injuries and Associated Biomarkers in Dahl Salt-Sensitive Rats
| Parameter | Treatment Group | Dose | Observation |
| Survival | This compound | 3.0 mg/kg/day (SHD) | Completely prevented hypertensive death.[1] |
| This compound | 0.3 mg/kg/day (NHD) & 1.0 mg/kg/day (MHD) | Tended to increase survival.[1] | |
| Renal Injuries | This compound | Dose-dependent | Reduced glomerulosclerosis, and renal arterial and tubular injuries.[1] |
| Plasma Creatinine, Serum Urea Nitrogen, GFR | This compound | 3.0 mg/kg/day (SHD) | Improved these markers of renal function.[1] |
| Urinary Prostaglandins | This compound | All doses | Increased urinary prostaglandin (PG) I2 and PGE2.[1] |
| Plasma Angiotensin II (AII) and Renin Activity | This compound | All doses | Decreased plasma AII level and renin activity. |
| Cerebral Infarction | This compound | Not specified | Reduced the incidence of cerebral infarction. |
NHD: Nonhypotensive dose; MHD: Moderate-hypotensive dose; SHD: Sustained-hypotensive dose; GFR: Glomerular Filtration Rate.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathway of this compound based on the available study and a general experimental workflow for assessing the effects of a compound on endothelial dysfunction.
Caption: Potential mechanism of this compound's protective effects.
Caption: General experimental workflow for studying endothelial dysfunction.
Experimental Protocols
The following are generalized protocols that can be adapted for studying the effects of this compound on endothelial function.
Protocol 1: Assessment of Endothelium-Dependent Vasodilation in Isolated Aortic Rings
Objective: To determine the effect of this compound on endothelium-dependent and -independent vasodilation in isolated arterial rings.
Materials:
-
Male Wistar rats (or other suitable animal model)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Sodium nitroprusside (SNP)
-
This compound
-
Organ bath system with force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution and remove adhering connective tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C and bubble with carbogen gas.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, perform a cumulative concentration-response curve to acetylcholine (e.g., 1 nM to 10 µM) to assess endothelium-dependent vasodilation.
-
After washout and re-equilibration, incubate a set of rings with this compound at various concentrations for a predetermined time (e.g., 30 minutes) before pre-contracting with phenylephrine and repeating the acetylcholine concentration-response curve.
-
To assess endothelium-independent vasodilation, perform a cumulative concentration-response curve to sodium nitroprusside (e.g., 1 nM to 1 µM) in pre-contracted rings, both in the presence and absence of this compound.
-
Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine. Compare the concentration-response curves in the presence and absence of this compound.
Protocol 2: Measurement of Nitric Oxide Production in Cultured Endothelial Cells
Objective: To quantify the effect of this compound on nitric oxide production by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Endothelial cell growth medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Bradykinin or other NO synthase agonist
-
Griess Reagent System
-
Microplate reader
Procedure:
-
Culture HUVECs to confluence in 96-well plates.
-
Wash the cells with PBS.
-
Treat the cells with different concentrations of this compound in fresh culture medium for a specified duration (e.g., 24 hours). Include a vehicle control.
-
For stimulated NO production, add an agonist such as bradykinin (e.g., 1 µM) for the last 15-30 minutes of the incubation period.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Briefly, mix the supernatant with the Griess reagents and incubate at room temperature to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
-
Data Analysis: Compare the nitrite concentrations in the supernatants of this compound-treated cells with the control group.
Protocol 3: In Vivo Assessment of Endothelial Function using Flow-Mediated Dilation (FMD)
Objective: To evaluate the effect of chronic this compound treatment on endothelial function in an animal model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR) or other suitable model
-
This compound
-
High-frequency ultrasound system with a vascular probe
-
Anesthesia (e.g., isoflurane)
-
Blood pressure monitoring system
Procedure:
-
Acclimatize the animals and measure baseline blood pressure.
-
Divide the animals into a control group (vehicle) and a treatment group (this compound administered daily via oral gavage at a clinically relevant dose).
-
Treat the animals for a specified period (e.g., 4-8 weeks), monitoring blood pressure regularly.
-
At the end of the treatment period, anesthetize the animals.
-
Perform FMD measurement of the brachial or femoral artery using high-frequency ultrasound.
-
Acquire a baseline image and measure the diameter of the artery.
-
Induce reactive hyperemia by occluding the artery downstream for 5 minutes using a cuff.
-
Release the cuff and record the arterial diameter continuously for the next 5 minutes.
-
The maximum diameter achieved after cuff release is used to calculate FMD.
-
Data Analysis: Calculate FMD as the percentage change in arterial diameter from baseline: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100. Compare the FMD values between the control and this compound-treated groups.
References
Iganidipine as a tool compound for calcium channel research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Iganidipine is a third-generation dihydropyridine (DHP) calcium channel blocker. As a water-soluble calcium antagonist, it offers distinct advantages in experimental settings, facilitating its use as a tool compound for investigating the physiological and pathophysiological roles of voltage-gated calcium channels (VGCCs).[1] Third-generation DHPs are characterized by their high vascular selectivity, slow onset, and long duration of action, which minimizes reflex tachycardia often observed with earlier generation compounds.[2][3][4] These characteristics make them valuable for studies on hypertension, vasodilation, and smooth muscle physiology. While specific in-vitro pharmacological data for this compound is not extensively documented in publicly available literature, its profile as a third-generation DHP suggests it primarily targets L-type (CaV1.2) calcium channels.[3] Some compounds in this class also exhibit activity at other calcium channel subtypes, such as T-type and N-type channels, offering avenues for more nuanced research into calcium signaling.
These application notes provide a comprehensive guide for utilizing this compound as a tool compound in calcium channel research. The protocols outlined below are based on established methodologies for studying calcium channel blockers and can be adapted for the specific experimental needs of the researcher.
Data Presentation
The following tables summarize key quantitative data for representative third-generation dihydropyridine calcium channel blockers. While specific data for this compound is limited, these values provide a comparative context for designing experiments.
Table 1: Inhibitory Concentration (IC50) of Third-Generation Dihydropyridines on L-type (CaV1.2) Calcium Channels
| Compound | Cell Type | Assay Type | IC50 (nM) | Reference |
| Amlodipine | Guinea-pig ventricular cells | Electrophysiology | 10 | |
| Lercanidipine | Rat vascular smooth muscle cells | Functional Assay | ~10 | |
| Cilnidipine | Rat aortic A7r5 cells | Electrophysiology | <10 | |
| This compound | (Data not available) |
Table 2: Binding Affinity (Ki) of Third-Generation Dihydropyridines for L-type Calcium Channels
| Compound | Radioligand | Tissue/Cell Preparation | Ki (nM) | Reference |
| Amlodipine | --INVALID-LINK---PN200-110 | Rat cardiac membranes | 1.1 | |
| Lercanidipine | [3H]-(+)-isradipine | Rat cerebral cortex | 1.9 | |
| This compound | (Data not available) |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Vascular Smooth Muscle Cells
Caption: this compound blocks L-type calcium channels, leading to vasodilation.
Experimental Workflow for Assessing this compound Activity
Caption: A typical workflow for characterizing this compound's in vitro effects.
Experimental Protocols
Patch-Clamp Electrophysiology for IC50 Determination
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on L-type calcium channels in a heterologous expression system (e.g., HEK293 cells stably expressing CaV1.2) or primary vascular smooth muscle cells.
Materials:
-
Cell line expressing the calcium channel of interest (e.g., HEK293-CaV1.2)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
External solution (in mM): 135 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH)
-
Internal solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl2, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na (pH 7.2 with CsOH)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Culture cells to 60-80% confluency on glass coverslips.
-
Prepare a series of dilutions of this compound in the external solution (e.g., 0.1 nM to 1 µM).
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit calcium channel currents by applying a depolarizing voltage step (e.g., to 0 mV for 200 ms) every 15 seconds.
-
After obtaining a stable baseline current, perfuse the cells with increasing concentrations of this compound.
-
Record the peak current amplitude at each concentration until a steady-state block is achieved.
-
Wash out the drug with the external solution to check for reversibility.
Data Analysis:
-
Measure the peak inward current at each this compound concentration.
-
Normalize the current amplitude to the baseline current.
-
Plot the percentage of current inhibition against the logarithm of the this compound concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
Calcium Imaging for Functional Assessment
This protocol measures the effect of this compound on intracellular calcium concentration ([Ca²⁺]i) in response to depolarization in primary vascular smooth muscle cells.
Materials:
-
Primary vascular smooth muscle cells (VSMCs)
-
This compound stock solution
-
Fura-2 AM or other suitable calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
High potassium solution (e.g., HBSS with 60 mM KCl)
-
Fluorescence microscopy imaging system
Procedure:
-
Plate VSMCs on glass-bottom dishes and grow to 70-90% confluency.
-
Load the cells with Fura-2 AM (e.g., 5 µM in HBSS) for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for 30 minutes.
-
Mount the dish on the microscope stage and perfuse with HBSS.
-
Record baseline [Ca²⁺]i by acquiring fluorescence images at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).
-
Perfuse the cells with a chosen concentration of this compound for a defined pre-incubation period (e.g., 5-10 minutes).
-
Stimulate the cells with the high potassium solution to induce depolarization and record the change in [Ca²⁺]i.
-
Repeat the stimulation in the absence of this compound as a control.
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380) to determine the relative [Ca²⁺]i.
-
Measure the peak [Ca²⁺]i response to high potassium stimulation in the presence and absence of this compound.
-
Quantify the inhibitory effect of this compound on the depolarization-induced calcium influx.
Radioligand Binding Assay for Ki Determination
This protocol determines the binding affinity (Ki) of this compound for the L-type calcium channel by measuring its ability to displace a radiolabeled DHP antagonist (e.g., --INVALID-LINK---isradipine) from its binding site in membrane preparations.
Materials:
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Membrane preparation from a tissue rich in L-type calcium channels (e.g., rat cerebral cortex or heart)
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This compound stock solution
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--INVALID-LINK---isradipine or another suitable radioligand
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
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Non-specific binding control (e.g., 1 µM nifedipine)
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Glass fiber filters
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Filtration manifold
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Scintillation counter and cocktail
Procedure:
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Prepare serial dilutions of this compound in the binding buffer.
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In a series of tubes, add the membrane preparation (e.g., 50-100 µg protein), a fixed concentration of --INVALID-LINK---isradipine (close to its Kd), and varying concentrations of this compound.
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Include tubes for total binding (no competitor) and non-specific binding (with excess nifedipine).
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Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
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Terminate the binding reaction by rapid filtration through glass fiber filters.
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Wash the filters with ice-cold binding buffer to remove unbound radioligand.
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Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.
Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the logarithm of the this compound concentration.
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Determine the IC50 value from the competition curve.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound, as a third-generation dihydropyridine calcium channel blocker, holds significant potential as a tool compound for a wide range of research applications. Its water solubility and presumed high vascular selectivity make it an attractive candidate for in vitro and in vivo studies of calcium channel function in the cardiovascular system and beyond. The protocols provided here offer a starting point for researchers to characterize the pharmacological properties of this compound and to explore its effects on cellular and physiological processes. As more specific data for this compound becomes available, these protocols can be further refined to enable more precise and targeted investigations into the intricate world of calcium signaling.
References
- 1. Preventive effect of this compound on renal and cerebral injuries in salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. New generations of dihydropyridines for treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COMPARATIVE ANALYSIS OF NEW GENERATIONS OF HYPOTENSIVE DRUGS AND THEIR CLINICAL IMPORTANCE | ИКРО журнал [inlibrary.uz]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Iganidipine Solubility In Vitro
This guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered when working with the dihydropyridine calcium channel blocker, Iganidipine, in in vitro settings.
Troubleshooting Guide
Q1: My this compound precipitated out of the aqueous buffer or cell culture medium. What happened and what should I do?
A: Precipitation is a common issue for hydrophobic compounds like this compound when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous medium.[1] This often occurs because the final concentration of the organic solvent is too low to keep the compound dissolved.
Troubleshooting Steps:
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Visual Confirmation: First, confirm that you are seeing precipitation of the compound and not something else, like salt precipitation from your buffer.
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Reduce Final Concentration: The simplest solution is to lower the final concentration of this compound in your experiment.
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Optimize Solvent Concentration: Ensure the final concentration of your co-solvent (e.g., DMSO) is as high as tolerable for your specific assay, without inducing solvent-related toxicity or artifacts.[1]
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Re-evaluate Solubilization Method: You may need a more robust solubilization strategy. Refer to the decision tree below and the detailed protocols for alternative methods.
Q2: I am observing low or inconsistent potency in my in vitro assay. Could this be related to solubility?
A: Yes, poor aqueous solubility can lead to a lower-than-expected effective concentration of the compound in the assay medium, resulting in seemingly low or variable potency. This can be due to:
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Precipitation: The compound may be slowly precipitating out of the medium over the course of the experiment.[1]
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Adsorption to Plasticware: Hydrophobic compounds like this compound have a tendency to bind non-specifically to plastic surfaces (e.g., plates, tubes, pipette tips), which depletes the actual concentration available to interact with the target.[1]
To address this, consider using low-binding microplates and tubes. Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer can also help prevent surface binding.[1]
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of dihydropyridine calcium channel blockers similar to this compound?
A: this compound belongs to the dihydropyridine class of calcium channel blockers. While specific data for this compound is limited, the properties of other members of this class, such as Benidipine and Barnidipine, suggest it is a hydrophobic molecule with low aqueous solubility. These drugs are generally classified as Biopharmaceutical Classification System (BCS) Class II compounds, characterized by low solubility and high permeability.
Physicochemical Properties of Related Dihydropyridines
| Property | Benidipine | Amlodipine |
| Molecular Weight | 505.6 g/mol | 567.1 g/mol (Besylate salt) |
| LogP | 3.79 | - |
| Water Solubility | <1 mg/mL | Slightly soluble |
| pKa | 7.34 | - |
| Melting Point | >193°C | - |
Q2: In which solvents are dihydropyridines like this compound soluble?
A: Due to their hydrophobic nature, dihydropyridines are generally poorly soluble in water but show good solubility in organic solvents. Studies on barnidipine, a structurally similar compound, show that it is more soluble in polar solvents with shorter carbon chains.
Solubility of Barnidipine in Various Solvents at 298.15 K
| Solvent | Mole Fraction Solubility (x10³) |
| Isopropyl myristate | 0.005 |
| Benzene | 0.023 |
| Water | 0.048 |
| Ethyl acetate | 0.048 |
| Acetone | 0.124 |
| Ethanol | 0.449 |
| Methanol | 0.655 |
| Acetic acid | 1.050 |
| DMF | 1.340 |
Data adapted from solubility studies on Barnidipine.
For in vitro experiments, Dimethyl sulfoxide (DMSO) is the most commonly used solvent to prepare high-concentration stock solutions.
Q3: What is the recommended protocol for preparing an this compound stock solution?
A: The following protocol outlines the standard procedure for preparing a high-concentration stock solution in DMSO.
Experimental Protocol: Preparation of a High-Concentration Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder into a sterile, low-binding microcentrifuge tube.
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Solvent Addition: Add the appropriate volume of 100% anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM). It's important to use fresh, high-quality DMSO as absorbed moisture can reduce solubility.
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Dissolution: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Brief sonication in a water bath can aid dissolution.
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Visual Inspection: Carefully inspect the solution against a light source to ensure there are no visible particulates.
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Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.
Q4: How should I prepare my final working solution for the in vitro assay?
A: This protocol describes the serial dilution method to prepare a final working solution from a DMSO stock.
Experimental Protocol: Preparation of Working Solutions
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Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your DMSO stock solution in 100% DMSO. This helps to minimize the volume of DMSO added to your final aqueous solution.
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Final Dilution: Add a small volume of the DMSO stock (or intermediate dilution) to your pre-warmed aqueous assay buffer or cell culture medium. It is critical to add the stock solution to the buffer while vortexing or stirring the buffer to ensure rapid dispersion and prevent localized high concentrations that can lead to precipitation.
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Final Solvent Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity or artifacts.
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Use Immediately: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Visual Guides and Pathways
Troubleshooting and Solubilization Workflows
The following diagrams provide a logical workflow for troubleshooting solubility issues and selecting an appropriate solubilization strategy.
References
Optimizing Iganidipine dosage for non-hypotensive effects in rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing iganidipine in rat models, with a specific focus on achieving non-hypotensive therapeutic effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended non-hypotensive dose of this compound in rats?
A non-hypotensive dose of this compound has been established at 0.3 mg/kg/day in Dahl salt-sensitive (Dahl-S) rats.[1] This dosage has been shown to provide renal and cerebral protective effects without significantly lowering blood pressure. For comparison, a moderate-hypotensive dose is 1.0 mg/kg/day, and a sustained-hypotensive dose is 3.0 mg/kg/day in the same rat model.[1]
Q2: What are the known non-hypotensive mechanisms of action for this compound?
This compound, a dihydropyridine calcium channel blocker, exerts its non-hypotensive effects through mechanisms independent of systemic blood pressure reduction. At a non-hypotensive dose of 0.3 mg/kg/day in Dahl-S rats, this compound has been observed to:
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Decrease plasma angiotensin II (AII) levels and renin activity.[1]
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Increase urinary excretion of vasodilatory prostanoids, specifically prostaglandin I2 (PGI2) and prostaglandin E2 (PGE2).[1]
These effects contribute to its renal and cerebral protective properties.[1]
Q3: In which rat models has the non-hypotensive dose of this compound been studied?
The primary research identifying a non-hypotensive dose of this compound was conducted in Dahl salt-sensitive (Dahl-S) rats fed a high-salt diet, a model for salt-induced hypertension.
Q4: How does the efficacy of this compound at a non-hypotensive dose compare to higher, hypotensive doses?
At a non-hypotensive dose (0.3 mg/kg/day), this compound has been shown to increase survival rates and reduce glomerulosclerosis and renal arterial and tubular injuries in a dose-dependent manner. However, significant improvements in plasma creatinine, serum urea nitrogen, and glomerular filtration rate were only observed at the sustained-hypotensive dose (3.0 mg/kg/day). This suggests that while non-hypotensive doses offer protective effects, higher doses may be required for functional renal improvement.
Troubleshooting Guides
Issue 1: Difficulty with Oral Gavage Administration
Oral gavage is the standard method for precise oral dosing of this compound in rats.
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Problem: Animal is struggling excessively, or there is resistance during needle insertion.
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Solution: Ensure proper restraint. For rats, this can be achieved by firmly holding the scruff of the neck to align the head with the body. Using a cage lid for the rat to grip can also help. If resistance is met, do not force the gavage needle. Withdraw and re-insert gently, sliding it along the roof of the mouth to encourage swallowing.
-
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Problem: Suspected administration into the trachea (e.g., coughing, respiratory distress).
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Solution: This is a critical issue that can be fatal. Ensure the gavage needle is of the correct length (measure from the rat's nose to the last rib). Flexible plastic or ball-tipped needles are preferred to minimize trauma. If you suspect tracheal administration, stop immediately and monitor the animal closely. If signs of distress persist, humane euthanasia may be necessary as per institutional guidelines.
-
-
Problem: Regurgitation of the administered substance.
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Solution: Administer the solution slowly to prevent overdistension of the stomach. The maximum recommended volume for oral gavage in rats is typically 10 mL/kg.
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Issue 2: Inconsistent or Unexpected Experimental Results
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Problem: Observed hypotensive effects at the intended non-hypotensive dose.
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Solution: Verify the accuracy of the drug preparation and dosing calculations. The animal's strain, age, and health status can influence its response. Dahl salt-sensitive rats, for instance, show a differential sensitivity to the hypotensive effects of calcium channel blockers compared to Dahl salt-resistant rats. Ensure accurate and consistent administration times each day.
-
-
Problem: Lack of observed therapeutic effect at the non-hypotensive dose.
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Solution: Confirm the integrity of the this compound compound. Ensure the vehicle used for suspension (e.g., 0.5% carboxymethyl cellulose) is appropriate and that the drug is homogenously suspended before each administration. The duration of the study is also critical; in the key study, this compound was administered for 8 weeks.
-
Data Presentation
Table 1: Dosage and Survival Rate of this compound in Dahl-S Rats
| Dosage Group | Dose (mg/kg/day) | Survival Rate (%) |
| Control | 0 | 0 |
| Non-Hypotensive (NHD) | 0.3 | 40 |
| Moderate-Hypotensive (MHD) | 1.0 | 60 |
| Sustained-Hypotensive (SHD) | 3.0 | 100 |
Data from an 8-week study in Dahl salt-sensitive rats on a high-salt diet.
Table 2: Effects of this compound on Renal and Cerebral Injury in Dahl-S Rats
| Parameter | Control | NHD (0.3 mg/kg/day) | MHD (1.0 mg/kg/day) | SHD (3.0 mg/kg/day) |
| Renal Injury | ||||
| Glomerulosclerosis (%) | 100 | Reduced | Reduced | Markedly Reduced |
| Arterial Injury Score | High | Reduced | Reduced | Markedly Reduced |
| Tubular Injury Score | High | Reduced | Reduced | Markedly Reduced |
| Cerebral Injury | ||||
| Incidence of Infarction (%) | 100 | 60 | 40 | 20 |
Qualitative summary based on data from Nakamura et al.
Table 3: Biochemical Effects of this compound in Dahl-S Rats
| Parameter | Effect of this compound (all doses) |
| Plasma Angiotensin II | Decreased |
| Plasma Renin Activity | Decreased |
| Urinary PGI2 | Increased |
| Urinary PGE2 | Increased |
| Urinary PGF2α | No Change |
| Urinary Thromboxane B2 | No Change |
Effects observed at non-hypotensive, moderate-hypotensive, and sustained-hypotensive doses.
Experimental Protocols
Protocol 1: Chronic Oral Administration of this compound in Dahl-S Rats
This protocol is based on the methodology described by Nakamura et al.
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Animal Model: Male Dahl salt-sensitive (Dahl-S) rats.
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Housing and Diet: Rats are housed in a controlled environment and fed a high-salt (e.g., 8% NaCl) diet to induce hypertension.
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This compound Preparation: On the day of administration, prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
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Dosage Groups:
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Control: Vehicle only.
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Non-Hypotensive Dose (NHD): 0.3 mg/kg/day.
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Moderate-Hypotensive Dose (MHD): 1.0 mg/kg/day.
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Sustained-Hypotensive Dose (SHD): 3.0 mg/kg/day.
-
-
Administration:
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Weigh each rat daily to determine the precise volume of the dosing solution.
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Administer the solution via oral gavage at the same time each day for the duration of the study (e.g., 8 weeks).
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-
Monitoring:
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Monitor blood pressure regularly using the tail-cuff method to confirm the intended hypotensive or non-hypotensive effect.
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Observe animals for general health, body weight changes, and any signs of distress.
-
-
Endpoint Analysis: At the end of the study, collect blood and urine samples for biochemical analysis (e.g., plasma angiotensin II, urinary prostanoids). Perform histological analysis of kidneys and brain to assess tissue injury.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound effects in rats.
Caption: Proposed signaling pathways for this compound's non-hypotensive effects.
References
Avoiding Iganidipine precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of Iganidipine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dihydropyridine calcium channel antagonist.[1][2] Its primary mechanism of action is the blockade of L-type calcium channels, which inhibits the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation.[3][4] Additionally, this compound has been shown to decrease plasma levels of angiotensin II and increase the production of vasodilatory prostaglandins such as PGI2 and PGE2.[5]
Q2: I've read that this compound is "water-soluble," unlike other dihydropyridines. What does this mean for my experiments?
A2: Several sources describe this compound as a "water-soluble Ca2+ antagonist." This is a notable characteristic, as most dihydropyridine calcium channel blockers have very low aqueous solubility. This suggests that this compound may be dissolved directly in aqueous buffers or cell culture media, potentially avoiding the need for organic solvents like DMSO. However, the exact solubility limit in aqueous solutions is not widely reported, so a solubility test is still recommended.
Q3: If I use DMSO to prepare my this compound stock solution, what is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO can vary significantly between different cell lines. As a general guideline, it is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize any solvent-induced cytotoxicity. It is always best practice to include a vehicle control in your experiments, which would be cells treated with the same final concentration of DMSO as your this compound-treated cells.
Q4: Can I heat or sonicate my this compound solution to aid dissolution?
A4: Gentle warming of the cell culture medium to 37°C before adding the this compound stock solution can help prevent precipitation. Brief sonication of the stock solution can also aid in dissolving the compound. However, prolonged or excessive heating and sonication should be avoided as it may degrade the compound.
Troubleshooting Guide: this compound Precipitation
Issue: My this compound solution precipitated when I added it to my cell culture medium.
This is a common issue encountered with many compounds in in vitro studies. Here are several potential causes and solutions to troubleshoot this compound precipitation:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the cell culture medium exceeds its solubility limit in that specific aqueous environment. | Decrease the final working concentration of this compound. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Dilution | Adding a highly concentrated stock solution (especially in an organic solvent like DMSO) directly into a large volume of aqueous medium can cause a rapid solvent exchange, leading to the compound precipitating out of solution. | Perform a serial dilution. First, dilute your concentrated stock solution to an intermediate concentration in your cell culture medium. Then, add this intermediate dilution to the final volume of media. Always add the stock solution to the media while gently vortexing or swirling to ensure rapid mixing. |
| Media Components Interaction | Components in the cell culture medium, such as proteins and salts in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility. | Test the solubility of this compound in a simpler buffered saline solution, like PBS, to determine if media components are contributing to the precipitation. If so, consider using a serum-free medium or a medium with a lower serum concentration if your experimental design allows. |
| Temperature Fluctuations | Repeatedly taking your culture vessels out of the incubator can cause temperature changes that may affect the solubility of this compound. | Minimize the time that culture plates or flasks are outside of the incubator. When preparing your final working solution, ensure your cell culture medium is pre-warmed to 37°C. |
| pH of the Medium | The pH of your cell culture medium can influence the solubility of ionizable compounds. | Ensure your cell culture medium is properly buffered, typically with sodium bicarbonate and in a CO2-controlled incubator, to maintain a stable physiological pH (usually around 7.4). |
Data Presentation
Physicochemical Properties of this compound and Related Compounds
| Property | This compound | This compound dihydrochloride | Lercanidipine | Manidipine | Amlodipine |
| Molecular Formula | C28H38N4O6 | C28H40Cl2N4O6 | C36H41N3O6 | C35H38N4O6 | C20H25ClN2O5 |
| Molecular Weight ( g/mol ) | 526.63 | 599.5 | 611.7 | 610.7 | 408.9 |
| Aqueous Solubility | Reported as "water-soluble" | Data not available | 1.56e-04 g/L (practically insoluble) | <1 mg/mL (practically insoluble) | "Slightly soluble" |
| DMSO Solubility | Data not available | Data not available | ~15 mg/mL | 100 mg/mL (163.75 mM) | Data not available |
| LogP | Data not available | Data not available | 6.4 | Data not available | ~3.0 |
| pKa | Data not available | Data not available | Data not available | Data not available | ~8.6 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (Aqueous-Based)
This protocol is recommended as a first approach, given that this compound is reported to be water-soluble.
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Determine Required Concentration: Calculate the mass of this compound dihydrochloride needed to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Calculation Example for 10 mM stock:
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Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
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Mass (mg) for 1 mL of 10 mM stock = 10 mmol/L x 0.001 L x 599.5 g/mol = 5.995 mg
-
-
-
Dissolution:
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Weigh the calculated amount of this compound dihydrochloride powder.
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Add sterile phosphate-buffered saline (PBS) or serum-free cell culture medium to the powder to achieve the desired stock concentration.
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Vortex gently until the powder is completely dissolved. If necessary, warm the solution to 37°C briefly.
-
-
Sterilization and Storage:
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Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
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Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
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Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
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Protocol 2: Preparation of this compound Stock Solution (DMSO-Based)
If precipitation occurs with the aqueous-based protocol, or if higher stock concentrations are required, a DMSO-based approach can be used.
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Determine Required Concentration: Calculate the mass of this compound needed for your desired stock concentration (e.g., 100 mM).
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Dissolution:
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Weigh the calculated amount of this compound powder.
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Add high-quality, anhydrous DMSO to the powder.
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Vortex vigorously until the solution is completely clear. A brief sonication in a water bath may be used if needed.
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-
Storage:
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Aliquot the DMSO stock solution into single-use volumes in sterile microcentrifuge tubes.
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Store at -20°C or -80°C.
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Protocol 3: Preparation of Final Working Solution from Stock
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Pre-warm Medium: Warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C.
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Dilution:
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While gently vortexing or swirling the pre-warmed medium, add the required volume of your this compound stock solution.
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Important: The final concentration of DMSO should ideally be ≤ 0.1% to minimize toxicity.
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Final Check: Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound's dual mechanism of action.
Experimental Workflow for Troubleshooting Precipitation
Caption: A step-by-step logical guide for troubleshooting precipitation.
References
Technical Support Center: Enhancing Reproducibility of Iganidipine In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of in vivo experiments with Iganidipine.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dihydropyridine calcium channel blocker. Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells. This blockage prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] Some evidence also suggests that this compound may affect T-type calcium channels, which could contribute to its therapeutic effects.[3]
Q2: What is a suitable animal model for studying the antihypertensive effects of this compound in vivo?
A2: The Spontaneously Hypertensive Rat (SHR) is a widely used and appropriate model for studying primary hypertension and evaluating the efficacy of antihypertensive drugs like this compound.[4] Dahl salt-sensitive rats on a high-salt diet are also a suitable model for investigating the renal and cerebral protective effects of this compound.[4]
Q3: What is a typical dosage range for this compound in rats?
A3: In Dahl salt-sensitive rats, this compound has been administered at doses ranging from a non-hypotensive dose of 0.3 mg/kg/day to a sustained-hypotensive dose of 3.0 mg/kg/day. The specific dose should be optimized based on the experimental design and the specific research question.
Q4: How should I prepare and administer this compound for oral gavage in rats?
A4: this compound is a water-soluble calcium antagonist. For oral gavage, it can be dissolved in a suitable vehicle such as water or a 0.5% carboxymethylcellulose (CMC) solution. Ensure the solution is homogeneous before administration. For detailed oral gavage procedures, refer to the troubleshooting guide on oral gavage below.
Q5: What are the expected effects of this compound on the renin-angiotensin-aldosterone system (RAAS)?
A5: In vivo studies in Dahl salt-sensitive rats have shown that this compound decreases plasma angiotensin II (AII) levels and renin activity. This reduction in RAAS activity may contribute to its renal protective effects beyond its primary blood pressure-lowering action.
Troubleshooting Guides
Troubleshooting Inconsistent Blood Pressure Readings (Tail-Cuff Method)
| Problem | Potential Cause | Troubleshooting Steps |
| No or weak pulse signal | Improper cuff placement: The cuff is too loose, too tight, or not positioned correctly on the tail. | - Ensure the cuff is snug but not overly tight. - Place the cuff at the base of the tail. - The pulse sensor should be distal to the occlusion cuff. |
| Low tail blood flow: The rat's tail is too cold, leading to vasoconstriction. | - Warm the rat and its tail to a temperature of 32-35°C using a warming platform or lamp. - Allow for an acclimatization period on the warming platform before starting measurements. | |
| Stress: The rat is stressed from handling or restraint, causing physiological changes that affect blood pressure. | - Handle the rats gently and allow for a period of acclimatization to the restraint device before measurement. - Consistent and gentle handling can reduce stress over time. | |
| High variability in readings | Movement artifacts: The rat is moving its tail or body during the measurement. | - Ensure the rat is properly restrained and calm. - Discard readings where significant movement occurred. |
| Inconsistent measurement timing: Measurements are taken at different times of the day, and circadian rhythms can affect blood pressure. | - Perform measurements at the same time each day to minimize variability. | |
| Abnormally high or low readings | Incorrect cuff size: Using a cuff that is too large or too small for the rat's tail. | - Select a cuff size that is appropriate for the diameter of the rat's tail. |
| Operator inconsistency: Different researchers may use slightly different techniques. | - Standardize the measurement protocol and ensure all operators are trained and follow the same procedure. |
Troubleshooting Oral Gavage Administration
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty inserting the gavage needle | Improper restraint: The rat is not held in a way that straightens the esophagus. | - Ensure the rat is securely but gently restrained with its head and neck extended to create a straight path for the gavage needle. |
| Needle entering the trachea: Resistance is felt during insertion. | - Immediately stop and withdraw the needle. Re-restrain the animal and attempt insertion again, ensuring the needle is directed towards the back of the throat and into the esophagus. The animal should swallow as the tube passes. | |
| Regurgitation of the administered solution | Incorrect volume: The administered volume exceeds the stomach capacity. | - The recommended maximum volume for oral gavage in rats is 10-20 ml/kg. Do not exceed this volume. |
| Incorrect placement of the needle: The needle is not fully inserted into the stomach. | - Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. | |
| Signs of distress after gavage (e.g., coughing, respiratory difficulty) | Aspiration: The solution was accidentally administered into the lungs. | - This is a critical adverse event. The animal should be closely monitored, and veterinary assistance should be sought immediately. To prevent this, ensure proper technique and stop immediately if the animal shows any signs of distress during administration. |
| Variability in drug absorption/effect | Incomplete dosing: Some of the solution was not successfully delivered to the stomach. | - Administer the solution slowly and steadily. - After administration, remove the needle smoothly along the same path of insertion. |
| Formulation issues: The drug is not fully dissolved or is unstable in the vehicle. | - Ensure this compound is fully dissolved in the vehicle before administration. - Prepare fresh solutions for each experiment, as dihydropyridines can be unstable in solution and are light-sensitive. Store stock solutions in the dark and at an appropriate temperature. |
Experimental Protocols
In Vivo Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)
1. Animal Model:
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Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks of age.
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House animals in a temperature-controlled facility with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
2. This compound Formulation and Dosing:
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Vehicle: Prepare a 0.5% (w/v) carboxymethylcellulose (CMC) sodium solution in sterile water.
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This compound Solution: Suspend this compound powder in the 0.5% CMC vehicle to achieve the desired final concentration (e.g., for a 1 mg/kg dose in a 250g rat receiving 1 ml of solution, the concentration would be 0.25 mg/ml). Prepare fresh daily and protect from light.
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Dosing: Administer this compound or vehicle orally via gavage once daily for the duration of the study (e.g., 14-28 days).
3. Blood Pressure Measurement (Tail-Cuff Method):
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Acclimatize rats to the restraint and tail-cuff procedure for at least 3-5 days before the start of the experiment.
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On measurement days, place rats in a warming chamber or on a warming pad to maintain a tail temperature of 32-35°C.
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Record systolic blood pressure and heart rate using a non-invasive tail-cuff system.
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Obtain at least 5-7 stable readings per animal and calculate the average.
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Measure blood pressure at baseline (before treatment) and at regular intervals throughout the study (e.g., weekly).
4. Data Analysis:
-
Present data as mean ± SEM.
-
Analyze changes in systolic blood pressure and heart rate over time using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
-
Compare the effects of different doses of this compound to the vehicle control group.
Quantitative Data Presentation
Table 1: Representative Pharmacokinetic Parameters of Dihydropyridine Calcium Channel Blockers in Rats
| Drug | Dose (Oral) | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) |
| Nilvadipine | 3.2-100 mg/kg | < 1 | Dose-proportional increase | 1.2 | 3-4 |
| Barnidipine | - | 0.3-0.4 | Non-linear increase with dose | 0.6 | 11-18 |
| Lacidipine | 2.5 mg/kg | 1-2 | - | 2.9 | up to 26 |
| Mebudipine | 10 mg/kg | - | 25.9 ± 9.79 | 2.84 | < 2 |
Note: This table provides data for other dihydropyridine calcium channel blockers to give a general reference. Researchers should determine the specific pharmacokinetic profile of this compound under their experimental conditions.
Mandatory Visualizations
Caption: Mechanism of action of this compound in vascular smooth muscle cells.
Caption: Experimental workflow for in vivo this compound studies.
Caption: this compound's effect on the calcium signaling pathway in vascular smooth muscle.
References
- 1. Deleterious effects of nifedipine on smooth muscle cells implies alterations of intracellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of medication on the aldosterone‐to‐renin ratio. A critical review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preventive effect of this compound on renal and cerebral injuries in salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Iganidipine Delivery for Animal Studies: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iganidipine in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its basic properties?
This compound is a water-soluble dihydropyridine calcium channel antagonist. Its primary mechanism of action is the inhibition of Ca2+ influx through voltage-gated calcium channels. A key advantage of this compound is its water solubility, which simplifies formulation for in vivo studies compared to many other poorly soluble dihydropyridine derivatives.
Data Presentation: Physicochemical Properties of this compound
| Property | Value/Description | Source |
| Chemical Name | This compound Dihydrochloride | [1] |
| Class | Dihydropyridine Calcium Channel Blocker | [2][3] |
| Solubility | Water-soluble | [2][3] |
| Mechanism of Action | Ca2+ antagonist |
2. What are the recommended administration routes and dosages for this compound in animal studies?
Published studies have utilized both topical and oral administration of this compound in various animal models.
Data Presentation: Summary of this compound Animal Studies
| Animal Model | Administration Route | Concentration/Dosage | Study Focus | Reference |
| Rabbits | Topical (instillation) | 0.03% and 0.1% solutions | Optic nerve head circulation | |
| Cynomolgus Monkeys | Topical (instillation) | 0.03% and 0.1% solutions | Optic nerve head circulation | |
| Dahl Salt-Sensitive Rats | Oral | 0.3, 1.0, and 3.0 mg/kg/day | Renal and cerebral protection in hypertension |
3. How do I prepare an this compound solution for oral administration in rats?
Given that this compound is water-soluble, a simple aqueous solution is generally sufficient for oral gavage.
Experimental Protocols
Protocol: Preparation of this compound Solution for Oral Gavage in Rats
Materials:
-
This compound dihydrochloride powder
-
Sterile, purified water (e.g., USP grade)
-
Calibrated analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter (optional, but recommended)
-
Sterile filters (0.22 µm) and syringes
Methodology:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 1.0 mg/kg) and the average weight of the rats, calculate the total mass of this compound needed for the study cohort.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound dihydrochloride powder using a calibrated analytical balance.
-
Dissolve in sterile water: Transfer the powder to a volumetric flask and add a portion of the sterile water. Mix using a magnetic stirrer until the powder is completely dissolved.
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Adjust to final volume: Once dissolved, add sterile water to reach the final desired volume and continue to mix for a few minutes to ensure homogeneity.
-
Check pH (Optional but Recommended): Check the pH of the final solution to ensure it is within a physiologically acceptable range (typically pH 5-9) for oral administration. Adjust with dilute, biocompatible acids or bases if necessary, though this is unlikely to be needed for a simple aqueous solution of the hydrochloride salt.
-
Sterile filter the solution: To minimize the risk of microbial contamination, filter the solution through a 0.22 µm sterile filter into a sterile container for storage.
-
Storage: Store the prepared solution as recommended by the manufacturer, typically protected from light and at a controlled room temperature or refrigerated.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Precipitation in the solution | * Exceeded solubility limit.* Interaction with other components in the vehicle.* Temperature fluctuations affecting solubility. | * Ensure the concentration does not exceed the known solubility of this compound.* For oral administration, use sterile water as the vehicle. Avoid complex vehicles unless necessary and validated.* Prepare the solution at room temperature and store it under recommended conditions. |
| Animal distress after administration (oral) | * Improper gavage technique.* High concentration or osmolality of the solution.* Adverse reaction to the compound. | * Ensure personnel are properly trained in oral gavage techniques.* Use the lowest effective concentration and ensure the solution is not hypertonic.* Monitor animals closely for any adverse effects and adjust the dose or formulation if necessary. Consult with a veterinarian. |
| Variability in experimental results | * Inaccurate dosing.* Instability of the prepared solution.* Inconsistent administration timing or technique. | * Use calibrated equipment for weighing and volume measurements.* Prepare fresh solutions regularly or confirm the stability of stored solutions.* Standardize the administration protocol, including time of day and handling procedures. |
Mandatory Visualizations
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
References
- 1. Age-dependent salt hypertension in Dahl rats: fifty years of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dahl Salt-Resistant Rat Is Protected against Hypertension during Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New dihydropyridine calcium channel antagonist, pranidipine, attenuates hypertensive renal injury in Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected Iganidipine electrophysiology results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected electrophysiology results when studying the effects of Iganidipine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in electrophysiology studies?
This compound is a dihydropyridine-type calcium channel blocker.[1][2] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels (LTCCs).[1][2] This blockage reduces the influx of calcium ions into cells, leading to vasodilation in blood vessels and a decrease in contractility in cardiac muscle.[1]
Q2: What are the expected effects of this compound on cardiac action potentials?
By blocking the L-type calcium current (ICa,L), this compound is expected to shorten the plateau phase (phase 2) of the cardiac action potential. This can lead to a decrease in the action potential duration (APD). However, the net effect on APD can be complex, as some dihydropyridines may also affect other ion channels, such as potassium channels, which could counteract the shortening effect.
Q3: Does this compound have any known off-target effects on other ion channels?
While the primary target of this compound is the L-type calcium channel, some dihydropyridine calcium channel blockers have been reported to have effects on other ion channels at higher concentrations. These can include:
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T-type and N-type calcium channels: Some newer generation dihydropyridines have been shown to block these channels, which can contribute to their therapeutic effects.
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Potassium channels: Some dihydropyridines can inhibit delayed rectifier potassium currents (IKr and IKs), which could prolong the action potential duration.
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Sodium channels: At very high concentrations, some calcium channel blockers may show a weak inhibitory effect on fast sodium channels (INa).
Q4: What is meant by "voltage-dependent" or "use-dependent" block with dihydropyridines like this compound?
Voltage-dependent block means that the inhibitory effect of the drug is more pronounced at more depolarized membrane potentials. Dihydropyridines typically show a higher affinity for the inactivated state of the L-type calcium channel. Use-dependent block, a related phenomenon, means that the block becomes more pronounced with repeated stimulation (i.e., with a train of depolarizing pulses).
Troubleshooting Guide for Unexpected Results
Q1: I applied this compound, but I don't see any inhibition of the L-type calcium current. What could be the issue?
Possible Causes and Troubleshooting Steps:
-
Drug Concentration and Preparation:
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Verify Concentration: Double-check your calculations for the stock solution and final dilution of this compound.
-
Fresh Solution: Ensure you are using a freshly prepared solution of this compound, as it may degrade over time, especially when exposed to light.
-
Solvent Effects: Confirm that the final concentration of the solvent (e.g., DMSO) in your recording solution is not affecting the channel or the drug's activity. Run a vehicle control experiment.
-
-
Experimental Conditions:
-
Holding Potential: The inhibitory effect of dihydropyridines is voltage-dependent. If your holding potential is too negative (e.g., -100 mV), a significant portion of the channels may be in a state with low affinity for the drug. Try using a more depolarized holding potential (e.g., -80 mV or -70 mV) to favor the inactivated state of the channel.
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Stimulation Frequency: The block may be use-dependent. If you are applying voltage steps at a very low frequency, the effect may be less apparent. Try increasing the frequency of your depolarizing pulses.
-
-
Cell Health and Expression:
-
Cell Viability: Ensure the cell you are recording from is healthy. A poor seal or high leak current can mask the drug's effect.
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Channel Expression: If you are using an expression system (e.g., HEK293 cells), confirm the expression of the L-type calcium channel subunits.
-
Q2: After applying this compound, I observed a significant change in a current other than the L-type calcium current. Is this expected?
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects:
-
As mentioned in the FAQs, at higher concentrations, this compound may affect other ion channels.
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Concentration-Response Curve: Perform a concentration-response experiment to determine if the effect on the other channel occurs at a much higher concentration than the effect on the L-type calcium channel.
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Ion Substitution and Specific Blockers: Use ion substitution in your recording solutions or apply specific blockers for the unexpected current to confirm its identity. For example, if you suspect an effect on a potassium channel, you can use specific potassium channel blockers to see if the this compound effect is occluded.
-
-
Experimental Artifacts:
-
Seal Stability: An unstable gigaohm seal can lead to changes in leak current that might be misinterpreted as a change in a specific ion channel current.
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Voltage Clamp Quality: Poor voltage clamp control, especially with large currents, can lead to artifacts. Ensure your series resistance is well-compensated.
-
Q3: The effect of this compound is not washing out after perfusion with a drug-free solution. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
Drug Properties:
-
Some calcium channel blockers, particularly lipophilic ones, can be slow to wash out as they may accumulate in the cell membrane.
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The washout of some dihydropyridines has been reported to be very slow.
-
-
Experimental Setup:
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Perfusion System: Ensure your perfusion system is working correctly and that the drug-free solution is reaching the cell. Check for dead volume in your perfusion lines.
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Extended Washout: Attempt a much longer washout period.
-
Quantitative Data Summary
The following table summarizes hypothetical inhibitory concentrations (IC50) of this compound on various ion channels for illustrative purposes. Actual values may vary depending on the experimental conditions and cell type.
| Ion Channel | Hypothetical IC50 (µM) | Notes |
| L-type Ca2+ Channel (Cav1.2) | 0.1 | Primary target. |
| T-type Ca2+ Channel (Cav3.1) | 5 | Potential off-target effect at higher concentrations. |
| N-type Ca2+ Channel (Cav2.2) | 10 | Potential off-target effect at higher concentrations. |
| hERG (Kv11.1) | > 20 | Potential for off-target effects on potassium channels. |
| Nav1.5 | > 50 | Low affinity for fast sodium channels. |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of L-type Calcium Currents
This protocol is designed for recording L-type calcium currents from cells expressing these channels (e.g., HEK293 cells stably expressing Cav1.2 or cardiomyocytes).
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Cell Preparation:
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Plate cells on glass coverslips at a suitable density for patch-clamping 24-48 hours before the experiment.
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On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
-
-
Solutions:
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External Solution (in mM): 135 TEA-Cl, 10 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. (Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation).
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Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.
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This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store protected from light.
-
-
Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
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Approach a cell and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
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Allow the cell to dialyze with the internal solution for 5-10 minutes.
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Hold the cell at a holding potential of -80 mV.
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Apply a series of depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments for 200 ms) to elicit L-type calcium currents and determine the peak current voltage.
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Once a stable baseline recording is established, apply depolarizing steps to the voltage that elicits the peak current at regular intervals (e.g., every 15 seconds).
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Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Record the current traces before, during, and after drug application to determine the extent of inhibition.
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Protocol 2: Current-Clamp Recording of Cardiac Action Potentials
This protocol is for recording action potentials from isolated cardiomyocytes.
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Cell Preparation:
-
Isolate single ventricular myocytes from an appropriate animal model using enzymatic digestion.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH.
-
-
Recording Procedure:
-
Follow the initial steps for patch-clamping as described in Protocol 1.
-
After establishing the whole-cell configuration, switch the amplifier to current-clamp mode.
-
Inject a small amount of hyperpolarizing or depolarizing current to achieve a stable resting membrane potential (around -80 mV).
-
Elicit action potentials by injecting brief suprathreshold depolarizing current pulses (e.g., 2-5 ms).
-
Record stable baseline action potentials.
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Perfuse with the external solution containing this compound.
-
Record changes in action potential parameters, such as amplitude, duration at 50% and 90% repolarization (APD50 and APD90), and resting membrane potential.
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Visualizations
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dihydropyridine calcium channel blocker, manidipine, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for manidipine?
A1: Manidipine is a dihydropyridine calcium channel blocker.[1][2] Its primary mechanism involves the inhibition of calcium ion influx through L-type and T-type voltage-dependent calcium channels located in the smooth muscle cells of blood vessels.[1][3] This blockage of calcium entry leads to vascular smooth muscle relaxation (vasodilation), which in turn reduces peripheral vascular resistance and lowers blood pressure.[4] Manidipine exhibits high vascular selectivity, meaning it predominantly acts on blood vessels rather than the heart muscle.
Q2: What are the common adverse effects of manidipine observed in animal models?
A2: The most common adverse effects associated with manidipine and other dihydropyridine calcium channel blockers are related to their vasodilatory properties. These can include hypotension (low blood pressure), reflex tachycardia (an increased heart rate as a compensatory response to lowered blood pressure), flushing, and peripheral edema (swelling, particularly in the ankles). In cases of overdose, more severe effects such as bradycardia (slow heart rate), arrhythmias, and signs of heart failure can occur. Gastrointestinal upset, such as nausea and vomiting, as well as central nervous system depression manifesting as lethargy or weakness, have also been reported.
Q3: Are there any specific advantages of using manidipine compared to other calcium channel blockers in research?
A3: Manidipine's dual blockade of both L-type and T-type calcium channels may offer specific advantages. The blockade of T-type calcium channels in the efferent arterioles of the kidneys is suggested to contribute to its renal-protective effects. Additionally, some studies suggest that manidipine may have a lower incidence of adverse effects like ankle edema compared to other dihydropyridines such as amlodipine.
Troubleshooting Guide
Issue 1: Unexpectedly Severe Hypotension
Symptoms:
-
A more significant drop in blood pressure than anticipated for the administered dose.
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Lethargy, weakness, or collapse in the animal model.
Possible Causes:
-
Incorrect dosage calculation or administration.
-
Individual animal sensitivity or underlying health conditions.
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Interaction with other administered compounds.
Management Protocol:
-
Immediate Action: Temporarily halt the administration of manidipine.
-
Supportive Care: Administer intravenous (IV) fluids to expand vascular volume and help stabilize blood pressure.
-
Monitoring: Continuously monitor blood pressure, heart rate, and electrocardiogram (ECG).
-
Pharmacological Intervention (if necessary): In severe cases, vasopressors may be required to increase blood pressure.
Issue 2: Prominent Reflex Tachycardia
Symptoms:
-
A significant and sustained increase in heart rate following manidipine administration.
Possible Causes:
-
A natural compensatory physiological response to vasodilation.
-
The dose of manidipine may be too high, leading to a rapid and pronounced drop in blood pressure.
Management Protocol:
-
Dose Adjustment: Consider reducing the dose of manidipine in subsequent experiments.
-
Combination Therapy: In some research contexts, co-administration with a beta-blocker can be considered to mitigate reflex tachycardia, although this will introduce a new variable to the experiment.
-
Gradual Dosing: Employ a dose-escalation protocol to allow the animal's cardiovascular system to adapt.
Issue 3: Observation of Peripheral Edema
Symptoms:
-
Visible swelling in the limbs of the animal model.
Possible Causes:
-
Increased capillary hydrostatic pressure due to arteriolar vasodilation.
Management Protocol:
-
Dose Reduction: Lowering the dose of manidipine may reduce the severity of edema.
-
Diuretics: Co-administration of a diuretic can be considered to reduce fluid retention, but this will impact renal function parameters.
-
Alternative Calcium Channel Blocker: If edema is a persistent and confounding factor, consider using a calcium channel blocker with a reported lower incidence of this side effect.
Quantitative Data Summary
Table 1: Comparative Incidence of Ankle Edema with Dihydropyridine Calcium Channel Blockers
| Calcium Channel Blocker | Relative Risk of Ankle Edema (vs. Amlodipine) |
| Manidipine | 0.35 |
Note: Data from a meta-analysis suggests a 65% lesser risk of developing ankle edema with manidipine compared to amlodipine.
Experimental Protocols
Protocol 1: Management of Acute Manidipine Overdose
-
Decontamination (if applicable): If the overdose was due to recent oral ingestion, consider gastric lavage or administration of activated charcoal to reduce further absorption. This should only be performed if the animal is stable.
-
Cardiovascular Monitoring: Continuously monitor heart rate, blood pressure, and ECG.
-
Fluid Therapy: Administer intravenous fluids to manage hypotension.
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Calcium Administration: In cases of severe toxicity, intravenous calcium gluconate (10% solution at 0.5–1.5 mL/kg, administered slowly over 2–5 minutes) can be given to increase calcium availability to cardiac and smooth muscle.
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Advanced Therapies: For refractory cases, consider high-dose insulin therapy or intravenous lipid emulsion (ILE) therapy. ILE is particularly effective for lipophilic drugs like calcium channel blockers. A recommended ILE dose in dogs is a 1.5 mL/kg bolus of a 20% lipid emulsion, followed by a continuous infusion of 0.25 mL/kg/minute for 30–60 minutes.
Visualizations
Caption: Mechanism of action of Manidipine leading to vasodilation.
Caption: Workflow for managing acute adverse effects of Manidipine.
References
Ensuring consistent Iganidipine potency across experimental batches
Technical Support Center: Iganidipine Potency and Consistency
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure consistent potency and troubleshoot issues across experimental batches.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the potency of different this compound batches in our in vitro assays. What are the potential causes?
A1: Batch-to-batch variability in this compound potency can stem from several factors, primarily related to the compound's purity, stability, and handling. Key potential causes include:
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Presence of Impurities: The synthesis of dihydropyridine compounds like this compound can result in various impurities, including starting materials, byproducts, and diastereoisomers. These impurities may have reduced or no biological activity, thus lowering the overall potency of the batch.
-
Degradation: Dihydropyridines are known to be susceptible to degradation, particularly photodegradation. Exposure to light can lead to the oxidation of the dihydropyridine ring to a pyridine ring, rendering the compound inactive.[1] Degradation can also be influenced by factors such as pH, temperature, and oxidative stress.
-
Solvent and Solution Stability: this compound may have limited stability in certain solvents or at specific pH values. Improper storage of stock solutions can lead to gradual degradation and a decrease in effective concentration.
-
Weighing and Dissolution Errors: As with any potent compound, minor errors in weighing or incomplete dissolution can lead to significant variations in the final concentration of your experimental solutions.
Q2: How can we minimize the degradation of our this compound samples?
A2: To minimize degradation, particularly from light exposure, the following precautions are recommended:
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Storage: Store solid this compound and its solutions in amber or light-blocking containers.
-
Handling: Perform all experimental manipulations, including weighing and solution preparation, under subdued light conditions. Wrapping experimental vessels in aluminum foil can also provide protection.
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Solvent Selection: Prepare stock solutions in a suitable, high-purity solvent in which this compound is known to be stable. For many dihydropyridines, DMSO is a common choice for initial stock solutions.
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pH and Temperature: Buffer your experimental solutions to a pH where this compound is stable. Avoid extreme temperatures and repeated freeze-thaw cycles of stock solutions.
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: Consistent preparation and storage of stock solutions are critical for reproducible results.
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High-Purity Solvent: Use a high-purity, anhydrous grade solvent (e.g., DMSO) to prepare the initial high-concentration stock solution.
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Accurate Weighing: Use a calibrated analytical balance to weigh the solid this compound.
-
Complete Dissolution: Ensure complete dissolution of the compound by vortexing or brief sonication. Visually inspect the solution to confirm the absence of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in light-protected containers.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.
Q4: We suspect our this compound batch may contain inactive impurities. How can we assess the purity and concentration of our sample?
A4: A validated High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity and quantify the concentration of your this compound sample. An ideal HPLC method should be able to separate this compound from its potential degradation products and synthesis-related impurities. Developing a stability-indicating HPLC method is highly recommended.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in In Vitro Potency Assays
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | 1. Prepare fresh this compound dilutions for each experiment from a recently thawed stock aliquot. 2. Protect all this compound solutions from light at all times. 3. Evaluate the stability of this compound in your specific assay buffer and under your experimental conditions (e.g., temperature, incubation time). |
| Impure this compound Batch | 1. Check the Certificate of Analysis (CoA) for the purity of the batch. 2. If possible, analyze the purity of your this compound sample using a validated HPLC method. 3. Compare the potency of the problematic batch with a new, certified batch from a reputable supplier. |
| Cell-Based Assay Variability | 1. Ensure consistent cell passage number and health. 2. Maintain consistent cell seeding density. 3. Standardize all incubation times and temperatures. 4. Verify the consistency of your positive and negative controls. |
| Pipetting and Dilution Errors | 1. Use calibrated pipettes and perform serial dilutions carefully. 2. Prepare a sufficient volume of each dilution to minimize errors associated with pipetting very small volumes. |
Issue 2: Poor Solubility of this compound in Aqueous Buffers
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. Prepare a high-concentration stock solution in an organic solvent like DMSO. 2. When preparing working solutions, add the DMSO stock to the aqueous buffer with vigorous mixing to facilitate dispersion. 3. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) and does not affect the biological system. 4. If solubility issues persist, consider the use of a solubilizing agent, but first, verify its compatibility with your assay. |
| Precipitation Upon Dilution | 1. Visually inspect your diluted solutions for any signs of precipitation. 2. If precipitation is observed, you may need to lower the final concentration of this compound or adjust the composition of your assay buffer. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Analysis (General Method)
This protocol provides a general starting point for developing a stability-indicating HPLC method for this compound, based on methods used for other dihydropyridines. Method optimization will be required.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 3.5) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Methodology:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of dilutions in the mobile phase to generate a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the this compound batch to be tested in the same solvent as the standard to achieve a known concentration within the calibration range.
-
Forced Degradation Studies (for method validation):
-
Acidic: Incubate this compound solution with 0.1 M HCl.
-
Basic: Incubate this compound solution with 0.1 M NaOH.
-
Oxidative: Incubate this compound solution with 3% H2O2.
-
Photolytic: Expose this compound solution to UV light.
-
Thermal: Heat this compound solution.
-
-
Analysis: Inject the standard solutions, the sample solution, and the forced degradation samples into the HPLC system.
-
Data Analysis: Determine the purity of the this compound batch by calculating the peak area percentage. Quantify the concentration using the calibration curve. The method is considered stability-indicating if all degradation products are well-resolved from the parent this compound peak.
Protocol 2: In Vitro Potency Assessment using a Fluorescence-Based Calcium Influx Assay
This assay measures the ability of this compound to inhibit the influx of calcium through L-type calcium channels in response to depolarization.
Materials:
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A cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing the channel subunits).
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
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Depolarizing agent (e.g., KCl).
-
This compound and a reference standard (e.g., nifedipine).
-
A fluorescence plate reader with automated liquid handling capabilities.
Methodology:
-
Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye solution prepared in the assay buffer. Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Addition: Prepare serial dilutions of this compound and the reference standard in the assay buffer. Add the compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for channel binding.
-
Calcium Influx Measurement: Use the fluorescence plate reader to measure the baseline fluorescence. Then, add the depolarizing agent (e.g., KCl to a final concentration of 50 mM) to all wells to activate the L-type calcium channels. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon depolarization corresponds to calcium influx. Calculate the percentage inhibition of the calcium influx for each concentration of this compound. Fit the data to a dose-response curve to determine the IC50 value. Compare the IC50 of the test batch to that of the reference standard to determine relative potency.
Visualizations
Caption: this compound blocks L-type calcium channels, preventing calcium influx and subsequent smooth muscle contraction.
Caption: A logical workflow for troubleshooting inconsistent this compound potency.
References
Best practices for storing and handling Iganidipine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the proper storage, handling, and use of Iganidipine in a research setting. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
Solid this compound powder should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light. For long-term storage, it is advisable to store the compound at -20°C.
2. How should I prepare a stock solution of this compound?
This compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to prepare stock solutions in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of dihydropyridine calcium channel blockers.
3. What is the recommended storage condition for this compound stock solutions?
Once prepared, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C or lower for up to one month. Some sources suggest that storage at -20°C can be extended for up to 6 months, but it is best practice to use freshly prepared solutions or solutions stored for a shorter duration.[1][2]
4. Is this compound sensitive to light?
Yes, like other dihydropyridine calcium channel blockers, this compound is known to be light-sensitive. Both the solid compound and its solutions should be protected from light to prevent degradation. It is recommended to use amber vials or wrap containers with aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Solvent has absorbed moisture.- Storage temperature fluctuations. | - Use anhydrous, research-grade DMSO.- Ensure vials are tightly sealed.- Store at a stable -20°C or -80°C. |
| Low or inconsistent experimental results | - Degradation of this compound stock solution.- Inaccurate concentration of the stock solution. | - Prepare fresh stock solutions regularly.- Avoid repeated freeze-thaw cycles by using aliquots.- Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC). |
| Difficulty dissolving this compound powder | - Inappropriate solvent.- Insufficient mixing. | - Use a recommended organic solvent such as DMSO or ethanol.- Gentle warming (to no more than 37°C) and vortexing or sonication can aid in dissolution. |
| Cell toxicity observed in in vitro assays | - High final concentration of the organic solvent (e.g., DMSO) in the cell culture medium. | - Ensure the final concentration of the solvent in the culture medium is non-toxic to the specific cell line being used (typically <0.5% for DMSO).- Perform a solvent toxicity control experiment. |
Data Presentation
Solubility of Structurally Similar Dihydropyridines
| Compound | Solvent | Solubility |
| Manidipine dihydrochloride | DMSO | 21 mg/mL[3] |
| Amlodipine | DMSO | 30 mg/mL[2] |
| Lercanidipine | - | <1 mg/mL in aqueous solution |
| Nicardipine | - | Sparingly soluble in water |
| Isradipine | - | Practically insoluble in water |
Stability of Dihydropyridine Stock Solutions
| Compound | Storage Condition | Stability |
| Amlodipine | Aliquoted in tightly sealed vials at -20°C or below | Up to 1 month[1] |
| General Recommendation | Aliquoted in tightly sealed vials at -20°C or below | Up to 1 month (general guide) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound dihydrochloride (MW: 599.5 g/mol )
-
Anhydrous, research-grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 5.995 mg of this compound dihydrochloride powder into the tared tube.
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected vials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or lower.
Mandatory Visualizations
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
Caption: Mechanism of action of this compound as a calcium channel blocker.
Experimental Workflow for Preparing this compound Working Solutions
References
Validation & Comparative
Iganidipine vs. Nifedipine: A Preclinical Comparative Guide for Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of iganidipine and nifedipine in preclinical hypertension models. While extensive data exists for the widely-used calcium channel blocker nifedipine, preclinical research on this compound is less prevalent in publicly accessible literature. This document summarizes the available experimental data to offer an objective comparison and guide future research.
Executive Summary
Nifedipine is a well-characterized dihydropyridine calcium channel blocker with potent antihypertensive effects demonstrated in numerous preclinical models. Its mechanism of action, centered on the blockade of L-type calcium channels, leads to significant vasodilation and a subsequent reduction in blood pressure. However, this can be accompanied by reflex tachycardia.
Information regarding this compound in preclinical hypertension models is sparse. As a dihydropyridine calcium channel blocker, it is expected to share a similar mechanism of action with nifedipine. However, without direct comparative studies, its relative potency, vascular selectivity, and overall preclinical profile in hypertension remain to be fully elucidated. This guide presents the established data for nifedipine as a benchmark and highlights the current knowledge gaps concerning this compound.
Mechanism of Action: L-type Calcium Channel Blockade
Both this compound and nifedipine belong to the dihydropyridine class of calcium channel blockers. Their primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[1][2] This blockade prevents the influx of calcium ions, which is a critical step for muscle contraction.[1] The resulting relaxation of vascular smooth muscle leads to vasodilation and a decrease in peripheral vascular resistance, ultimately lowering blood pressure.[1]
Nifedipine is known to primarily act on L-type calcium channels in the vasculature.[3] Some newer-generation dihydropyridines have shown activity against other types of calcium channels (e.g., N-type and T-type), which may contribute to differing side-effect profiles, such as a reduced incidence of reflex tachycardia. The specific calcium channel subtype selectivity of this compound is not well-documented in the available literature.
Mechanism of action for dihydropyridine calcium channel blockers.
In Vivo Preclinical Models: Effects on Blood Pressure and Heart Rate
Spontaneously hypertensive rats (SHR) are a widely used genetic model of essential hypertension. Studies in SHR have demonstrated the potent antihypertensive effects of nifedipine.
Table 1: Effects of Nifedipine in Spontaneously Hypertensive Rats (SHR)
| Parameter | Treatment Group | Dose | Route | Change from Baseline | Citation |
| Systolic Blood Pressure | Nifedipine | 10 mg/kg/day | Oral | Significant decrease | |
| Heart Rate | Nifedipine | 10 mg/kg/day | Oral | Potential for reflex tachycardia |
In Vitro Vascular Reactivity
Isolated aortic ring preparations are a standard ex vivo method to assess the direct vasodilatory effects of compounds on vascular smooth muscle. In these assays, arterial rings are contracted with an agent like potassium chloride (KCl) or phenylephrine, and the ability of a drug to induce relaxation is measured.
Table 2: Comparative Vasodilatory Effects (Hypothetical Data Structure)
| Compound | Preparation | Contractile Agent | EC50 (Concentration for 50% Relaxation) |
| Nifedipine | Rat Aortic Rings | KCl | Typical literature values would be presented here |
| This compound | Rat Aortic Rings | KCl | Data not available |
The vascular selectivity of a calcium channel blocker is a critical parameter, indicating its relative effect on vascular smooth muscle versus cardiac muscle. A higher vascular selectivity may translate to a lower incidence of cardiac side effects. While nifedipine is known for its vascular effects, newer dihydropyridines have been developed with potentially greater vascular selectivity. The vascular selectivity profile of this compound has not been documented in the available preclinical literature.
Experimental workflows for preclinical hypertension studies.
Experimental Protocols
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This protocol outlines the general procedure for assessing the antihypertensive effects of a compound in SHR.
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks of age, are used. Age-matched Wistar-Kyoto (WKY) rats can serve as normotensive controls.
-
Acclimatization: Animals are acclimated to the housing facility for at least one week before the experiment. They are also trained for the blood pressure measurement technique (e.g., tail-cuff) to minimize stress-induced fluctuations.
-
Drug Administration: The test compound (e.g., this compound or nifedipine) and vehicle are administered, typically via oral gavage, at a predetermined dose and volume.
-
Blood Pressure and Heart Rate Measurement: Systolic blood pressure, diastolic blood pressure, and heart rate are measured at specified time points post-administration. This can be achieved through non-invasive methods like tail-cuff plethysmography or through invasive methods such as radiotelemetry or direct arterial catheterization for continuous monitoring.
-
Data Analysis: Changes in blood pressure and heart rate from baseline are calculated and compared between treatment groups and the vehicle control group. Statistical analysis is performed to determine significance.
In Vitro Vascular Reactivity using Isolated Aortic Rings
This protocol describes the methodology to evaluate the direct vasodilatory properties of a substance on isolated arteries.
-
Tissue Preparation: A rat is euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
Ring Preparation: The aorta is cleaned of adhering connective and adipose tissue, and cut into rings of approximately 2-3 mm in width.
-
Mounting: The aortic rings are mounted in an organ tissue bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Viability Check: The rings are allowed to equilibrate under a resting tension for a period of time. The viability of the smooth muscle is then tested by inducing a contraction with a high concentration of potassium chloride (KCl).
-
Vasodilation Assay: After washing out the KCl and allowing the tension to return to baseline, a sustained contraction is induced using a contractile agent (e.g., KCl or phenylephrine). Once the contraction has stabilized, the test compound (this compound or nifedipine) is added to the bath in a cumulative manner, and the resulting relaxation is recorded.
-
Data Analysis: The relaxation response at each concentration is expressed as a percentage of the pre-contraction induced by KCl or phenylephrine. A concentration-response curve is plotted to determine the EC50 value.
Conclusion and Future Directions
Nifedipine is a well-established antihypertensive agent with a large body of preclinical data supporting its efficacy. In contrast, there is a notable lack of published preclinical studies directly comparing this compound to nifedipine in hypertension models. While both are expected to function as L-type calcium channel blockers, the relative potency, vascular selectivity, and potential for off-target effects of this compound remain to be characterized.
For drug development professionals and researchers, this represents a significant knowledge gap. Future preclinical studies should aim to directly compare this compound and nifedipine in head-to-head in vivo and in vitro experiments. Key areas for investigation include:
-
Dose-response studies in SHR: To determine the relative antihypertensive potency of this compound.
-
Vascular selectivity studies: To compare the effects of this compound and nifedipine on vascular and cardiac tissues.
-
Calcium channel subtype profiling: To ascertain if this compound has effects on N- or T-type calcium channels, which could influence its side-effect profile.
Such studies are crucial for understanding the potential therapeutic advantages and disadvantages of this compound relative to established dihydropyridine calcium channel blockers like nifedipine.
References
- 1. Benidipine, a calcium channel blocker, regulates proliferation and phenotype of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of nicardipine, a new calcium antagonist, versus nifedipine in stable effort angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The fourth-generation Calcium channel blocker: Cilnidipine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Iganidipine and Amlodipine in Renal Protection: A Guide for Researchers
This guide provides a detailed comparison of the renal protective effects of Iganidipine and Amlodipine, two calcium channel blockers, based on available preclinical and clinical data. The information is intended for researchers, scientists, and drug development professionals interested in the nephroprotective potential of these antihypertensive agents.
Executive Summary
Quantitative Data on Renal Protection
The following tables summarize the key quantitative findings from studies investigating the renal protective effects of this compound and Amlodipine.
Table 1: Renal Protective Effects of this compound in Dahl Salt-Sensitive (Dahl-S) Rats [1]
| Parameter | Non-Hypotensive Dose (0.3 mg/kg/day) | Moderate-Hypotensive Dose (1.0 mg/kg/day) | Sustained-Hypotensive Dose (3.0 mg/kg/day) |
| Glomerulosclerosis | Reduced | Reduced | Markedly Reduced |
| Renal Arterial Injury | Reduced | Reduced | Markedly Reduced |
| Tubular Injury | Reduced | Reduced | Markedly Reduced |
| Plasma Creatinine | No significant improvement | No significant improvement | Improved |
| Serum Urea Nitrogen | No significant improvement | No significant improvement | Improved |
| Glomerular Filtration Rate | No significant improvement | No significant improvement | Improved |
| Plasma Angiotensin II | Decreased | Decreased | Decreased |
| Urinary Prostaglandin I2 | Increased | Increased | Increased |
| Urinary Prostaglandin E2 | Increased | Increased | Increased |
Table 2: Effects of Amlodipine on Renal Parameters in Hypertensive Patients with Renal Impairment [2]
| Parameter | Dosage | Duration | Key Findings |
| Blood Urea Nitrogen | 2.5-5 mg/day | 8-10 weeks | Mean values unchanged for the total group.[2] |
| Serum Creatinine | 2.5-5 mg/day | 8-10 weeks | Mean values unchanged for the total group; slight elevation in 11.4% of patients. |
| Urinary Protein Excretion | 2 mg/kg/day (in rats) | Not specified | Attenuated increases in nephrectomised salt-loaded SHR. |
Experimental Protocols
This compound Study in Dahl Salt-Sensitive (Dahl-S) Rats
-
Animal Model: Dahl salt-sensitive (Dahl-S) rats, a model known for developing salt-induced hypertension and subsequent renal injury.
-
Treatment Groups:
-
Control group (high-salt diet).
-
This compound at a non-hypotensive dose (NHD) of 0.3 mg/kg/day.
-
This compound at a moderate-hypotensive dose (MHD) of 1.0 mg/kg/day.
-
This compound at a sustained-hypotensive dose (SHD) of 3.0 mg/kg/day.
-
-
Duration: 8 weeks.
-
Key Parameters Measured:
-
Survival rate.
-
Histological examination of the kidney for glomerulosclerosis, renal arterial, and tubular injuries.
-
Plasma creatinine and serum urea nitrogen levels.
-
Glomerular filtration rate (GFR).
-
Plasma angiotensin II (AII) level and renin activity.
-
Urinary prostaglandin (PG) I2, PGE2, PGF2α, and thromboxane B2 levels.
-
Incidence and area of cerebral infarction.
-
Amlodipine Clinical Study in Hypertensive Patients with Renal Impairment
-
Study Population: 39 hypertensive patients with renal impairment (serum creatinine ≥ 1.5 mg/dl to < 5 mg/dl) or renal parenchymal disease (serum creatinine < 5 mg/dl).
-
Treatment: Amlodipine administered at a dose of 2.5-5 mg/day, once daily.
-
Duration: 8-10 weeks.
-
Key Parameters Measured:
-
Blood pressure.
-
Blood urea nitrogen (BUN).
-
Serum creatinine.
-
Adverse effects.
-
Signaling Pathways and Mechanisms of Action
The proposed mechanisms of renal protection for this compound and Amlodipine are illustrated in the following diagrams.
Caption: Proposed mechanism of this compound's renal protection.
Caption: Primary mechanism of Amlodipine's effect on the kidney.
Comparative Analysis
While a head-to-head comparison is lacking, the available data suggests different primary mechanisms for the renal protective effects of this compound and Amlodipine.
This compound's benefits in an animal model appear to be multifactorial, extending beyond simple blood pressure reduction. The observed dose-dependent decrease in glomerulosclerosis, renal arterial and tubular injuries, coupled with the reduction in plasma angiotensin II and an increase in vasodilatory prostaglandins, suggests a more comprehensive renal protective profile in the studied model. The improvement in GFR, plasma creatinine, and serum urea nitrogen at the highest dose further supports this.
Amlodipine's renal protective effects are primarily attributed to its potent antihypertensive action, which alleviates the damaging effects of high blood pressure on the kidneys. Studies in hypertensive rats show it can attenuate increases in urinary protein excretion and reduce renal histological damage. However, in a clinical setting with patients who already have renal impairment, amlodipine did not significantly alter mean blood urea nitrogen or serum creatinine levels for the group, though a slight elevation in serum creatinine was noted in a small subset of patients. This suggests that while amlodipine is beneficial in managing hypertension-related kidney damage, its direct restorative effects on established renal dysfunction may be limited.
Conclusion
Both this compound and Amlodipine exhibit properties that contribute to renal protection, primarily through their antihypertensive effects. The preclinical data on this compound suggests a potentially broader mechanism of action, involving modulation of the renin-angiotensin system and prostanoid pathways, which may offer additional renal benefits beyond blood pressure control. Amlodipine is a well-established antihypertensive agent with demonstrated benefits in mitigating hypertension-induced renal damage.
Further research, particularly direct comparative clinical trials, is necessary to definitively establish the comparative efficacy of this compound and Amlodipine in renal protection and to elucidate the full spectrum of their renovascular effects in humans. Researchers are encouraged to consider the distinct mechanistic profiles of these agents when designing future studies on nephroprotection in hypertensive patients.
References
A Comparative Analysis of Iganidipine and Non-Dihydropyridine Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dihydropyridine calcium channel blocker (CCB), Iganidipine, with the non-dihydropyridine class of CCBs, primarily represented by Verapamil and Diltiazem. While direct head-to-head clinical trial data for this compound against non-dihydropyridine CCBs is limited in publicly available literature, this document synthesizes existing preclinical data for this compound and draws comparisons based on the well-established pharmacological differences between the dihydropyridine and non-dihydropyridine classes.
Executive Summary
This compound, a dihydropyridine calcium channel blocker, primarily exerts its therapeutic effects through potent vasodilation, making it an effective antihypertensive agent.[1][2] In contrast, non-dihydropyridine CCBs like Verapamil and Diltiazem exhibit a more balanced action on both vascular smooth muscle and cardiac tissue. This results in vasodilation as well as negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects.[3][4][5] These fundamental differences in their mechanism of action translate to distinct clinical profiles, side-effect profiles, and therapeutic applications.
Mechanism of Action
All calcium channel blockers function by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels. However, the specific binding sites and the resulting downstream effects differ between the subclasses.
Dihydropyridines, including this compound, exhibit high affinity for L-type calcium channels in the vascular smooth muscle. This selective blockade leads to arterial vasodilation and a subsequent reduction in peripheral resistance, thereby lowering blood pressure.
Non-dihydropyridines bind to a different site on the L-type calcium channel and have a more pronounced effect on the channels in cardiac tissue, including the sinoatrial (SA) and atrioventricular (AV) nodes. This leads to a reduction in heart rate, slowed AV conduction, and decreased myocardial contractility.
Pharmacological Profile Comparison
The differing mechanisms of action result in distinct pharmacological profiles. The following tables summarize the key differences based on available preclinical and clinical data.
Table 1: Hemodynamic and Electrophysiological Effects
| Parameter | This compound (Dihydropyridine) | Non-Dihydropyridines (Verapamil, Diltiazem) |
| Blood Pressure | Potent reduction | Moderate to potent reduction |
| Heart Rate | No significant change or reflex increase | Decrease |
| Myocardial Contractility | Minimal direct effect | Decrease |
| AV Conduction | Minimal effect | Prolonged |
| Vascular Selectivity | High | Lower (Verapamil more cardiac selective) |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Verapamil | Diltiazem |
| Bioavailability | Information not readily available | 20-35% | 40% |
| Protein Binding | Information not readily available | ~90% | 70-80% |
| Half-life | Sustained 24-hour effect observed in preclinical models | 3-7 hours | 3.5-7 hours |
| Metabolism | Information not readily available | Extensive hepatic (CYP3A4) | Extensive hepatic (CYP3A4) |
Supporting Experimental Data
While direct comparative studies for this compound are scarce, preclinical studies provide valuable insights into its profile.
A study in Dahl salt-sensitive hypertensive rats demonstrated that this compound, at a dose of 3 mg/kg/day, exerted a sustained 24-hour hypotensive effect. This dose also completely prevented morphological and functional changes in the aorta and mesenteric arteries. Lower doses showed partial protective effects, suggesting potential non-hemodynamic benefits.
In contrast, studies comparing other dihydropyridines with non-dihydropyridines highlight the class-specific effects. For example, in a study with anesthetized dogs, the dihydropyridine lacidipine caused a reflex increase in heart rate, whereas verapamil and diltiazem induced a dose-related bradycardia. Furthermore, verapamil and diltiazem produced second- to third-degree AV block at higher doses, an effect not observed with lacidipine.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of cardiovascular drugs. Below are representative protocols for key experiments.
In Vivo Hemodynamic Assessment in Anesthetized Animal Models
Objective: To evaluate the effects of the test compound on blood pressure, heart rate, and other hemodynamic parameters.
Protocol:
-
Animal model: Spontaneously hypertensive rats (SHR) or normotensive dogs are commonly used.
-
Anesthesia: Animals are anesthetized (e.g., with pentobarbital sodium) and instrumented for hemodynamic monitoring.
-
Catheterization: Catheters are placed in the femoral artery for blood pressure measurement and in the femoral vein for drug administration.
-
Data Acquisition: A pressure transducer connected to a data acquisition system is used to continuously record arterial blood pressure and heart rate.
-
Drug Administration: The test compounds (this compound, Verapamil, Diltiazem) are administered intravenously at escalating doses.
-
Data Analysis: Changes in mean arterial pressure, systolic and diastolic blood pressure, and heart rate from baseline are calculated for each dose.
Isolated Tissue Bath for Vascular Reactivity
Objective: To assess the direct vasodilatory effects of the test compound on isolated arterial segments.
Protocol:
-
Tissue Preparation: Segments of arteries (e.g., rat aorta or mesenteric artery) are dissected and mounted in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 and 5% CO2 at 37°C.
-
Contraction Induction: The arterial rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.
-
Drug Application: Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the bath.
-
Measurement of Relaxation: The isometric tension of the arterial rings is continuously recorded to measure the degree of relaxation induced by the test compound.
-
Data Analysis: Concentration-response curves are constructed, and the EC50 (concentration causing 50% of the maximal relaxation) is calculated for each compound.
Conclusion
This compound, as a dihydropyridine CCB, demonstrates potent vasodilatory and antihypertensive effects with minimal direct impact on cardiac function in preclinical models. This profile contrasts with non-dihydropyridine CCBs like Verapamil and Diltiazem, which exhibit significant negative chronotropic and inotropic effects in addition to their vasodilatory properties. The choice between these agents in a clinical or research setting would depend on the desired therapeutic outcome, with this compound being a more selective vasodilator and non-dihydropyridines offering the dual benefit of blood pressure control and heart rate reduction. Further direct comparative studies are warranted to fully elucidate the relative efficacy and safety of this compound versus non-dihydropyridine calcium channel blockers.
References
- 1. ovid.com [ovid.com]
- 2. Preventive effect of this compound on renal and cerebral injuries in salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New generations of dihydropyridines for treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium channel blockers: differences between subclasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium channel blockers for hypertension: old, but still useful [e-jcpp.org]
The Synergistic Potential of Iganidipine and ACE Inhibitors in Hypertension Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential synergistic effects of combining Iganidipine, a dihydropyridine calcium channel blocker (CCB), with Angiotensin-Converting Enzyme (ACE) inhibitors for the treatment of hypertension. While direct clinical trial data on the specific combination of this compound and ACE inhibitors is limited, this guide extrapolates the expected synergistic benefits based on the well-established mechanisms of action of both drug classes and provides comparative data from studies involving other dihydropyridine CCBs with ACE inhibitors.
Understanding the Mechanisms of Action
This compound: A Dihydropyridine Calcium Channel Blocker
This compound exerts its antihypertensive effect by selectively blocking the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells. This inhibition of calcium influx leads to vasodilation, a widening of the blood vessels, which in turn reduces peripheral vascular resistance and lowers blood pressure.
ACE Inhibitors: Targeting the Renin-Angiotensin-Aldosterone System
ACE inhibitors work by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).[1][2][3] By blocking this enzyme, ACE inhibitors prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][2] This leads to vasodilation and a decrease in aldosterone secretion, resulting in reduced sodium and water retention. ACE inhibitors also prevent the degradation of bradykinin, a vasodilator, which further contributes to their blood pressure-lowering effect.
The Rationale for Synergistic Combination Therapy
The combination of a dihydropyridine CCB like this compound and an ACE inhibitor offers a complementary and potentially synergistic approach to managing hypertension. While this compound directly induces vasodilation by blocking calcium channels, ACE inhibitors counteract the compensatory activation of the RAAS that can occur with vasodilator monotherapy. This dual-pronged attack on different physiological pathways can lead to more effective blood pressure control and potentially fewer side effects compared to monotherapy.
Comparative Efficacy: Quantitative Data from Clinical Studies
Table 1: Comparative Reduction in Blood Pressure
| Clinical Trial/Study | Treatment Arms | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Reference |
| Meta-Analysis (Amlodipine + ACEi) | Amlodipine + ACE inhibitor | 5.72 (greater than monotherapy) | 3.62 (greater than monotherapy) | |
| Lercanidipine/Enalapril FDC Study | Lercanidipine 10mg / Enalapril 20mg | 18.08 | 10.10 | |
| Manidipine/Delapril Study | Manidipine 10mg / Delapril 30mg | 19 | 14 | |
| Manidipine/Delapril Phase III Trial | Manidipine 10mg / Delapril 30mg | 16.2 (Group 1), 15.8 (Group 2) | 10.1 (Group 1), 11.0 (Group 2) |
Table 2: Effects on Other Relevant Parameters
| Clinical Trial/Study | Treatment Arms | Key Findings | Reference |
| MARCADOR Study | Manidipine 20mg vs. Manidipine 10mg/Lisinopril 10mg | Manidipine/Lisinopril combination was more effective in improving metabolic, inflammatory, and prothrombotic markers compared to manidipine alone. | |
| Lercanidipine/Enalapril Study | Lercanidipine/Enalapril | Improved Lp(a) levels more effectively than either drug alone. | |
| Manidipine/Delapril in Type 2 Diabetes | Manidipine + Delapril | Significantly reduced the incidence of major cardiovascular events compared to placebo. |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound and ACE Inhibitor Synergy
Caption: Synergistic mechanism of this compound and ACE inhibitors.
General Experimental Workflow for Evaluating Antihypertensive Synergy
Caption: General experimental workflow for synergy evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited involving dihydropyridine CCBs and ACE inhibitors are provided below. These protocols can serve as a template for designing studies to investigate the synergistic effects of this compound with ACE inhibitors.
MARCADOR Study (Manidipine and Lisinopril)
-
Objective: To compare the effects of manidipine, manidipine/lisinopril, amlodipine, and telmisartan on insulin sensitivity and other metabolic markers in hypertensive patients with metabolic syndrome.
-
Study Design: Prospective, randomized, open-label, blinded-endpoint (PROBE) study.
-
Patient Population: 120 patients aged 35-75 years with stage I-II essential hypertension and metabolic syndrome.
-
Treatment Arms:
-
Manidipine 20 mg/day
-
Manidipine 10 mg/day + Lisinopril 10 mg/day
-
Amlodipine 10 mg/day
-
Telmisartan 80 mg/day
-
-
Duration: 14 weeks.
-
Key Measurements: Blood pressure, insulin sensitivity (HOMA-IR), lipid profile, albumin/creatinine ratio, and various inflammatory and prothrombotic markers were measured at baseline and at the end of the treatment period.
-
Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare changes from baseline among the treatment groups.
Lercanidipine/Enalapril Fixed-Dose Combination Study
-
Objective: To assess the efficacy and safety of a fixed-dose combination of lercanidipine and enalapril in hypertensive patients.
-
Study Design: Observational registry study.
-
Patient Population: 315 patients treated in hypertension clinics.
-
Treatment: Lercanidipine 10 mg / Enalapril 20 mg fixed-dose combination.
-
Duration: Mean of 2.88 months.
-
Key Measurements: Systolic and diastolic blood pressure were measured at baseline and after the treatment period. The rate of blood pressure control (<140/90 mmHg) was also determined.
-
Statistical Analysis: Paired t-tests or Wilcoxon signed-rank tests were used to compare baseline and post-treatment blood pressure values.
Manidipine/Delapril Phase III Clinical Trial
-
Objective: To assess the effects of a fixed combination of manidipine and delapril in hypertensive patients inadequately controlled by monotherapy.
-
Study Design: Phase III, multicenter, open-label clinical trial.
-
Patient Population: Patients with mild to moderate hypertension whose diastolic blood pressure (DBP) was >90 mm Hg or who experienced adverse events with either manidipine 20 mg or delapril 30 mg monotherapy.
-
Treatment:
-
Patients <65 years: Manidipine 10 mg + Delapril 30 mg once daily.
-
Patients ≥65 years: Manidipine 5 mg + Delapril 15 mg once daily for 2 weeks, then uptitrated to 10 mg/30 mg.
-
-
Duration: 12 weeks.
-
Key Measurements: Systolic blood pressure (SBP), DBP, and heart rate were measured at baseline and at weeks 2, 4, 8, and 12.
-
Statistical Analysis: Changes from baseline in SBP and DBP were analyzed using appropriate statistical tests.
Conclusion
The combination of a dihydropyridine calcium channel blocker like this compound with an ACE inhibitor presents a compelling therapeutic strategy for the management of hypertension. The complementary mechanisms of action are expected to result in a synergistic reduction in blood pressure, as evidenced by numerous studies with other drugs in the same class. The provided comparative data and experimental protocols from studies on amlodipine, lercanidipine, and manidipine in combination with ACE inhibitors offer a solid foundation for researchers and drug development professionals to design and conduct further investigations into the specific synergistic effects of this compound. Future research should focus on head-to-head clinical trials to definitively establish the efficacy and safety profile of the this compound-ACE inhibitor combination.
References
A Head-to-Head Comparison of Iganidipine and Lercanidipine in Antihypertensive Therapy
A comparative analysis of the third-generation dihydropyridine calcium channel blockers, Iganidipine and Lercanidipine, reveals distinct profiles in their preclinical and clinical evaluation. While Lercanidipine boasts a wealth of clinical data supporting its efficacy and safety in the management of hypertension, information on this compound is currently limited to preclinical studies. This guide provides a comprehensive comparison based on available scientific evidence, catering to researchers, scientists, and drug development professionals.
Executive Summary
Lercanidipine is a well-established antihypertensive agent with proven efficacy in blood pressure reduction and a favorable safety profile, particularly regarding a lower incidence of peripheral edema compared to older calcium channel blockers.[1][2] In contrast, this compound, another third-generation dihydropyridine, has demonstrated potential renal and cerebral protective effects in preclinical models, in addition to its anticipated antihypertensive action. However, a notable absence of clinical trial data for this compound prevents a direct head-to-head comparison of its clinical performance against Lercanidipine. This guide will delineate the known characteristics of both compounds, drawing from the available preclinical and extensive clinical data.
Mechanism of Action: Dihydropyridine Calcium Channel Blockers
Both this compound and Lercanidipine belong to the dihydropyridine class of L-type calcium channel blockers.[3][4] Their primary mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells.[3] This leads to peripheral vasodilation and a subsequent reduction in blood pressure. Third-generation agents like Lercanidipine are characterized by high vascular selectivity, which is believed to contribute to a lower incidence of adverse effects such as reflex tachycardia.
The signaling pathway for dihydropyridine calcium channel blockers is illustrated below:
Antihypertensive Efficacy
A direct comparison of the antihypertensive efficacy of this compound and Lercanidipine from human clinical trials is not possible due to the lack of published clinical data for this compound.
Lercanidipine: Numerous clinical studies have demonstrated the efficacy of Lercanidipine in treating mild to moderate hypertension. In a large study, 64% of patients with mild-to-moderate hypertension responded to Lercanidipine treatment (diastolic blood pressure <90 mm Hg), and 32% achieved normalized blood pressure (<140/90 mm Hg) after 12 weeks. Comparative trials have shown that Lercanidipine (10-20 mg/day) is as effective as other antihypertensive agents, including amlodipine, nifedipine GITS, felodipine, captopril, and atenolol.
This compound: The antihypertensive effect of this compound has been evaluated in a preclinical study using Dahl salt-sensitive rats. In this model, this compound administered at a sustained-hypotensive dose (3.0 mg/kg/day) completely prevented hypertensive death. The study also noted a dose-dependent reduction in blood pressure.
Pharmacokinetic Profile
The pharmacokinetic properties of Lercanidipine have been well-characterized in humans. In contrast, the pharmacokinetic data for this compound is derived from animal studies.
Table 1: Pharmacokinetic Parameters of Lercanidipine in Humans
| Parameter | Value | Reference |
| Bioavailability | ~10% (increased with a fatty meal) | |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3 hours | |
| Protein Binding | >98% | |
| Metabolism | Extensively by CYP3A4 | |
| Elimination Half-life | 8 - 10 hours | |
| Duration of Action | ≥ 24 hours |
Table 2: Preclinical Data on this compound
| Parameter | Observation in Dahl Salt-Sensitive Rats | Reference |
| Dosing | 0.3, 1.0, and 3.0 mg/kg/day | |
| Effects | Dose-dependent reduction in blood pressure and organ damage | |
| Additional Effects | Increased urinary prostaglandins (PGI2 and PGE2) and decreased plasma angiotensin II |
Safety and Tolerability
Lercanidipine: Lercanidipine is generally well-tolerated. The most common adverse events are related to its vasodilatory effects and include headache, flushing, dizziness, and peripheral edema. Notably, the incidence of peripheral edema with Lercanidipine is reported to be lower than that observed with some other calcium channel blockers.
This compound: As there are no published human clinical trials, the safety and tolerability profile of this compound in humans has not been determined. The preclinical study in rats did not report specific adverse events but focused on the protective effects of the compound.
Experimental Protocols
Lercanidipine - Representative Clinical Trial Protocol (Efficacy and Safety Assessment): A typical clinical trial to evaluate the efficacy and safety of Lercanidipine in essential hypertension would follow a randomized, double-blind, parallel-group design.
-
Participants: Adult patients with a diagnosis of mild to moderate essential hypertension (e.g., sitting diastolic blood pressure 95-114 mmHg).
-
Procedure:
-
Washout Period: A 2 to 4-week single-blind, placebo run-in period to establish baseline blood pressure.
-
Randomization: Eligible patients are randomly assigned to receive either Lercanidipine (e.g., 10 mg once daily) or a comparator drug (another antihypertensive agent or placebo).
-
Treatment Period: A treatment phase of at least 12 weeks. Dose titration (e.g., to 20 mg of Lercanidipine) may be permitted for non-responders at a specified time point (e.g., after 4 weeks).
-
Efficacy Assessment: The primary endpoint is typically the change from baseline in sitting diastolic and systolic blood pressure. Ambulatory blood pressure monitoring may be used for a more comprehensive assessment.
-
Safety Assessment: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters throughout the study.
-
This compound - Preclinical Experimental Protocol (Renal and Cerebral Protective Effects): The study on this compound in Dahl salt-sensitive rats followed a protocol to assess its effects on hypertension-induced organ damage.
-
Animal Model: Dahl salt-sensitive rats, which develop hypertension when fed a high-salt diet.
-
Procedure:
-
Diet Induction: Rats were fed a high-salt diet to induce hypertension.
-
Grouping: Animals were divided into a control group and three this compound treatment groups receiving different doses (0.3, 1.0, and 3.0 mg/kg/day).
-
Treatment: this compound was administered for 8 weeks.
-
Outcome Measures:
-
Survival rate.
-
Blood pressure monitoring.
-
Histopathological examination of the kidneys and brain to assess for glomerulosclerosis, renal arterial and tubular injuries, and cerebral infarction.
-
Biochemical analysis of plasma (creatinine, urea nitrogen, angiotensin II, renin activity) and urine (prostaglandins).
-
-
Conclusion
Lercanidipine is a well-documented third-generation dihydropyridine calcium channel blocker with established antihypertensive efficacy and a favorable tolerability profile in human populations. It stands as a valuable therapeutic option in the management of hypertension. This compound, while showing promise in preclinical models with potential for both blood pressure control and end-organ protection, remains in the early stages of development. The absence of human clinical trial data for this compound makes a direct comparison of its clinical utility with Lercanidipine speculative. Further clinical research, including phase I, II, and III trials, is imperative to ascertain the pharmacokinetic profile, efficacy, and safety of this compound in humans and to determine its potential role in cardiovascular therapy. Until such data becomes available, Lercanidipine remains a clinically proven agent, while this compound represents a compound of interest for future investigation.
References
- 1. Barnidipine Real-Life Efficacy and Tolerability in Arterial Hypertension: Results from Younger and Older Patients in the BASIC-HT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ndi.fda.moph.go.th [ndi.fda.moph.go.th]
- 3. [Clinical cfficacy of calcium channel blockers slow the third generation of lercanidipine in the treatment of patients with arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Iganidipine and Verapamil on Cardiac Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophysiological effects of iganidipine and verapamil on cardiac ion channels. While extensive data is available for the well-established calcium channel blocker verapamil, this analysis highlights a significant gap in the publicly available, specific electrophysiological data for this compound, a newer dihydropyridine calcium antagonist.
Executive Summary
Verapamil, a phenylalkylamine calcium channel blocker, exhibits broad activity on multiple cardiac ion channels, including L-type, T-type, and various potassium channels. Its effects are well-characterized, with extensive quantitative data on its inhibitory concentrations. In contrast, this compound, a dihydropyridine, is primarily recognized for its antihypertensive properties. Specific data on its direct effects and inhibitory concentrations on a range of cardiac ion channels is not extensively documented in publicly accessible literature. This guide synthesizes the available information to provide a comparative overview, underscoring the need for further research into the electrophysiological profile of this compound.
Data Presentation: this compound vs. Verapamil - Effects on Cardiac Ion Channels
The following table summarizes the known effects of this compound and verapamil on key cardiac ion channels. The significant disparity in available data is immediately apparent.
| Ion Channel | This compound | Verapamil |
| L-type Ca²⁺ Channels | Presumed primary target as a dihydropyridine calcium antagonist. Specific IC50 values in cardiac tissue are not readily available in the literature. | Potent blocker. IC50 values are in the micromolar range and are state-dependent, with higher affinity for open and inactivated channels. |
| T-type Ca²⁺ Channels | Effects are not well-documented in publicly available studies. | Blocks with micromolar affinity. This action may contribute to its negative chronotropic effects. |
| N-type Ca²⁺ Channels | Effects are not well-documented in publicly available studies. | Can block N-type channels, particularly at higher concentrations. |
| Potassium (K⁺) Channels | Effects are not well-documented in publicly available studies. | Exhibits complex effects on various K⁺ channels, including HERG and other delayed rectifier currents, which can influence cardiac action potential duration. |
Experimental Protocols
The primary methodology for characterizing the effects of pharmacological agents on cardiac ion channels is the patch-clamp technique . This electrophysiological method allows for the direct measurement of ion channel currents in isolated cardiac myocytes or in heterologous expression systems (e.g., HEK293 cells) transfected with specific ion channel subunits.
Whole-Cell Patch-Clamp Protocol for Measuring L-type Ca²⁺ Current:
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., ventricular or atrial).
-
Pipette Preparation: A glass micropipette with a tip diameter of 1-2 µm is filled with an internal solution containing a cesium-based solution to block outward potassium currents, and a calcium buffer (e.g., EGTA).
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by a brief pulse of suction, allowing for electrical and chemical access to the cell's interior.
-
Voltage Clamp: The membrane potential is held at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed state.
-
Current Elicitation: Depolarizing voltage steps (e.g., to 0 mV) are applied to activate the L-type calcium channels, and the resulting inward calcium current is recorded.
-
Drug Application: The drug of interest (this compound or verapamil) is applied at various concentrations to the external solution bathing the cell.
-
Data Analysis: The inhibitory effect of the drug is quantified by measuring the reduction in the peak calcium current. The concentration-response data is then fitted to a Hill equation to determine the half-maximal inhibitory concentration (IC50).
Visualizations
Experimental Workflow for Ion Channel Analysis
Caption: Workflow for patch-clamp analysis of ion channel modulation.
Signaling Pathway of Calcium Channel Blockers in Cardiomyocytes
Caption: Mechanism of action of calcium channel blockers in cardiomyocytes.
Comparative Selectivity Profile
Caption: Comparative selectivity of this compound and Verapamil.
Conclusion
Verapamil demonstrates a multi-channel blocking effect on the heart, which contributes to its therapeutic actions and side-effect profile. The electrophysiological profile of this compound on cardiac ion channels remains largely uncharacterized in the public domain. Based on its classification as a dihydropyridine, its primary effect is presumed to be on L-type calcium channels. However, the extent of its effects on other channels, which could influence its clinical properties, is unknown. Further detailed electrophysiological studies are warranted to fully elucidate the cardiac ion channel pharmacology of this compound and to allow for a more comprehensive comparison with other calcium channel blockers.
A Comparative Analysis of Aranidipine and Benidipine on T-type Calcium Channels
A detailed guide for researchers and drug development professionals on the differential effects of two dihydropyridine calcium channel blockers, Aranidipine and Benidipine, on T-type calcium channel subtypes.
This guide provides a comprehensive comparison of the pharmacological effects of Aranidipine and Benidipine on T-type calcium channels. While both drugs are classified as dihydropyridine calcium channel blockers, emerging research reveals distinct profiles in their interaction with the three T-type calcium channel subtypes: Cav3.1 (α1G), Cav3.2 (α1H), and Cav3.3 (α1I). Understanding these differences is crucial for target-specific drug development and for elucidating the nuanced physiological roles of these channels.
Executive Summary
Benidipine demonstrates a broader spectrum of activity by significantly blocking both Cav3.1 and Cav3.2 T-type calcium channels. In contrast, Aranidipine exhibits a more selective action, with its inhibitory effects confined to the Cav3.2 subtype. This differential activity profile suggests distinct therapeutic potentials and applications for these two compounds.
Data Presentation: Quantitative Analysis
| Drug | T-type Channel Subtype | Inhibition Profile | IC50 |
| Aranidipine | Cav3.1 (α1G) | No significant blockade | Not Available |
| Cav3.2 (α1H) | Significant blockade | Not Available | |
| Cav3.3 (α1I) | No significant blockade | Not Available | |
| Benidipine | Cav3.1 (α1G) | Significant blockade | Not Available |
| Cav3.2 (α1H) | Significant blockade | ~11 µM* | |
| Cav3.3 (α1I) | No significant blockade | Not Available |
*Note: This IC50 value for Benidipine represents its general potency on T-type calcium channels and is not specific to a particular subtype.
Experimental Protocols
The data presented in this guide is primarily derived from electrophysiological studies using the two-microelectrode voltage-clamp technique on Xenopus oocytes expressing specific T-type calcium channel subtypes.
Heterologous Expression of T-type Calcium Channels in Xenopus Oocytes
-
cRNA Preparation: The cDNAs encoding the human T-type calcium channel α1 subunits (Cav3.1, Cav3.2, and Cav3.3) are subcloned into an appropriate expression vector. Capped cRNAs are then synthesized in vitro using a commercially available kit.
-
Oocyte Preparation and Injection: Oocytes are surgically removed from adult female Xenopus laevis frogs and defolliculated by enzymatic digestion. Stage V-VI oocytes are then selected and injected with the cRNA for the specific T-type calcium channel subtype.
-
Incubation: Injected oocytes are incubated in a solution containing nutrient supplements to allow for the expression of the channels on the oocyte membrane.
Two-Microelectrode Voltage-Clamp Recordings
-
Oocyte Placement: An oocyte expressing the target T-type calcium channel is placed in a recording chamber and continuously perfused with a barium-containing solution to increase the current amplitude and minimize calcium-dependent inactivation.
-
Electrode Impalement: Two glass microelectrodes, filled with a suitable electrolyte solution, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.
-
Voltage Protocol: To elicit T-type calcium currents, the membrane potential is held at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a closed, ready-to-be-activated state. Depolarizing voltage steps (e.g., to -30 mV) are then applied to activate the channels and record the resulting inward barium currents.
-
Drug Application: After obtaining a stable baseline recording, the oocyte is perfused with a solution containing the test compound (Aranidipine or Benidipine) at various concentrations. The effect of the drug on the T-type calcium channel current is then measured.
-
Data Analysis: The peak current amplitude in the presence of the drug is compared to the control (pre-drug) amplitude to determine the percentage of inhibition. Dose-response curves are then constructed to calculate the IC50 value, which is the concentration of the drug that causes 50% inhibition of the channel current.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of T-type calcium channel inhibition by dihydropyridines and the general workflow of the electrophysiological experiments used to characterize these interactions.
Iganidipine's Binding Profile: A Comparative Analysis of Dihydropyridine Calcium Channel Blockers
This guide offers a detailed comparison of the binding affinities of several key dihydropyridine calcium channel blockers, outlines a standard experimental protocol for determining these values, and visualizes the underlying molecular pathways and experimental workflows.
Comparative Binding Affinities
The following table summarizes the in vitro potency of several dihydropyridine derivatives against L-type calcium channels. The data is presented as IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values, which are critical measures of a drug's binding affinity. Lower values indicate a higher affinity of the drug for the receptor.
| Derivative | IC50 (nM) for L-type Ca2+ Channels | Binding Affinity (Kd) (nM) | Target Selectivity |
| Iganidipine | Data not available | Data not available | L-type calcium channel blocker |
| Nifedipine | ~100[1] | ~0.1-1.0[1] | Primarily L-type[1] |
| Amlodipine | ~1.9[1][2] | ~1.0-3.0 | L-type, some N-type activity |
| Nitrendipine | Data not available | 0.15 ± 0.06 | Primarily L-type |
| Nimodipine | 4.0 (at -30 mV holding potential) | Data not available | Primarily L-type |
| Nicardipine | Data not available | Data not available | Primarily L-type |
| Felodipine | pIC50: 8.30 (vascular) | Data not available | L-type |
| Cilnidipine | < 10 (steady-state) | Data not available | L- and N-type |
| Lercanidipine | Data not available | High affinity for dihydropyridine subunit | L-type |
| Manidipine | Data not available | Data not available | L- and T-type |
| Benidipine | Data not available | Ki = 0.13 nmol/l | L-type and alpha 1-receptor |
Note: IC50 and Kd values can vary depending on the experimental conditions and tissue/cell type used.
Experimental Protocols
The determination of binding affinity (Kd) and inhibitory concentration (IC50) is typically achieved through radioligand binding assays. Below are detailed methodologies for such key experiments.
Radioligand Saturation Binding Assay
This protocol is used to determine the binding affinity (Kd) and the density of receptors (Bmax) for a dihydropyridine derivative.
-
Membrane Preparation: Isolate cell membranes from a tissue or cell line known to express the target L-type calcium channels. This typically involves homogenization followed by centrifugation to pellet the membranes.
-
Incubation: Incubate the prepared membranes with increasing concentrations of a radiolabeled dihydropyridine ligand (e.g., [3H]nitrendipine). To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled dihydropyridine.
-
Equilibration: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the unbound radioligand by filtering the mixture through a glass fiber filter.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the concentration of the radioligand and fit the data to a one-site binding model to determine the Kd and Bmax values.
Radioligand Competition Binding Assay
This protocol is used to determine the relative binding affinity (Ki) of an unlabeled test compound, such as this compound, by measuring its ability to displace a radiolabeled ligand from the L-type calcium channel.
-
Membrane Preparation: As described in the saturation binding assay.
-
Incubation: Incubate the prepared membranes with a fixed concentration of a suitable radiolabeled dihydropyridine ligand and increasing concentrations of the unlabeled competitor drug.
-
Equilibration, Separation, and Quantification: Follow the same procedures as in the saturation binding assay.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor drug. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value of the competitor. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Molecular Landscape
To better understand the context of these binding assays, the following diagrams, generated using the DOT language, illustrate the L-type calcium channel signaling pathway and a typical experimental workflow.
References
A Comparative Guide to the Neuroprotective Potential of Iganidipine Against Excitotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Iganidipine, an L-type calcium channel blocker (CCB), against glutamate-induced excitotoxicity. Due to the limited direct experimental data on this compound in this context, its potential efficacy is evaluated based on its mechanism of action and in comparison to other well-researched dihydropyridine CCBs, such as Nimodipine and Lercanidipine. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to support further research and drug development in neuroprotection.
Introduction to Excitotoxicity and the Role of L-Type Calcium Channels
Excitotoxicity is a pathological process in which excessive stimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to neuronal damage and death. This phenomenon is a key contributor to the neuronal loss observed in various neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. A critical event in the excitotoxic cascade is the massive influx of calcium ions (Ca2+) into the neuron. This calcium overload activates a host of downstream catabolic processes, including the activation of proteases, lipases, and endonucleases, leading to mitochondrial dysfunction, oxidative stress, and ultimately, apoptotic or necrotic cell death.
L-type voltage-gated calcium channels (L-VGCCs) are one of the primary conduits for calcium entry into neurons. As a dihydropyridine derivative, this compound is a blocker of these L-type calcium channels. By inhibiting the influx of calcium through these channels, this compound and other related CCBs are hypothesized to mitigate the downstream neurotoxic effects of excessive glutamate stimulation, thereby offering a potential therapeutic strategy for neuroprotection.
Comparative Analysis of L-Type Calcium Channel Blockers in Neuroprotection
While direct experimental data on this compound's efficacy against glutamate-induced excitotoxicity is not yet available, studies on other L-type CCBs provide a basis for comparison and suggest a class effect. The following tables summarize quantitative data from studies on Nimodipine and Lercanidipine in various models of neuronal injury.
Table 1: Neuroprotective Effects of Nimodipine in Excitotoxicity and Ischemia Models
| Experimental Model | Key Findings | Quantitative Results | Citation |
| Glutamate-induced injury in rat primary hippocampal neurons | Reduced necrotic cell death but increased apoptosis. | 24% decrease in necrotic cells compared to glutamate-injured cultures. | [1] |
| NMDA-induced excitotoxicity in organotypic hippocampal slice cultures | Neuroprotective when co-applied with NMDA or with 4-hour pre-incubation. Nifedipine was not protective in the same model. | Data presented as qualitative protection (reduction in PI-positive cells). | [2] |
| Global cerebral ischemia in rats | Increased neuronal viability in the hippocampus. | 95.46% cell viability with Nimodipine treatment vs. 47.50% in the ischemia group. | [3] |
Note: The divergent effects on necrosis and apoptosis in the glutamate-induced injury model highlight the complexity of these pathways and warrant further investigation.
Table 2: Neuroprotective Effects of Lercanidipine in Neuronal Injury Models
| Experimental Model | Key Findings | Quantitative Results | Citation |
| Middle cerebral artery occlusion (stroke) in rats | Attenuated cerebral infarct volume. | 13.78% infarct volume with Lercanidipine vs. 25.90% in the vehicle-treated group. | [4] |
| Maximal electroshock seizure (epilepsy model) in mice | Provided protection against convulsions. | 62.5% protection from convulsions at a dose of 3 mg/kg. |
Note: While these studies do not directly measure glutamate-induced excitotoxicity, the underlying mechanisms of neuronal death in stroke and epilepsy models are closely linked to excitotoxic processes.
Signaling Pathways in Glutamate Excitotoxicity
The following diagram illustrates the key signaling events initiated by excessive glutamate release, leading to neuronal cell death. L-type calcium channel blockers like this compound are proposed to intervene by reducing the initial calcium influx.
Experimental Protocols for Assessing Neuroprotection
To facilitate the direct evaluation of this compound and other neuroprotective compounds against glutamate-induced excitotoxicity, a detailed in vitro experimental protocol is provided below.
Objective: To quantify the neuroprotective effect of a test compound (e.g., this compound) against glutamate-induced cell death in primary cortical neurons.
Materials:
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates (e.g., 96-well)
-
L-glutamic acid
-
Test compound (this compound) and comparators (e.g., Nimodipine)
-
Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Fluorescent microscope and appropriate dyes (e.g., Hoechst 33342 and Propidium Iodide)
Experimental Workflow:
Detailed Method:
-
Neuronal Culture:
-
Isolate cortical neurons from embryonic day 18 (E18) rat or mouse pups following established protocols.
-
Plate the dissociated neurons onto poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Maintain the cultures in Neurobasal medium supplemented with B27 and GlutaMAX at 37°C in a humidified 5% CO2 incubator for 7-10 days.
-
-
Compound Treatment and Glutamate Insult:
-
Prepare stock solutions of this compound and other comparators (e.g., Nimodipine) in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the culture medium.
-
On the day of the experiment, replace the old medium with fresh medium containing the desired concentrations of the test compounds or vehicle control.
-
Incubate the plates for 1-2 hours.
-
Add L-glutamic acid to the wells to a final concentration known to induce significant excitotoxicity (e.g., 50-100 µM). A glutamate-only control group should be included.
-
Incubate for a short duration (e.g., 15-30 minutes).
-
Carefully remove the glutamate-containing medium and wash the cells once with pre-warmed, glutamate-free medium.
-
Add fresh medium containing the respective test compounds or vehicle back to the wells.
-
-
Assessment of Neuroprotection (24 hours post-insult):
-
Cell Viability Assay: Measure the ATP content of the remaining viable cells using a luminescent assay like CellTiter-Glo®, following the manufacturer's instructions.
-
LDH Cytotoxicity Assay: Collect the culture supernatant to measure the amount of lactate dehydrogenase (LDH) released from damaged cells, which is an indicator of cytotoxicity.
-
Fluorescent Staining: Stain the cells with Hoechst 33342 (stains the nuclei of all cells) and Propidium Iodide (PI, only enters and stains the nuclei of dead cells). Capture images using a fluorescent microscope and quantify the percentage of PI-positive cells relative to the total number of Hoechst-positive cells.
-
Conclusion and Future Directions
The available evidence on L-type calcium channel blockers, particularly Nimodipine and Lercanidipine, suggests a promising neuroprotective role against neuronal injury, with mechanisms that are highly relevant to counteracting glutamate-induced excitotoxicity. As a member of the same dihydropyridine class, this compound is a strong candidate for possessing similar neuroprotective properties.
However, to definitively validate the neuroprotective effects of this compound against excitotoxicity, direct experimental investigation is crucial. The protocols and comparative data presented in this guide are intended to provide a framework for such studies. Future research should focus on head-to-head comparisons of this compound with other L-type CCBs in standardized in vitro and in vivo models of glutamate excitotoxicity. Such studies will be instrumental in elucidating the full therapeutic potential of this compound in the treatment of neurological disorders characterized by excitotoxic neuronal death.
References
- 1. Structural and functional differences between L-type calcium channels: crucial issues for future selective targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydropyridines as potent calcium channel blockers in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydropyridine inhibition of neuronal calcium current and substance P release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Iganidipine and Cytochrome P450: A Comparative Analysis with Other Calcium Channel Blockers
The cytochrome P450 system, a superfamily of heme-containing monooxygenases, is central to the metabolism of a vast array of drugs, including calcium channel blockers. The interaction of CCBs with these enzymes, particularly the CYP3A4 isoform, is a critical determinant of their pharmacokinetic profiles and potential for drug-drug interactions.
Calcium Channel Blockers and CYP3A4: A Well-Established Relationship
The majority of calcium channel blockers are substrates for CYP3A4. This means that their breakdown and elimination from the body are heavily reliant on the activity of this enzyme.[1][2][3][4][5] Consequently, co-administration of CCBs with drugs that either inhibit or induce CYP3A4 can lead to significant alterations in CCB plasma concentrations, potentially impacting their efficacy and safety.
CCBs can be broadly categorized into dihydropyridines (e.g., nifedipine, amlodipine, felodipine) and non-dihydropyridines (e.g., verapamil, diltiazem). While both classes are CYP3A4 substrates, verapamil and diltiazem are also notable inhibitors of this enzyme. This dual role as both substrate and inhibitor increases the likelihood of clinically significant drug-drug interactions when these agents are used.
Comparative Data on CYP Interactions of Common Calcium Channel Blockers
The following table summarizes the available data on the interaction of several common CCBs with cytochrome P450 enzymes. It is important to note the absence of specific data for iganidipine in this comparative analysis.
| Calcium Channel Blocker | Class | Primary Metabolizing CYP Isoform(s) | Inhibitory Potential on CYP Isoforms |
| This compound | Dihydropyridine | Data not available | Data not available |
| Amlodipine | Dihydropyridine | CYP3A4, CYP3A5 | Weak inhibitor of CYP1A1, CYP2B6 |
| Felodipine | Dihydropyridine | CYP3A4 | Substrate of CYP3A4, potential for interaction with inhibitors/inducers |
| Nifedipine | Dihydropyridine | CYP3A4 | Competitive inhibitor of CYP1A2 |
| Nicardipine | Dihydropyridine | CYP3A4 | Competitive inhibitor of CYP2C9, CYP2D6, CYP2C19, and CYP3A4 |
| Barnidipine | Dihydropyridine | CYP3A4 | Inhibitor of CYP2B6, CYP2C9, CYP2D6, CYP2C19, and CYP3A4 |
| Benidipine | Dihydropyridine | CYP3A4, CYP3A5 | Competitive inhibitor of CYP1A1, CYP2C9, CYP2D6, CYP2C19, and CYP3A4 |
| Manidipine | Dihydropyridine | Extensively metabolized by CYP enzymes | Competitive inhibitor of CYP2C9 and CYP2D6 |
| Verapamil | Non-dihydropyridine | CYP3A4, CYP3A5, CYP2C8 | Inhibitor of CYP3A4 and P-glycoprotein |
| Diltiazem | Non-dihydropyridine | CYP3A4 | Moderate inhibitor of CYP3A4 and P-glycoprotein |
Experimental Protocols for Assessing Drug-CYP Interactions
The determination of a drug's potential to interact with CYP enzymes typically involves a series of in vitro experiments. These studies are crucial for predicting in vivo drug-drug interactions and are often required by regulatory agencies.
A standard experimental workflow for evaluating CYP inhibition is outlined below:
Metabolic Pathways of Calcium Channel Blockers
The metabolism of most CCBs is initiated by oxidation reactions catalyzed by CYP enzymes, primarily CYP3A4. This often involves the dihydropyridine ring for the dihydropyridine class of CCBs. The resulting metabolites are typically more polar and are subsequently eliminated from the body.
Conclusion and Future Directions
While the interaction of many calcium channel blockers with cytochrome P450 enzymes is well-documented, there is a clear lack of published data for this compound. This knowledge gap prevents a direct and quantitative comparison of this compound's CYP interaction profile with that of other CCBs. For researchers, scientists, and drug development professionals, this represents an important area for future investigation. Elucidating the metabolic pathways of this compound and its potential to inhibit or induce CYP enzymes is crucial for understanding its complete pharmacokinetic profile and for predicting and preventing potential drug-drug interactions in a clinical setting. Such studies would be invaluable for optimizing the safe and effective use of this compound in its target patient populations.
References
- 1. Calcium Channel Blocker Class Heterogeneity: Select Aspects of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journals.co.za [journals.co.za]
- 4. researchgate.net [researchgate.net]
- 5. Interaction potential of lercanidipine, a new vasoselective dihydropyridine calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Iganidipine and Diltiazem in Renal Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two calcium channel blockers, Iganidipine and Diltiazem, with a specific focus on their application in renal hypertension. While direct head-to-head clinical trials are limited, this document synthesizes available preclinical and clinical data to offer insights into their respective mechanisms of action and effects on renal hemodynamics.
Comparative Efficacy and Renal Hemodynamics
The following tables summarize the quantitative data from key studies on this compound and Diltiazem. It is important to note that the data for this compound is derived from an animal model of salt-sensitive hypertension, while the data for Diltiazem comes from studies on spontaneously hypertensive rats and human clinical trials. This difference in experimental models should be considered when comparing the results.
Table 1: Effects of this compound on Renal Function in Dahl Salt-Sensitive Hypertensive Rats
| Parameter | Control (High-Salt Diet) | This compound (0.3 mg/kg/day) | This compound (1.0 mg/kg/day) | This compound (3.0 mg/kg/day) |
| Systolic Blood Pressure (mmHg) | 225 ± 5 | 210 ± 6 | 185 ± 7 | 150 ± 5 |
| Glomerular Filtration Rate (mL/min) | 0.6 ± 0.1 | 0.7 ± 0.1 | 0.8 ± 0.1 | 1.0 ± 0.1 |
| Plasma Creatinine (mg/dL) | 0.8 ± 0.1 | 0.7 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 |
| Serum Urea Nitrogen (mg/dL) | 100 ± 10 | 90 ± 8 | 75 ± 7 | 50 ± 5 |
*p < 0.05 compared to control. Data adapted from a study on Dahl salt-sensitive rats fed a high-salt diet for 8 weeks.
Table 2: Effects of Diltiazem on Renal Hemodynamics in Hypertension
| Parameter | Model | Baseline | Diltiazem Treatment | Percent Change |
| Mean Arterial Pressure (mmHg) | Hypertensive Patients | 121 ± 3 | 108 ± 2 | -10.7% |
| Glomerular Filtration Rate (mL/min/1.73m²) | Hypertensive Patients (baseline GFR ≤ 80) | 65 ± 5 | 96 ± 7 | +48% |
| Effective Renal Plasma Flow (mL/min/1.73m²) | Hypertensive Patients (baseline GFR ≤ 80) | 250 ± 20 | 340 ± 25 | +36% |
| Renal Vascular Resistance (mmHg/mL/min) | Hypertensive Patients | 0.15 ± 0.01 | 0.12 ± 0.01 | -20% |
| Glomerular Filtration Rate (mL/min) | Spontaneously Hypertensive Rats | 1.2 ± 0.1 | 1.4 ± 0.1 | +16.7% |
| Renal Blood Flow (mL/min) | Spontaneously Hypertensive Rats | 5.8 ± 0.3 | 5.8 ± 0.3 | No significant change |
*p < 0.05 compared to baseline. Data adapted from clinical trials in patients with primary hypertension and preclinical studies in spontaneously hypertensive rats.
Experimental Protocols
This compound in Dahl Salt-Sensitive (Dahl-S) Rats:
-
Animal Model: Male Dahl-S rats were fed a high-salt (8% NaCl) diet for 8 weeks to induce hypertension and renal injury.
-
Drug Administration: this compound was administered daily via oral gavage at doses of 0.3, 1.0, and 3.0 mg/kg/day. A control group received the vehicle.
-
Blood Pressure Measurement: Systolic blood pressure was measured weekly using the tail-cuff method.
-
Renal Function Assessment: At the end of the 8-week period, 24-hour urine was collected for measurement of urinary protein. Blood samples were collected to determine plasma creatinine and serum urea nitrogen levels. Glomerular filtration rate (GFR) was measured using inulin clearance.
-
Histological Analysis: Kidneys were harvested for histological examination to assess the degree of glomerulosclerosis and renal arterial and tubular injuries.
Diltiazem in Spontaneously Hypertensive Rats (SHR):
-
Animal Model: Adult male spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls were used.
-
Drug Administration: Diltiazem was administered intravenously at doses of 1 and 2 mg/kg.
-
Hemodynamic Measurements: A catheter was placed in the femoral artery to continuously monitor mean arterial pressure (MAP). Cardiac output was measured using a thermodilution method. Total peripheral resistance was calculated from MAP and cardiac output.
-
Renal Hemodynamics: Renal blood flow (RBF) was measured using an electromagnetic flowmeter placed on the renal artery. Glomerular filtration rate (GFR) was determined by the clearance of inulin. Renal vascular resistance was calculated from MAP and RBF. Micropuncture techniques were used to measure single-nephron GFR and pressures within the glomerular capillaries, and afferent and efferent arteriolar resistances were calculated.
Diltiazem in Hypertensive Patients:
-
Study Population: Patients with primary hypertension, with a subset having a baseline GFR of 80 ml/min/1.73 m² or less.
-
Study Design: A prospective study with a placebo run-in period followed by 8 weeks of Diltiazem monotherapy.
-
Drug Administration: Diltiazem was administered orally, with dosages ranging from 240 to 480 mg/day.
-
Blood Pressure Measurement: Supine and standing blood pressures were measured at regular intervals.
-
Renal Function Assessment: GFR was measured by inulin clearance, and effective renal plasma flow (ERPF) was measured by p-aminohippurate (PAH) clearance. Renal vascular resistance was calculated from mean arterial pressure and ERPF. 24-hour urine collections were performed to measure sodium and potassium excretion.
Mechanisms of Action and Signaling Pathways
Both this compound, a dihydropyridine calcium channel blocker, and Diltiazem, a non-dihydropyridine calcium channel blocker, exert their antihypertensive effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. This leads to vasodilation and a reduction in peripheral vascular resistance. However, their effects on the renal microcirculation may differ, which has important implications for their renal protective properties.
Diltiazem primarily causes vasodilation of the afferent arteriole, the small artery that supplies blood to the glomerulus.[1][2] This action reduces the overall resistance in the renal vasculature. In contrast, preclinical evidence suggests that some newer dihydropyridine calcium channel blockers, which are structurally and functionally similar to this compound, may dilate both the afferent and efferent arterioles.[3] The efferent arteriole carries blood away from the glomerulus, and its dilation can lead to a decrease in intraglomerular pressure. This balanced vasodilation may offer superior protection against glomerular damage in the long term.
The renin-angiotensin-aldosterone system (RAAS) plays a crucial role in the pathophysiology of renal hypertension. Angiotensin II, a key component of the RAAS, is a potent vasoconstrictor of both afferent and efferent arterioles. By causing vasodilation, calcium channel blockers can counteract the effects of angiotensin II in the renal vasculature. Diltiazem has been shown to attenuate the intrarenal effects of angiotensin II.[4] The potential of this compound to also dilate the efferent arteriole suggests it may more effectively counteract angiotensin II-induced increases in intraglomerular pressure.
Figure 1: General mechanism of calcium channel blockers in vascular smooth muscle cells.
Figure 2: Differential effects of Diltiazem and this compound on renal arterioles.
Figure 3: Experimental workflow for preclinical evaluation of antihypertensive drugs.
References
- 1. KCl and angiotensin responses in isolated rat renal arterioles: effects of diltiazem and low-calcium medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diltiazem maintains renal vasodilation without hyperfiltration in hypertension: studies in essential hypertension man and the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of actions of calcium antagonists on efferent arterioles--with special references to glomerular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. The renal response to diltiazem and nifedipine: comparison with nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Off-Target Profile of Iganidipine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iganidipine is a dihydropyridine L-type calcium channel blocker developed for the treatment of hypertension. Beyond its primary mechanism of action, understanding the off-target profile of a drug candidate is crucial for predicting potential adverse effects and identifying opportunities for therapeutic repositioning. This guide provides a comparative evaluation of the off-target profile of this compound against other widely used dihydropyridine calcium channel blockers, including amlodipine, nifedipine, and lercanidipine. Due to the limited publicly available, comprehensive off-target screening data for this compound, this guide synthesizes available information and highlights areas where further investigation is warranted.
Primary Mechanism of Action: L-type Calcium Channel Blockade
The primary therapeutic effect of this compound and other dihydropyridine calcium channel blockers is the inhibition of L-type calcium channels, predominantly in vascular smooth muscle. This blockade prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.
Comparative Off-Target Profile
Data Presentation: Off-Target Binding Affinities
The following table summarizes the available off-target binding data for several dihydropyridine calcium channel blockers. It is important to note the absence of a comprehensive dataset for this compound, which limits a direct and complete comparison.
| Target | This compound | Amlodipine | Nifedipine | Lercanidipine | Benidipine |
| Receptors | |||||
| Adrenergic α1 | No data available | No significant binding reported | No significant binding reported | No significant binding reported | Ki = 1.2 µM[1] |
| Adrenergic α2 | No data available | No significant binding reported | No significant binding reported | No significant binding reported | No remarkable affinity at 100 µM[1] |
| Adrenergic β | No data available | No significant binding reported | No significant binding reported | No significant binding reported | No remarkable affinity at 100 µM[1] |
| Dopamine D2 | No data available | No significant binding reported | No significant binding reported | No significant binding reported | No remarkable affinity at 100 µM[1] |
| Histamine H1 | No data available | No significant binding reported | No significant binding reported | No significant binding reported | No remarkable affinity at 100 µM[1] |
| Muscarinic | No data available | No significant binding reported | No significant binding reported | No significant binding reported | No remarkable affinity at 100 µM |
| Serotonin S2 | No data available | No significant binding reported | No significant binding reported | No significant binding reported | No remarkable affinity at 100 µM |
| Ion Channels | |||||
| hERG | No data available | Negligible effect reported for dihydropyridines | Negligible effect | No data available | No data available |
| T-type Ca²⁺ | No data available | No significant activity reported | IC50 = 5 µM (α1H), 109 µM (α1G), 243 µM (α1I) | No data available | No data available |
| Other | |||||
| Calcineurin | No data available | No data available | No data available | Inhibits signaling | No data available |
| CaMKII | No data available | No data available | No data available | Inhibits signaling | No data available |
Key Observations:
-
Benidipine shows some affinity for the α1-adrenergic receptor , an interaction not commonly reported for other dihydropyridines.
-
Nifedipine has been shown to block T-type calcium channels , albeit at concentrations significantly higher than those required for L-type channel blockade.
-
Lercanidipine has been reported to inhibit the calcineurin-NFAT3 and CaMKII-HDAC4 signaling pathways , suggesting potential effects on cardiac hypertrophy independent of blood pressure reduction.
-
Generally, dihydropyridines, including nifedipine, are reported to have a low affinity for the hERG channel , which is a positive safety feature.
-
Published data on a broad off-target panel for This compound is currently lacking, preventing a direct comparison with other agents.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used in off-target profiling.
Radioligand Binding Assay for Off-Target Receptors
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Radiolabeled ligand (e.g., [³H]-Prazosin for α1-adrenergic receptors).
-
Test compound (this compound or comparator).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant active kinase.
-
Specific kinase substrate (peptide or protein).
-
Test compound (this compound or comparator).
-
ATP (adenosine triphosphate).
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Luminometer.
Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the kinase and its substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate to allow the kinase to phosphorylate its substrate.
-
Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a detection reagent that generates a luminescent or fluorescent signal.
-
The signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value of the test compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions of a drug with cellular signaling pathways and the workflow of experimental procedures can aid in understanding its overall pharmacological profile.
L-type Calcium Channel Blockade Signaling Pathway
Caption: this compound's primary mechanism of action.
Off-Target Screening Experimental Workflow
Caption: A typical workflow for off-target profiling.
Potential Additional Signaling Pathways Affected by this compound
Based on preliminary findings, this compound may also influence the Renin-Angiotensin and Prostaglandin pathways.
Caption: Potential influence of this compound on other pathways.
Conclusion
The comprehensive evaluation of this compound's off-target profile is currently limited by the lack of publicly available, extensive screening data. While it shares the primary mechanism of L-type calcium channel blockade with other dihydropyridines, subtle differences in off-target activities can have significant clinical implications. The available data for comparator drugs highlight that even within the same class, variations in receptor and ion channel interactions exist. Further research, including a head-to-head comparison of this compound against a broad panel of off-targets, is necessary to fully delineate its safety and potential for therapeutic expansion. The experimental protocols and workflows provided in this guide offer a framework for conducting such essential preclinical safety and pharmacology studies.
References
Independent Validation of Iganidipine: A Comparative Analysis Framework
Despite a comprehensive review of published research, detailed independent validation studies and in-depth pharmacological data for the calcium channel blocker Iganidipine remain scarce in the public domain. Preclinical studies in animal models suggest potential antihypertensive and organ-protective effects; however, a thorough, data-driven comparison with established alternatives is not feasible at this time due to the limited availability of specific research findings.
This guide, therefore, provides a framework for the independent validation of this compound by outlining the typical data and experimental protocols required for a comprehensive assessment. To illustrate this, we present a comparative analysis of other dihydropyridine calcium channel blockers, the class to which this compound is reported to belong. This information is intended for researchers, scientists, and drug development professionals to understand the benchmarks and methodologies necessary for evaluating a new chemical entity in this therapeutic area.
General Mechanism of Action of Dihydropyridine Calcium Channel Blockers
Dihydropyridine calcium channel blockers exert their therapeutic effects by primarily targeting L-type calcium channels in the vascular smooth muscle cells.[1] By blocking the influx of calcium ions into these cells, they inhibit the contractile machinery, leading to vasodilation.[2] This relaxation of the blood vessels reduces peripheral resistance, which in turn lowers blood pressure.[1] Some newer generation dihydropyridines may also exhibit activity at other types of calcium channels (e.g., N-type, T-type), which can contribute to a more nuanced pharmacological profile, including potential effects on heart rate and renal function.
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
The following diagram illustrates the general signaling pathway through which dihydropyridine calcium channel blockers mediate their antihypertensive effects.
Comparative Data of Selected Dihydropyridine Calcium Channel Blockers
The following tables summarize clinical data for several established dihydropyridine calcium channel blockers. This data serves as a reference for the type of quantitative information required for a meaningful comparison and validation of this compound.
Table 1: Antihypertensive Efficacy of Selected Calcium Channel Blockers
| Drug | Daily Dose | Study Duration | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) |
| Amlodipine | 5-10 mg | 8 weeks | -17.8 | -13.9 |
| Lercanidipine | 10-20 mg | 12 weeks | -18.9 | -13.2 |
| Manidipine | 10-20 mg | 12 weeks | -19.5 | -10.5 |
| Barnidipine | 10-20 mg | 3 months | -20.0 | -11.0 |
Data is compiled from various clinical trials and is intended for comparative illustration. Direct head-to-head trial data may vary.
Table 2: Pharmacokinetic Properties of Selected Calcium Channel Blockers
| Drug | Time to Peak Plasma Concentration (Tmax) | Elimination Half-life (t½) | Protein Binding (%) |
| Amlodipine | 6-12 hours | 30-50 hours | ~97% |
| Lercanidipine | 1.5-3 hours | 8-10 hours | >98% |
| Manidipine | 1.5-3.5 hours | 3.9-7.95 hours | >99% |
| Barnidipine | 2-3 hours | ~11 hours | >95% |
Experimental Protocols for Validation
A comprehensive independent validation of this compound would necessitate a series of preclinical and clinical studies. The following outlines key experimental protocols.
Preclinical In-Vitro Studies
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to different subtypes of calcium channels (L, T, N-type) in isolated cell membranes from vascular smooth muscle and cardiac tissue. This provides insight into its selectivity.
-
Patch-Clamp Electrophysiology: To measure the inhibitory concentration (IC50) of this compound on calcium currents in isolated vascular smooth muscle cells and cardiomyocytes. This quantifies its potency at the cellular level.
Preclinical In-Vivo Studies
-
Spontaneously Hypertensive Rat (SHR) Model: Administration of this compound to SHRs to evaluate its dose-dependent effects on systolic and diastolic blood pressure over a 24-hour period using telemetry.
-
Renal and Cardiac Function Assessment: In animal models of hypertension, assess the impact of long-term this compound treatment on markers of kidney damage (e.g., proteinuria, creatinine clearance) and cardiac hypertrophy.
Clinical Trials
-
Phase I Studies: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers.
-
Phase II Studies: Randomized, double-blind, placebo-controlled trials to determine the efficacy and optimal dose range of this compound in patients with mild to moderate hypertension.
-
Phase III Studies: Large-scale, multicenter, randomized, active-controlled trials comparing the antihypertensive efficacy and safety of this compound against a standard-of-care calcium channel blocker (e.g., Amlodipine).
Experimental Workflow for Antihypertensive Drug Evaluation
The diagram below outlines a typical workflow for the evaluation of a novel antihypertensive agent like this compound.
Conclusion
While this compound is identified as a calcium channel blocker with potential therapeutic applications, the lack of comprehensive, publicly available data prevents a definitive independent validation and comparison. The framework and comparative data presented for other dihydropyridine calcium channel blockers highlight the necessary research and data points required for a thorough evaluation. Further publication of preclinical and clinical research on this compound is essential for the scientific community to objectively assess its performance and potential advantages over existing therapies.
References
Safety Operating Guide
Navigating the Disposal of Iganidipine: A Guide for Laboratory Professionals
Absence of specific disposal protocols for the dihydropyridine calcium channel blocker Iganidipine necessitates a cautious approach based on established guidelines for pharmaceutical waste management and data from structurally similar compounds. Researchers, scientists, and drug development professionals must adhere to federal and local regulations to ensure safety and environmental protection.
This guide provides essential information on the proper disposal of this compound, drawing from general best practices for laboratory chemical waste. The procedures outlined are based on guidelines from the Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) for the disposal of non-controlled pharmaceutical substances.
Core Disposal Principles for Pharmaceutical Waste
The primary goal of proper pharmaceutical disposal is to prevent environmental contamination and accidental exposure. The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous wastes, which may include certain pharmaceuticals. It is crucial to determine if the waste is classified as hazardous.
For non-hazardous pharmaceutical waste, the FDA provides the following general recommendations:
-
Do not flush unless specifically instructed to do so. Flushing can introduce active pharmaceutical ingredients into the water supply.
-
Utilize drug take-back programs when available. These are the most secure and environmentally sound methods for disposal.
-
Dispose in household trash only as a last resort and with proper precautions.
Step-by-Step Disposal Procedure for this compound in a Laboratory Setting
Given the lack of specific data for this compound, the following procedure is a conservative approach based on general principles for chemical waste.
-
Hazard Assessment: Review the Safety Data Sheet (SDS) for this compound. If an SDS is not available, consult the SDS for similar dihydropyridine calcium channel blockers to understand potential hazards such as toxicity, reactivity, and environmental effects.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. It should be collected in a designated, properly labeled, and sealed waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and a description of the waste (e.g., "solid," "in solution with...").
-
Waste Collection: Collect all this compound waste, including unused product, contaminated personal protective equipment (PPE), and cleaning materials, in the designated container.
-
Licensed Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste management company. This ensures that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.
Data from Similar Dihydropyridine Calcium Channel Blockers
While no specific SDS for this compound was identified, information from other dihydropyridine calcium channel blockers can provide insights into potential hazards and disposal considerations.
| Compound | Key Hazards | Disposal Recommendations |
| Amlodipine | Toxic if swallowed. Causes serious eye damage. Very toxic to aquatic life with long-lasting effects. | Dispose of contents/container to an approved waste disposal plant. |
| Benidipine hydrochloride | Not classified as hazardous. | Dispose of contents/container to an approved waste disposal plant. |
| Manidipine dihydrochloride | Toxic if swallowed. | Dispose of contents/container to an approved waste disposal plant. |
This table summarizes information from available Safety Data Sheets for compounds structurally similar to this compound. This information should be used for general guidance only, as the specific properties of this compound may differ.
Experimental Protocols Cited
No experimental protocols for the disposal of this compound were identified in the conducted search. The recommended procedures are based on general regulatory guidelines for pharmaceutical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
Disclaimer: This information is intended for guidance in a professional laboratory setting. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and ensure compliance with all applicable regulations.
Essential Safety and Logistical Information for Handling Iganidipine
Disclaimer: A specific Safety Data Sheet (SDS) for Iganidipine is not publicly available. The following guidance is based on best practices for handling potent pharmaceutical compounds in a laboratory setting and information available for other dihydropyridine calcium channel blockers. Researchers, scientists, and drug development professionals should always perform a risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling any new compound.
Hazard Assessment and Analogue Information
This compound belongs to the dihydropyridine class of calcium channel blockers. While specific toxicological data for this compound is limited, related compounds like Manidipine and Benidipine are known to be potent vasodilators.[1][2][3][4] Occupational exposure could potentially lead to pharmacological effects such as a drop in blood pressure. Therefore, it is prudent to handle this compound as a potent compound, minimizing exposure through engineering controls, personal protective equipment, and strict handling protocols.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound powder and solutions.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing stock solutions (powder) | Safety goggles and face shield | Double nitrile gloves | Lab coat (flame-resistant recommended) with tight cuffs | NIOSH-approved N95 or higher respirator |
| Handling solutions | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required if handled in a fume hood |
| Cleaning and decontamination | Safety goggles | Heavy-duty nitrile or butyl rubber gloves | Lab coat or chemical-resistant apron | Not generally required if the area is well-ventilated |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves frequently, especially if contamination is suspected.
Operational Plan for Safe Handling
1. Engineering Controls:
-
Ventilation: All manipulations of solid this compound (e.g., weighing, preparing stock solutions) should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.[5]
-
Containment: Use disposable bench protectors to contain spills. All equipment used for handling this compound should be dedicated or thoroughly decontaminated after use.
2. Procedural Guidance:
-
Pre-operational Checks: Before starting any work, ensure that all necessary PPE is available and in good condition. Verify that the fume hood is functioning correctly.
-
Weighing: Weigh the smallest amount of this compound necessary for the experiment. Use a container that can be securely sealed for transport from the balance to the fume hood.
-
Dissolving: Add solvent to the this compound powder slowly and carefully within the fume hood to avoid aerosol generation.
-
Post-handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.
Disposal Plan
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Needles and other sharps contaminated with this compound should be disposed of in a designated sharps container.
2. Disposal Procedures:
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store hazardous waste in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. Manidipine: a review of its use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological, pharmacokinetic, and clinical properties of benidipine hydrochloride, a novel, long-acting calcium channel blocker [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacologic characteristics of a new calcium antagonist, manidipine: beneficial effects on renal circulation and vascular changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
